molecular formula C107H189F3N42O32 B15610717 Tat-NR2B9c TFA

Tat-NR2B9c TFA

Cat. No.: B15610717
M. Wt: 2632.9 g/mol
InChI Key: ZTLUQAFFPNSALN-KBYHWBPNSA-N
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Description

Tat-NR2B9c TFA is a useful research compound. Its molecular formula is C107H189F3N42O32 and its molecular weight is 2632.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C107H189F3N42O32

Molecular Weight

2632.9 g/mol

IUPAC Name

(4S)-4-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S)-3-carboxy-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C105H188N42O30.C2HF3O2/c1-7-55(6)80(98(175)140-69(34-36-77(154)155)92(169)143-72(50-148)95(172)142-71(48-78(156)157)94(171)146-79(54(4)5)99(176)177)147-97(174)74(52-150)145-96(173)73(51-149)144-93(170)70(46-53(2)3)141-90(167)62(22-10-13-39-108)133-85(162)63(24-15-41-124-101(113)114)135-87(164)65(26-17-43-126-103(117)118)136-88(165)66(27-18-44-127-104(119)120)138-91(168)68(33-35-75(110)152)139-89(166)67(28-19-45-128-105(121)122)137-86(163)64(25-16-42-125-102(115)116)134-84(161)61(21-9-12-38-107)132-83(160)60(20-8-11-37-106)131-82(159)59(23-14-40-123-100(111)112)130-76(153)49-129-81(158)58(109)47-56-29-31-57(151)32-30-56;3-2(4,5)1(6)7/h29-32,53-55,58-74,79-80,148-151H,7-28,33-52,106-109H2,1-6H3,(H2,110,152)(H,129,158)(H,130,153)(H,131,159)(H,132,160)(H,133,162)(H,134,161)(H,135,164)(H,136,165)(H,137,163)(H,138,168)(H,139,166)(H,140,175)(H,141,167)(H,142,172)(H,143,169)(H,144,170)(H,145,173)(H,146,171)(H,147,174)(H,154,155)(H,156,157)(H,176,177)(H4,111,112,123)(H4,113,114,124)(H4,115,116,125)(H4,117,118,126)(H4,119,120,127)(H4,121,122,128);(H,6,7)/t55-,58-,59-,60-,61-,62-,63-,64-,65+,66-,67-,68-,69-,70-,71-,72-,73-,74-,79-,80-;/m0./s1

InChI Key

ZTLUQAFFPNSALN-KBYHWBPNSA-N

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Tat-NR2B9c TFA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tat-NR2B9c TFA is a neuroprotective peptide that has shown promise in preclinical and clinical studies for conditions involving excitotoxic neuronal damage, such as stroke. This document provides a comprehensive overview of its core mechanism of action, focusing on its molecular interactions and the subsequent effects on intracellular signaling pathways. It is intended to serve as a technical resource, presenting quantitative data in a structured format, detailing key experimental methodologies, and providing visual representations of the underlying biological processes.

Introduction: The Rationale for Targeting Excitotoxic Signaling

Excitotoxicity, a pathological process by which neurons are damaged and killed by the overactivation of glutamate (B1630785) receptors, is a key contributor to neuronal loss in ischemic stroke and other neurological disorders. The N-methyl-D-aspartate receptor (NMDAR), a subtype of ionotropic glutamate receptor, plays a central role in this process. Excessive activation of the NMDAR leads to a massive influx of calcium ions (Ca²⁺), triggering a cascade of neurotoxic intracellular events.

A critical mediator of NMDAR-dependent excitotoxicity is the postsynaptic density-95 (PSD-95) protein. PSD-95 is a scaffolding protein that physically links the NMDAR, specifically the GluN2B subunit, to downstream signaling molecules, most notably neuronal nitric oxide synthase (nNOS). This proximity allows for the efficient Ca²⁺-dependent activation of nNOS, leading to the production of nitric oxide (NO). While NO has physiological roles, its overproduction in excitotoxic conditions contributes to the formation of damaging reactive nitrogen species.

Tat-NR2B9c was designed to specifically disrupt the interaction between the GluN2B subunit of the NMDAR and PSD-95, thereby uncoupling the receptor from this key excitotoxic signaling pathway. The peptide consists of two functional domains: a nine-amino-acid sequence (KLSSIESDV) corresponding to the C-terminus of the GluN2B subunit, which is responsible for binding to the PDZ domain of PSD-95, and the eleven-amino-acid cell-penetrating peptide from the HIV-1 Tat protein (YGRKKRRQRRR), which facilitates its entry into neurons. The trifluoroacetate (B77799) (TFA) salt is a residual counterion from the solid-phase synthesis and purification process of the peptide.

Core Mechanism of Action: Decoupling the NMDAR from Excitotoxic Signaling

The primary mechanism of action of Tat-NR2B9c is the competitive inhibition of the interaction between the GluN2B subunit of the NMDAR and the PDZ domains of PSD-95. By binding to PSD-95, Tat-NR2B9c prevents the formation of a neurotoxic signaling complex.

Disruption of the GluN2B-PSD-95 Interaction

Tat-NR2B9c preferentially binds to the second PDZ domain (PDZ2) of PSD-95 with high affinity. This binding competitively inhibits the interaction between the C-terminal of the GluN2B subunit and PSD-95. This disruption is a critical step in the neuroprotective effect of the peptide.

Inhibition of Downstream Excitotoxic Pathways

By uncoupling GluN2B from PSD-95, Tat-NR2B9c effectively prevents the downstream activation of neurotoxic signaling cascades initiated by excessive NMDAR activity.

  • Inhibition of nNOS Activation and NO Production : The dissociation of the NMDAR-PSD-95-nNOS complex is a key consequence of Tat-NR2B9c action. This prevents the efficient activation of nNOS following NMDAR-mediated Ca²⁺ influx, thereby reducing the overproduction of nitric oxide, a major contributor to excitotoxic neuronal damage.[1][2][3][4]

  • Reduction of NADPH Oxidase-Mediated Oxidative Stress : Beyond its effects on nNOS, Tat-NR2B9c has been shown to prevent the NMDA-induced activation of neuronal NADPH oxidase.[1][2] This enzyme is a significant source of superoxide (B77818) radicals, which can react with NO to form highly damaging peroxynitrite. By inhibiting NADPH oxidase activation, Tat-NR2B9c further mitigates oxidative stress associated with excitotoxicity.[1][2][4]

  • Modulation of p38 MAPK Signaling : Tat-NR2B9c has been demonstrated to decrease the activation of p38 mitogen-activated protein kinase (MAPK) induced by NMDA. The p38 MAPK pathway is implicated in apoptotic cell death. Notably, Tat-NR2B9c does not appear to affect the activation of another stress-activated kinase, JNK.

It is important to note that Tat-NR2B9c does not directly inhibit the NMDAR channel itself. This selective disruption of a specific downstream signaling pathway allows for the preservation of normal NMDAR function, which is crucial for physiological synaptic transmission and plasticity.[5]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by Tat-NR2B9c and a general workflow for its preclinical evaluation.

Tat-NR2B9c_Mechanism_of_Action cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Density cluster_2 Downstream Signaling Glutamate Glutamate NMDAR NMDAR Glutamate->NMDAR Activates PSD-95 PSD-95 NMDAR->PSD-95 Binds Ca_influx Ca²⁺ Influx NMDAR->Ca_influx nNOS nNOS PSD-95->nNOS Binds NADPH_Oxidase NADPH_Oxidase PSD-95->NADPH_Oxidase Couples NO_Production ↑ NO Production nNOS->NO_Production Superoxide_Production ↑ Superoxide NADPH_Oxidase->Superoxide_Production Ca_influx->nNOS Activates Ca_influx->NADPH_Oxidase Activates p38_MAPK p38 MAPK Activation Ca_influx->p38_MAPK Neuronal_Death Excitotoxic Neuronal Death NO_Production->Neuronal_Death Superoxide_Production->Neuronal_Death p38_MAPK->Neuronal_Death Tat-NR2B9c Tat-NR2B9c Tat-NR2B9c->PSD-95 Binds & Disrupts Interaction with GluN2B

Caption: Signaling pathway of NMDA receptor-mediated excitotoxicity and the inhibitory action of Tat-NR2B9c.

Tat-NR2B9c_Preclinical_Workflow Start Start Animal_Model Induce Ischemic Stroke (e.g., tMCAO in mice/rats) Start->Animal_Model Treatment Administer this compound or Vehicle Control (i.v.) Animal_Model->Treatment Infarct_Assessment Assess Infarct Volume (e.g., TTC Staining) Treatment->Infarct_Assessment Neurobehavioral_Tests Evaluate Neurological Deficits Treatment->Neurobehavioral_Tests Biochemical_Assays Biochemical/Molecular Analysis (e.g., Western Blot, Activity Assays) Treatment->Biochemical_Assays Data_Analysis Statistical Analysis of Outcomes Infarct_Assessment->Data_Analysis Neurobehavioral_Tests->Data_Analysis Biochemical_Assays->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: Generalized experimental workflow for preclinical evaluation of this compound in a stroke model.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the binding affinities and inhibitory concentrations of Tat-NR2B9c.

Table 1: Binding Affinity of Tat-NR2B9c for PSD-95 PDZ Domains

Target DomainEC₅₀Reference
PSD-95 PDZ Domain 2 (PSD-95d2)6.7 nM[6][7][8][9][10]
PSD-95 PDZ Domain 1 (PSD-95d1)670 nM[6][7][9][10]

Table 2: Inhibition of Protein-Protein Interactions by Tat-NR2B9c

Interaction InhibitedIC₅₀Reference
GluN2A binding to PSD-950.5 µM[6][7][10]
GluN2B binding to PSD-95~8 µM[6][7][10]
GluN2C binding to PSD-950.75 µM[6][7]
nNOS binding to PSD-95~0.2 µM[6][7]

Table 3: In Vivo Efficacy of Tat-NR2B9c in a Mouse Model of Stroke

Animal ModelTreatment Dose (i.v.)OutcomeReference
Male C57BL/6 Mice (tMCAO)3 nmol/gNo significant reduction in infarct volume[1][8]
Male C57BL/6 Mice (tMCAO)10 nmol/g~26% reduction in infarct volume[1][8]

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize the mechanism of action and efficacy of Tat-NR2B9c.

In Vivo Model of Ischemic Stroke: Transient Middle Cerebral Artery Occlusion (tMCAO) in Mice

This protocol describes a widely used method to induce focal cerebral ischemia.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Isoflurane (B1672236) anesthesia

  • Heating pad with rectal probe

  • Surgical microscope

  • Laser Doppler flowmeter

  • Monofilament suture (e.g., 6-0 nylon with a silicone-coated tip)

  • Microvascular clips

  • Sutures

  • This compound solution (for injection)

  • Saline (vehicle control)

Procedure:

  • Anesthesia and Preparation: Anesthetize the mouse with isoflurane (e.g., 2-3% for induction, 1-1.5% for maintenance). Maintain body temperature at 37°C using a heating pad.

  • Surgical Exposure: Make a midline neck incision and carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Vessel Ligation: Ligate the distal end of the ECA. Place a temporary ligature around the CCA and the origin of the ECA.

  • Filament Insertion: Introduce a silicone-coated monofilament suture into the ECA and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA). Successful occlusion is confirmed by a significant drop in cerebral blood flow as measured by laser Doppler flowmetry.

  • Occlusion Period: Maintain the filament in place for a defined period (e.g., 30 or 60 minutes).

  • Reperfusion: Withdraw the filament to allow for reperfusion of the MCA territory.

  • Treatment Administration: Administer this compound or vehicle intravenously (e.g., via tail vein) at a specified time point (e.g., at the time of reperfusion).[1]

  • Wound Closure and Recovery: Close the incision and allow the animal to recover. Provide appropriate postoperative care, including analgesia and hydration.

  • Infarct Volume Assessment (24 hours post-tMCAO):

    • Anesthetize and euthanize the mouse.

    • Harvest the brain and section it into coronal slices (e.g., 2 mm thick).

    • Stain the slices with 2,3,5-triphenyltetrazolium chloride (TTC). Viable tissue stains red, while infarcted tissue remains white.

    • Quantify the infarct volume using image analysis software.

Co-Immunoprecipitation (Co-IP) to Assess Protein-Protein Interactions

This protocol provides a general framework for demonstrating the disruption of the GluN2B-PSD-95 interaction by Tat-NR2B9c in neuronal cell cultures or brain tissue lysates.

Materials:

  • Neuronal cell culture or brain tissue

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Antibody against PSD-95 (for immunoprecipitation)

  • Antibody against GluN2B (for Western blotting)

  • Protein A/G magnetic beads or agarose (B213101) resin

  • This compound

  • Control peptide (e.g., scrambled Tat-NR2B9c)

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Cell/Tissue Lysis: Lyse cells or homogenized brain tissue in ice-cold lysis buffer.

  • Lysate Pre-clearing: Incubate the lysate with protein A/G beads to reduce non-specific binding.

  • Immunoprecipitation:

    • Incubate the pre-cleared lysate with an anti-PSD-95 antibody overnight at 4°C with gentle rotation.

    • Add protein A/G beads and incubate for an additional 1-3 hours to capture the antibody-protein complexes.

  • Washing: Pellet the beads and wash them several times with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blotting:

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with an anti-GluN2B antibody to detect the co-immunoprecipitated GluN2B.

    • The amount of co-immunoprecipitated GluN2B will be reduced in samples treated with Tat-NR2B9c compared to control-treated samples.

NADPH Oxidase Activity Assay

This is a representative protocol to measure NADPH oxidase activity in neuronal cultures treated with Tat-NR2B9c.

Materials:

  • Neuronal cell cultures

  • Lucigenin (chemiluminescent probe)

  • NADPH (substrate)

  • Assay buffer (e.g., Krebs-HEPES buffer)

  • Luminometer

  • This compound

  • NMDA

Procedure:

  • Cell Treatment: Treat neuronal cultures with Tat-NR2B9c or vehicle for a specified duration, followed by stimulation with NMDA to induce excitotoxicity.

  • Cell Homogenization: Homogenize the cells in an appropriate buffer.

  • Activity Measurement:

    • In a luminometer plate, add the cell homogenate, lucigenin, and assay buffer.

    • Initiate the reaction by adding NADPH.

    • Measure the chemiluminescence generated over time. The light emission is proportional to the rate of superoxide production by NADPH oxidase.

  • Data Analysis: Compare the NADPH oxidase activity in Tat-NR2B9c-treated cells to that in control and NMDA-stimulated cells.

Electrophysiological Recording of NMDA Receptor Currents

This protocol outlines a general approach for assessing the effect of Tat-NR2B9c on NMDAR-mediated currents using whole-cell patch-clamp electrophysiology in cultured neurons or brain slices.

Materials:

  • Cultured neurons or acute brain slices

  • Patch-clamp electrophysiology setup (amplifier, micromanipulators, microscope)

  • Borosilicate glass pipettes

  • Artificial cerebrospinal fluid (aCSF)

  • Intracellular pipette solution

  • NMDA and glycine (B1666218) (co-agonist)

  • This compound

Procedure:

  • Preparation: Prepare cultured neurons or brain slices for recording.

  • Patch-Clamp Recording:

    • Establish a whole-cell patch-clamp configuration on a neuron.

    • Voltage-clamp the neuron at a holding potential (e.g., -70 mV).

    • Perfuse the cell with aCSF containing NMDA and glycine to evoke an inward NMDAR-mediated current.

  • Tat-NR2B9c Application: Perfuse the cell with aCSF containing Tat-NR2B9c for a defined period.

  • Post-Treatment Recording: Re-apply NMDA and glycine and record the NMDAR-mediated current.

  • Data Analysis: Compare the amplitude and kinetics of the NMDAR currents before and after the application of Tat-NR2B9c. A lack of significant change in the current would indicate that the peptide does not directly block the NMDAR channel.

The Role of Trifluoroacetate (TFA)

Trifluoroacetic acid (TFA) is a strong acid commonly used in the solid-phase synthesis of peptides, including Tat-NR2B9c. It is utilized during the cleavage of the peptide from the resin and as a counterion during reversed-phase high-performance liquid chromatography (RP-HPLC) purification. As a result, the final lyophilized peptide product is typically a TFA salt, where the positively charged amino acid residues are associated with the negatively charged trifluoroacetate ions. While generally considered acceptable for research purposes, it is important to be aware that TFA can have biological effects in some sensitive in vitro assays. For in vivo and clinical applications, the salt form of a peptide therapeutic is a critical consideration.

Conclusion

This compound represents a targeted therapeutic strategy for mitigating excitotoxic neuronal injury. Its mechanism of action is centered on the specific disruption of the protein-protein interaction between the GluN2B subunit of the NMDA receptor and the scaffolding protein PSD-95. This targeted decoupling prevents the activation of downstream neurotoxic signaling pathways involving nNOS and NADPH oxidase, thereby reducing the production of nitric oxide and superoxide radicals. A key feature of this mechanism is the preservation of the NMDAR's ion channel function, which is essential for normal synaptic activity. The quantitative data and experimental protocols provided in this guide offer a comprehensive technical foundation for researchers and drug development professionals working with or interested in Tat-NR2B9c and the broader field of neuroprotection.

References

The Neuroprotective Role of Tat-NR2B9c TFA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tat-NR2B9c, also known as NA-1 or Nerinetide, is a neuroprotective peptide agent that has shown considerable promise in preclinical and clinical studies for mitigating ischemic brain injury. Comprising the final nine C-terminal amino acids of the NMDA receptor subunit GluN2B fused to a cell-penetrating peptide sequence from the HIV-1 Tat protein, its primary mechanism of action is the disruption of a critical protein-protein interaction central to excitotoxic neuronal death. This technical guide provides an in-depth review of Tat-NR2B9c's core mechanism, a summary of key quantitative data from foundational studies, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Core Mechanism of Neuroprotection

The neuroprotective effects of Tat-NR2B9c are rooted in its function as a highly specific inhibitor of the postsynaptic density-95 (PSD-95) protein.[1][2] Under excitotoxic conditions, such as those occurring during an ischemic stroke, excessive glutamate (B1630785) release leads to the overactivation of N-methyl-D-aspartate (NMDA) receptors.[1] This triggers a massive influx of calcium (Ca²⁺) into the neuron, initiating downstream signaling cascades that lead to the production of neurotoxic molecules and ultimately, cell death.[2]

PSD-95 acts as a critical scaffolding protein that couples NMDA receptors to these downstream neurotoxic signaling molecules.[1][3] Specifically, PSD-95 forms a ternary complex with the C-terminus of the NMDA receptor subunit GluN2B and neuronal nitric oxide synthase (nNOS).[2][4] This physical linkage is essential for the efficient activation of nNOS following NMDA receptor-mediated Ca²⁺ influx, leading to the production of nitric oxide (NO), a key mediator of excitotoxicity.[2][5]

Tat-NR2B9c intervenes by competitively binding to the PDZ domains of PSD-95, thereby disrupting the interaction between PSD-95 and the GluN2B subunit of the NMDA receptor.[3][6] This uncoupling action is highly specific; it dissociates the NMDA receptor from the downstream neurotoxic cascade without blocking the receptor's ion channel function or interfering with normal synaptic transmission and Ca²⁺ influx.[2][7] The result is a targeted reduction in the production of toxic downstream molecules, including nitric oxide and superoxide (B77818) radicals generated via NADPH oxidase, thereby preventing neuronal apoptosis and preserving brain tissue.[5][8][9]

Signaling Pathway of Tat-NR2B9c Action

Tat-NR2B9c_Signaling_Pathway cluster_membrane Postsynaptic Membrane cluster_cytosol Cytosol cluster_stimulus Excitotoxic Stimulus cluster_outcome Cellular Outcome NMDAR NMDA Receptor (GluN2B Subunit) PSD95 PSD-95 NMDAR->PSD95 Binds (C-terminus) Calcium Ca²⁺ Influx NMDAR->Calcium Permits nNOS nNOS PSD95->nNOS Couples NOX2 NADPH Oxidase (NOX2) PSD95->NOX2 Couples p38 p38 MAPK PSD95->p38 Couples NO Nitric Oxide (NO) nNOS->NO Produces Superoxide Superoxide (O₂⁻) NOX2->Superoxide Produces CellDeath Neuronal Cell Death p38->CellDeath Leads to TatNR2B9c Tat-NR2B9c TatNR2B9c->PSD95 Binds & Disrupts NMDAR Interaction Neuroprotection Neuroprotection Glutamate Excess Glutamate Glutamate->NMDAR Activates Calcium->nNOS Activates Calcium->NOX2 Activates Calcium->p38 Activates NO->CellDeath Leads to Superoxide->CellDeath Leads to

Caption: Tat-NR2B9c signaling pathway in neuroprotection.

Quantitative Data Summary

The efficacy of Tat-NR2B9c has been quantified through various in vitro and in vivo studies. The following tables summarize key binding affinities, inhibitory concentrations, and therapeutic effects.

Table 1: Binding Affinity and Inhibitory Concentrations
Target InteractionMetricValueReference(s)
PSD-95 PDZ Domain 2 (PSD-95d2) EC₅₀6.7 nM[6][10][11][12]
PSD-95 PDZ Domain 1 (PSD-95d1) EC₅₀670 nM[6][10][11]
Inhibition of NR2A binding to PSD-95 IC₅₀0.5 µM[3][6][10]
Inhibition of NR2B binding to PSD-95 IC₅₀~8 µM[3][6][10]
Inhibition of NR2C binding to PSD-95 IC₅₀0.75 µM[3][6][10]
Inhibition of nNOS binding to PSD-95 IC₅₀~0.2 µM[6][10]
Table 2: In Vitro Neuroprotective Effects
Model / SystemEffectQuantitative ResultReference(s)
YAC128 Striatum Reduction of PSD-95/GluN2B association~50%[6][10]
YAC128 Striatal Tissue Decrease in NMDA-induced p38 activationSignificant reduction[6][10][11]
YAC128 Striatal Tissue Effect on NMDA-induced JNK activationNo effect[6][10]
Table 3: Preclinical In Vivo Efficacy (Stroke Models)
Animal ModelTreatment ProtocolOutcomeQuantitative ResultReference(s)
Mice (C57BL/6) 10 nmol/g (i.v.) after 60 min tMCAOInfarct Volume Reduction26.0% (p = 0.03)[12]
Mice (C57BL/6) 3 nmol/g (i.v.) after tMCAOInfarct Volume ReductionNo significant effect[12]
Rats (Sprague-Dawley) Pre-treatment before focal strokeEvoked Field Potential Recovery83% of baseline (vs. 61% in controls)[13]
Rats (Sprague-Dawley) Pre-treatment before focal strokeEEG Power Recovery (at 1 hr)73% of baseline[13]
Non-human Primates Post-stroke treatmentStroke Volume and NumberSignificant reduction[2][14]
Table 4: Clinical Trial Efficacy
TrialPatient PopulationKey FindingQuantitative ResultReference(s)
ENACT (Phase 2) Ruptured Aneurysm RepairNeurological Outcome (NIHSS 0-1)100% (18/18) vs. 68% (13/19) in saline group[15]
ESCAPE-NA1 (Phase 3) No Alteplase (tPA) treatmentFunctional Independence (mRS 0-2)59.3% vs. 49.8% in placebo group[15]
ESCAPE-NA1 (Phase 3) No Alteplase (tPA) treatmentInfarct Volume Reduction26.7 mL vs. 48.0 mL in placebo group[15]

Experimental Protocols & Methodologies

In Vivo Model: Transient Middle Cerebral Artery Occlusion (tMCAO)

This protocol is a standard model for inducing focal cerebral ischemia to simulate stroke in rodents.

  • Animal Preparation : Male C57BL/6 mice or Sprague-Dawley rats are anesthetized, typically with isoflurane. Body temperature is maintained at 36.5-37.0°C using a heating pad to prevent hypothermia-induced neuroprotection.[16]

  • Surgical Procedure : A midline ventral neck incision is made. The common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are isolated.

  • Occlusion : A standardized silicon-coated monofilament (e.g., 6-0 nylon) is introduced into the ECA stump and advanced up the ICA until it blocks the origin of the middle cerebral artery (MCA). Successful occlusion is confirmed by a significant drop (>80%) in regional cerebral blood flow (rCBF) measured by Laser Doppler Flowmetry.[12]

  • Ischemia Duration : The filament is left in place for a defined period, typically 30 or 60 minutes, to induce transient ischemia.[12][17]

  • Reperfusion : The monofilament is withdrawn to allow blood flow to resume, simulating reperfusion.

  • Drug Administration : Tat-NR2B9c (e.g., 10 nmol/g) or a vehicle control is administered intravenously (i.v.), often at the time of reperfusion or shortly after.[10][12]

  • Outcome Assessment : After 24-72 hours, animals are assessed for neurological deficits and then euthanized. Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to quantify infarct volume.[16]

Workflow for Preclinical tMCAO Study

tMCAO_Workflow start Animal Acclimation & Randomization surgery Anesthesia & Surgical Preparation start->surgery occlusion MCA Occlusion (Filament Insertion) surgery->occlusion ischemia Ischemia Period (e.g., 60 min) occlusion->ischemia reperfusion Reperfusion (Filament Withdrawal) ischemia->reperfusion treatment Administer Tat-NR2B9c or Vehicle (i.v.) reperfusion->treatment recovery Post-operative Recovery & Monitoring treatment->recovery neuro_assess Neurological Scoring (24h post-op) recovery->neuro_assess euthanasia Euthanasia & Brain Harvesting neuro_assess->euthanasia staining TTC Staining & Infarct Volume Analysis euthanasia->staining end Data Analysis & Conclusion staining->end

Caption: A typical experimental workflow for a preclinical tMCAO study.

In Vitro Method: Co-Immunoprecipitation (Co-IP)

This technique is used to determine if two proteins (e.g., PSD-95 and GluN2B) are bound together within a cell lysate, and to assess if an inhibitor like Tat-NR2B9c can disrupt this binding.

  • Cell/Tissue Lysis : Neuronal cultures or brain tissue samples (e.g., striatum) are lysed in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein complexes.[10]

  • Pre-clearing : The lysate is incubated with control beads (e.g., Protein A/G agarose) to reduce non-specific binding in subsequent steps.

  • Incubation with Antibody : The pre-cleared lysate is incubated with a primary antibody specific to one of the proteins of interest (the "bait" protein, e.g., anti-PSD-95).

  • Immunoprecipitation : Protein A/G beads are added to the lysate-antibody mixture. The beads bind to the antibody, which in turn is bound to the bait protein and any associated proteins (the "prey," e.g., GluN2B). The entire complex is precipitated out of solution by gentle centrifugation.

  • Washing : The bead-protein complex is washed several times with lysis buffer to remove non-specifically bound proteins.

  • Elution : The bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis : The eluted proteins are separated by SDS-PAGE, transferred to a membrane, and probed with an antibody against the "prey" protein (e.g., anti-GluN2B) to confirm its presence in the complex. The amount of co-precipitated protein can be quantified to measure the strength of the interaction.[6]

Concluding Remarks

Tat-NR2B9c TFA represents a targeted therapeutic strategy for neuroprotection that has been validated across multiple species, including humans.[14][15] Its mechanism, which involves the specific uncoupling of NMDA receptors from excitotoxic downstream signaling via PSD-95, avoids the significant side effects associated with direct NMDA receptor antagonists.[2][7] The quantitative data demonstrate a clear dose-dependent efficacy in reducing ischemic damage and improving functional outcomes.[12][17] The methodologies described provide a framework for the continued investigation and development of PSD-95 inhibitors as a promising class of drugs for stroke and other neurological disorders characterized by excitotoxicity.[1][18]

References

Tat-NR2B9c TFA: A Deep Dive into its Modulation of NMDA Receptor Signaling

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The N-methyl-D-aspartate (NMDA) receptor is a critical player in synaptic plasticity, learning, and memory. However, its overactivation leads to excitotoxicity, a key pathological process in neurological disorders such as stroke and neurodegenerative diseases. Tat-NR2B9c TFA is a promising neuroprotective peptide that selectively targets the downstream signaling of NMDA receptors without blocking their ion channel function. This technical guide provides an in-depth analysis of this compound's mechanism of action, its quantitative effects on NMDA receptor signaling, and detailed experimental protocols for its study.

Introduction to NMDA Receptor Signaling

NMDA receptors are ionotropic glutamate (B1630785) receptors that form heterotetrameric complexes, typically composed of two GluN1 and two GluN2 subunits.[1][2] Their activation requires the binding of both glutamate and a co-agonist, typically glycine (B1666218) or D-serine.[3][4] A unique feature of NMDA receptors is their voltage-dependent block by magnesium ions (Mg2+) at resting membrane potential.[1] Upon depolarization, the Mg2+ block is relieved, allowing for the influx of calcium ions (Ca2+), which acts as a crucial second messenger in a multitude of intracellular signaling cascades.[1]

At the postsynaptic density (PSD), a dense protein network at excitatory synapses, NMDA receptors are anchored by scaffolding proteins, most notably the Postsynaptic Density-95 (PSD-95) protein.[5][6] PSD-95, a member of the membrane-associated guanylate kinase (MAGUK) family, binds directly to the C-terminal tail of GluN2 subunits, particularly GluN2B, through its PDZ domains.[6] This interaction is not merely structural; it serves to couple the NMDA receptor to downstream signaling molecules, including neuronal nitric oxide synthase (nNOS) and other enzymes and signaling proteins involved in excitotoxic cell death pathways.[7][8]

Mechanism of Action of this compound

This compound is a synthetic peptide that acts as a potent and selective inhibitor of the interaction between PSD-95 and the NMDA receptor.[7] It is composed of two key domains:

  • Tat peptide: Derived from the trans-activator of transcription of the human immunodeficiency virus (HIV), this cell-penetrating peptide facilitates the entry of this compound across the cell membrane and the blood-brain barrier.[9]

  • NR2B9c: This sequence consists of the nine C-terminal amino acids of the GluN2B subunit (KLSSIESDV), which represents the PDZ ligand domain that binds to PSD-95.[7][10]

By competitively binding to the PDZ domains of PSD-95, this compound effectively uncouples the NMDA receptor from its downstream signaling partners, thereby mitigating excitotoxic damage.[8][11] Crucially, this compound does not interfere with the ion channel function of the NMDA receptor, allowing for the continuation of normal synaptic transmission and plasticity.[11][12]

Quantitative Data on this compound's Effects

The efficacy of this compound in disrupting the PSD-95/NMDA receptor complex and its downstream effects has been quantified in numerous studies. The following tables summarize key quantitative data.

ParameterTargetValueReference(s)
EC50 PSD-95 PDZ domain 2 (PSD-95d2)6.7 nM[7][13][14]
PSD-95 PDZ domain 1 (PSD-95d1)670 nM[7][13][14]
IC50 NR2A binding to PSD-950.5 µM[7][14]
NR2B binding to PSD-958 µM[7][14]
NR2C binding to PSD-950.75 µM[7][14]
nNOS interaction with PSD-95~0.2 µM[7][14]

Table 1: Binding Affinities and Inhibitory Concentrations of this compound. This table presents the half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) values of this compound for its primary targets.

Experimental ModelTreatmentEffectQuantitative MeasureReference(s)
YAC128 Striatal NeuronsTat-NR2B9cReduction of PSD-95/GluN2B association~50% reduction[7][14]
Cultured Hippocampal and Striatal NeuronsTat-NR2B9cDissociation of NR2B from PSD-954-fold lower concentration required for NR2B vs. NR2A[11]
Rat model of transient middle cerebral artery occlusion (tMCAO)Tat-NR2B9c (10 nmol/g, i.v.)Reduction in infarct volume26.0% reduction (p = 0.03) after 60 min tMCAO[15][16]
Rat model of focal strokeTat-NR2B9cRecovery of evoked field potentials83% of baseline (vs. 61% in stroke-only)[17]
Rat model of focal strokeTat-NR2B9cRecovery of EEG power73% of baseline at 1 hour (vs. lower in controls)[17]

Table 2: In Vitro and In Vivo Efficacy of this compound. This table summarizes the observed effects of this compound in various experimental models, highlighting its neuroprotective capabilities.

Signaling Pathways and Experimental Workflows

NMDA Receptor Signaling Pathway and this compound's Point of Intervention

The following diagram illustrates the central role of PSD-95 in linking NMDA receptor activation to downstream excitotoxic signaling and how this compound intervenes in this process.

NMDA_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR NMDA Receptor (GluN1/GluN2B) Glutamate->NMDAR Glycine Glycine Glycine->NMDAR PSD95 PSD-95 NMDAR->PSD95 Binds Ca Ca²⁺ NMDAR->Ca Influx nNOS nNOS PSD95->nNOS Binds p38 p38 MAPK PSD95->p38 Activates NO Nitric Oxide (NO) nNOS->NO Produces Ca->nNOS Activates Excitotoxicity Excitotoxicity (Neuronal Death) NO->Excitotoxicity p38->Excitotoxicity TatNR2B9c This compound TatNR2B9c->PSD95 Inhibits Binding to NMDAR

Caption: NMDA Receptor Signaling and this compound Inhibition.

Experimental Workflow: Co-Immunoprecipitation to Assess NR2B-PSD-95 Interaction

This workflow outlines the key steps to determine the efficacy of this compound in disrupting the interaction between the NMDA receptor subunit GluN2B and PSD-95.

CoIP_Workflow start Start: Neuronal Cell Culture or Brain Tissue Homogenate treatment Treatment with this compound or Vehicle Control start->treatment lysis Cell Lysis and Protein Extraction treatment->lysis incubation Incubation with Anti-PSD-95 Antibody and Protein A/G Beads lysis->incubation wash Wash Beads to Remove Non-specifically Bound Proteins incubation->wash elution Elution of Immunoprecipitated Proteins wash->elution western Western Blot Analysis for GluN2B elution->western analysis Quantify Reduction in Co-immunoprecipitated GluN2B western->analysis end End: Assess Disruption of Interaction analysis->end

Caption: Co-Immunoprecipitation Experimental Workflow.

Detailed Experimental Protocols

Co-Immunoprecipitation of PSD-95 and GluN2B

This protocol is designed to assess the disruption of the PSD-95/GluN2B interaction by this compound.

Materials:

  • Cultured neurons or brain tissue

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Anti-PSD-95 antibody

  • Anti-GluN2B antibody

  • Protein A/G magnetic beads or agarose (B213101) resin

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)

  • Western blotting reagents and equipment

Procedure:

  • Sample Preparation: Treat cultured neurons with this compound or a vehicle control for the desired time. For brain tissue, homogenize in lysis buffer.

  • Lysis: Lyse the cells or tissue homogenate on ice and clarify the lysate by centrifugation.

  • Pre-clearing (Optional): To reduce non-specific binding, incubate the lysate with protein A/G beads for 1 hour at 4°C and then centrifuge to remove the beads.

  • Immunoprecipitation: Incubate the pre-cleared lysate with an anti-PSD-95 antibody overnight at 4°C with gentle rotation.

  • Bead Incubation: Add protein A/G beads and incubate for 2-4 hours at 4°C.

  • Washing: Pellet the beads by centrifugation and wash them three to five times with cold wash buffer.

  • Elution: Elute the bound proteins from the beads using elution buffer.

  • Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an anti-GluN2B antibody to detect the co-immunoprecipitated protein. Also, probe for PSD-95 to confirm successful immunoprecipitation.

Western Blot for Phosphorylated p38 MAPK

This protocol is used to determine the effect of this compound on the downstream signaling molecule p38 MAPK, which is implicated in excitotoxicity.[7]

Materials:

  • Treated neuronal lysates (as prepared for Co-IP)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-p38 MAPK and anti-total-p38 MAPK

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE: Load the samples onto an SDS-PAGE gel and run to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the anti-phospho-p38 MAPK primary antibody overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and then apply the chemiluminescent substrate. Image the blot using a chemiluminescence detection system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an anti-total-p38 MAPK antibody to normalize the levels of phosphorylated p38 to the total amount of p38 protein.

In Vitro Excitotoxicity Assay

This assay measures the neuroprotective effect of this compound against NMDA-induced cell death.

Materials:

  • Primary neuronal cultures

  • NMDA

  • This compound

  • Lactate dehydrogenase (LDH) cytotoxicity assay kit

Procedure:

  • Cell Plating: Plate primary neurons in a 96-well plate.

  • Treatment: Pre-treat the neurons with various concentrations of this compound for 1 hour.

  • Excitotoxic Insult: Expose the neurons to a toxic concentration of NMDA (e.g., 50-100 µM) for a defined period (e.g., 15-30 minutes).

  • Recovery: Wash out the NMDA and replace it with fresh culture medium (containing the respective concentrations of this compound).

  • LDH Assay: After 24 hours, measure the amount of LDH released into the culture medium as an indicator of cell death, following the manufacturer's protocol for the LDH assay kit.

In Vivo Stroke Model: Transient Middle Cerebral Artery Occlusion (tMCAO) in Rats

This model is used to evaluate the neuroprotective efficacy of this compound in a clinically relevant setting.

Materials:

  • Anesthetized rats

  • Surgical instruments

  • 4-0 nylon monofilament suture with a rounded tip

  • This compound for intravenous administration

  • 2,3,5-triphenyltetrazolium chloride (TTC) for infarct staining

Procedure:

  • Anesthesia and Incision: Anesthetize the rat and make a midline cervical incision.

  • Vessel Isolation: Expose and isolate the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Occlusion: Ligate the ECA and temporarily clamp the CCA and ICA. Insert the nylon filament through an incision in the ECA and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).

  • Reperfusion: After a defined period of occlusion (e.g., 60-90 minutes), withdraw the filament to allow for reperfusion.

  • Drug Administration: Administer this compound or vehicle intravenously at a specified time point (e.g., at the time of reperfusion).

  • Infarct Volume Measurement: After 24 or 48 hours, sacrifice the animal, remove the brain, and slice it into coronal sections. Stain the sections with TTC, which stains viable tissue red, leaving the infarcted tissue white. Quantify the infarct volume using image analysis software.

Conclusion

This compound represents a targeted therapeutic strategy for mitigating the detrimental effects of NMDA receptor overactivation. By specifically uncoupling the receptor from the excitotoxic signaling hub protein PSD-95, it offers neuroprotection without compromising the essential physiological functions of the NMDA receptor. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound and similar neuroprotective agents.

References

A Technical Guide on the Core Function of Tat Peptide in Tat-NR2B9c TFA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides an in-depth examination of the Tat-NR2B9c TFA neuroprotective peptide, focusing specifically on the crucial role of its Tat peptide component. We will explore the mechanisms of action, relevant signaling pathways, and the experimental validation that underpins its therapeutic potential.

Introduction: Overcoming the Delivery Barrier

The development of therapeutics targeting intracellular pathways, particularly within the central nervous system, is often hampered by the poor membrane permeability of active molecules. This compound (also known as NA-1) is a prime example of a rationally designed therapeutic that overcomes this challenge by fusing a therapeutic peptide (NR2B9c) with a cell-penetrating peptide (CPP), the Tat peptide. This conjugate has shown neuroprotective efficacy in preclinical models and clinical trials for ischemic stroke[1][2][3]. Understanding the function of the Tat component is fundamental to appreciating the compound's mechanism and its broader applicability in drug delivery.

The Tat Peptide: A Molecular Delivery Vehicle

The Tat peptide is a short, positively charged peptide derived from the Trans-Activator of Transcription (TAT) protein of the Human Immunodeficiency Virus (HIV-1)[4][5]. Its defining characteristic is the ability to traverse cellular membranes and deliver a wide range of molecular cargoes, from small molecules to large proteins, into the cell's interior[4][5].

Mechanism of Cellular Entry

The precise mechanism by which the Tat peptide enters cells is a subject of ongoing research, with evidence supporting multiple pathways[4][6]. The primary models are:

  • Direct Translocation: This model proposes that the cationic Tat peptide interacts with the anionic components of the cell membrane, such as phospholipids (B1166683) and heparan sulfate (B86663) proteoglycans, leading to membrane destabilization and the formation of a transient pore through which the peptide and its cargo can pass[5][7][8].

  • Endocytosis: A significant body of evidence suggests an energy-dependent uptake mechanism, primarily through a form of endocytosis called macropinocytosis[5][7]. This process involves the engulfment of the peptide and extracellular fluid into large vesicles, which are then internalized. Other endocytic pathways, such as clathrin-mediated and caveolar endocytosis, may also be involved[5][7].

Regardless of the exact route, the initial step involves electrostatic interactions between the arginine-rich Tat peptide and the negatively charged cell surface[7][8].

cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm TatCargo Tat-NR2B9c Membrane TatCargo->Membrane 1. Electrostatic Interaction Endosome Endosome Membrane->Endosome 2b. Macropinocytosis (Endocytosis) CargoRelease NR2B9c Released Membrane->CargoRelease 2a. Direct Translocation Endosome->CargoRelease 3. Endosomal Escape

Proposed mechanisms of Tat peptide-mediated cargo delivery.

The Therapeutic Cargo: NR2B9c and its Role in Excitotoxicity

The function of the Tat peptide is to deliver its cargo, NR2B9c, to its intracellular site of action. Tat-NR2B9c is designed to mitigate excitotoxicity, a primary driver of neuronal death in ischemic stroke[1].

  • NMDAR Overactivation: During a stroke, excessive glutamate (B1630785) release leads to the overactivation of N-methyl-D-aspartate (NMDA) receptors.

  • PSD-95 Scaffolding: The postsynaptic density-95 (PSD-95) protein acts as a critical scaffolding hub. It physically links the NR2B subunit of the NMDA receptor to downstream signaling proteins, most notably neuronal nitric oxide synthase (nNOS)[1].

  • Toxic Signaling Cascade: This proximity allows the calcium influx from NMDAR activation to efficiently stimulate nNOS, producing nitric oxide (NO). Simultaneously, NMDAR activation triggers NADPH oxidase (NOX2), producing superoxide (B77818) radicals[1][9][10].

  • Peroxynitrite Formation: NO and superoxide rapidly combine to form peroxynitrite, a highly reactive species that causes severe oxidative damage to lipids, proteins, and DNA, leading to cell death[1].

The NR2B9c peptide consists of the nine C-terminal amino acids of the NR2B subunit. It functions as a competitive inhibitor, binding to PSD-95 and disrupting its interaction with both the NMDAR and nNOS[1][11]. By uncoupling this complex, the Tat-delivered NR2B9c effectively shuts down the excitotoxic signaling cascade at its source.

NMDAR NMDA Receptor (NR2B subunit) Ca2 Ca2+ Influx NMDAR->Ca2 PSD95 PSD-95 NMDAR->PSD95 Binds NOX2 NADPH Oxidase (NOX2) NMDAR->NOX2 Activates via PI3K pathway nNOS nNOS Ca2->nNOS Activates PSD95->nNOS Binds NO Nitric Oxide (NO) nNOS->NO Peroxynitrite Peroxynitrite NO->Peroxynitrite Superoxide Superoxide NOX2->Superoxide Superoxide->Peroxynitrite Injury Neuronal Injury & Death Peroxynitrite->Injury TatNR2B9c Tat-NR2B9c

Signaling cascade of excitotoxicity and its inhibition by Tat-NR2B9c.

Quantitative Efficacy Data

The efficacy of Tat-NR2B9c relies on its high-affinity binding to PSD-95 and its ability to disrupt key protein-protein interactions.

Table 1: In Vitro Binding and Inhibition Constants
Target InteractionMetricValueReference(s)
PSD-95 PDZ Domain 2 (PSD-95d2)EC₅₀6.7 nM[11][12][13][14]
PSD-95 PDZ Domain 1 (PSD-95d1)EC₅₀670 nM[11][12][13]
PSD-95 / nNOS InteractionIC₅₀~0.2 µM[11][13][15]
PSD-95 / NMDAR2A BindingIC₅₀0.5 µM[11][13][15]
PSD-95 / NMDAR2B BindingIC₅₀~8 µM[11][13][15]
PSD-95 / NMDAR2C BindingIC₅₀0.75 µM[13]

EC₅₀: Half maximal effective concentration. IC₅₀: Half maximal inhibitory concentration.

Table 2: In Vivo Neuroprotective Efficacy
Animal ModelConditionDoseOutcomeReference(s)
MiceTemporary Middle Cerebral Artery Occlusion (tMCAO)10 nmol/g, i.v.Significant reduction in infarct volume.[11][14]
MicetMCAO3 nmol/g, i.v.No significant effect.[11][14]
Non-human PrimatesEmbolic StrokeNot specifiedReduced number and volume of strokes.[3]
MiceAβ₁₋₄₂ Induced Alzheimer's Model1.12 mg/kg/day, i.v.Prevented cognitive dysfunction.[16]

Key Experimental Protocols

The validation of Tat-NR2B9c's function involves a range of in vivo and in vitro experiments.

Protocol: In Vivo Stroke Model (tMCAO in Mice)

This protocol is a standard method for evaluating neuroprotectants in a preclinical stroke model.

  • Anesthesia: Anesthesia is induced with 3% isoflurane (B1672236) and maintained at 2% in oxygen. Body temperature is maintained at ~37°C[14].

  • Surgical Procedure (MCAO): A midline neck incision is made to expose the middle cerebral artery (MCA). A filament is inserted to occlude the artery, inducing focal cerebral ischemia. Cerebral blood flow is monitored to confirm occlusion[14].

  • Ischemia and Reperfusion: The occlusion is maintained for a set period (e.g., 30 or 60 minutes) before the filament is withdrawn to allow reperfusion[14].

  • Drug Administration: Tat-NR2B9c (e.g., 10 nmol/g) or a vehicle control is administered intravenously via the tail vein, typically as a slow infusion over 5 minutes, beginning at the time of reperfusion[14]. The individual performing the administration and subsequent analysis is blinded to the treatment groups[14].

  • Post-Operative Care: Animals receive subcutaneous saline for hydration and are recovered in a temperature-controlled chamber before being returned to their cages[14].

  • Outcome Assessment: At a predetermined time point (e.g., 24 hours), neurological deficits are scored using a standardized scale (e.g., Bederson scale). The animals are then euthanized, and brains are sectioned and stained (e.g., with TTC) to quantify the infarct volume[14].

A 1. Animal Model Induction (e.g., tMCAO Surgery) B 2. Randomization A->B C Treatment Group (Tat-NR2B9c i.v.) B->C D Control Group (Vehicle i.v.) B->D E 3. Post-Operative Monitoring & Neurological Scoring C->E D->E F 4. Tissue Collection (24h post-tMCAO) E->F G 5. Infarct Volume Analysis (TTC Staining) F->G H 6. Statistical Analysis G->H I Results & Conclusion H->I

Workflow for preclinical evaluation of Tat-NR2B9c in a stroke model.
Protocol: Co-Immunoprecipitation for Protein Interaction

This biochemical assay is used to confirm that Tat-NR2B9c disrupts the PSD-95/NR2B interaction in neuronal cell lysates.

  • Cell Culture and Treatment: Neuronal cultures are treated with Tat-NR2B9c or a control peptide for a specified duration.

  • Cell Lysis: Cells are harvested and lysed in a non-denaturing buffer containing protease and phosphatase inhibitors to preserve protein complexes.

  • Immunoprecipitation: The lysate is incubated with an antibody specific to one protein of the complex (e.g., anti-PSD-95) that is bound to agarose (B213101) or magnetic beads. This pulls the target protein and any bound partners out of the solution.

  • Washing: The beads are washed several times to remove non-specifically bound proteins.

  • Elution and Western Blot: The bound proteins are eluted from the beads, separated by size using SDS-PAGE, and transferred to a membrane. The membrane is then probed with an antibody against the suspected interacting protein (e.g., anti-NR2B). A reduced signal for NR2B in the Tat-NR2B9c-treated sample compared to the control indicates disruption of the interaction.

Conclusion

The Tat peptide is not merely an inert carrier but an essential enabler of this compound's therapeutic activity. By efficiently ferrying the NR2B9c cargo across the neuronal membrane, it allows the therapeutic peptide to access its intracellular target, the PSD-95 scaffolding protein. This action effectively uncouples NMDA receptor activation from the downstream production of toxic reactive nitrogen and oxygen species. The success of this conjugate underscores the power of CPP-mediated delivery as a critical strategy for developing drugs that act on intracellular targets, particularly within the challenging environment of the central nervous system.

References

The Neuroprotective Role of Tat-NR2B9c TFA in Excitotoxicity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Excitotoxicity, the pathological process by which excessive stimulation of glutamate (B1630785) receptors leads to neuronal damage and death, is a key contributor to a variety of neurological disorders, including stroke, traumatic brain injury, and neurodegenerative diseases.[1][2][3] A critical mediator of excitotoxic signaling is the N-methyl-D-aspartate receptor (NMDAR), particularly subtypes containing the GluN2B (formerly NR2B) subunit.[1] The scaffolding protein, postsynaptic density-95 (PSD-95), plays a pivotal role in coupling NMDARs to downstream neurotoxic pathways.[4][5] Tat-NR2B9c TFA is a novel neuroprotective peptide that competitively inhibits the interaction between PSD-95 and the GluN2B subunit of the NMDAR, thereby uncoupling the receptor from excitotoxic signaling cascades without interfering with its normal physiological function.[6][7] This technical guide provides an in-depth overview of the mechanism of action of this compound, summarizes key quantitative data, details relevant experimental protocols, and visualizes the involved signaling pathways.

Introduction to Excitotoxicity and the Role of PSD-95

Glutamate is the primary excitatory neurotransmitter in the central nervous system. However, its over-activation of NMDARs triggers a massive influx of calcium (Ca2+), initiating a cascade of detrimental intracellular events.[3][8] This includes the activation of various enzymes such as proteases, lipases, and neuronal nitric oxide synthase (nNOS), as well as the production of reactive oxygen species (ROS) and reactive nitrogen species (RNS).[3][9] These processes collectively lead to mitochondrial dysfunction, DNA damage, and ultimately, neuronal apoptosis or necrosis.[1][8]

PSD-95 is a scaffolding protein that anchors NMDARs at the postsynaptic density and physically links them to downstream signaling molecules, including nNOS.[3][4] This proximity is crucial for the efficient transduction of excitotoxic signals. By forming a complex with both the GluN2B subunit of the NMDAR and nNOS, PSD-95 facilitates the Ca2+-dependent activation of nNOS and the subsequent production of nitric oxide (NO), a key mediator of excitotoxicity.[3][9]

This compound: Mechanism of Action

This compound is a 20-amino-acid peptide that includes a protein transduction domain from the HIV Tat protein, allowing it to cross the blood-brain barrier and enter neurons.[10] The core of the peptide mimics the C-terminal domain of the GluN2B subunit, which is the binding site for the PDZ domain of PSD-95.[6] By competitively binding to PSD-95, this compound disrupts the interaction between PSD-95 and GluN2B-containing NMDARs.[6][7] This targeted disruption uncouples NMDARs from the downstream excitotoxic signaling cascade mediated by nNOS and other PSD-95-associated proteins, without affecting the ion channel function of the NMDAR itself.[7][11]

Signaling Pathway of Excitotoxicity

Excitotoxicity_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Excess Glutamate NMDAR NMDA Receptor (GluN1/GluN2B) Glutamate->NMDAR Binds to Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Opens channel PSD95 PSD-95 NMDAR->PSD95 Anchored by nNOS_inactive nNOS (inactive) Ca_influx->nNOS_inactive Activates ROS Reactive Oxygen Species (ROS) Ca_influx->ROS Stimulates production Mitochondria Mitochondrial Dysfunction Ca_influx->Mitochondria Overload leads to p38 p38 MAPK Ca_influx->p38 Activates PSD95->nNOS_inactive Binds to nNOS_active nNOS (active) nNOS_inactive->nNOS_active NO Nitric Oxide (NO) nNOS_active->NO Produces CellDeath Neuronal Cell Death (Apoptosis/Necrosis) NO->CellDeath Contributes to ROS->CellDeath Contributes to Mitochondria->CellDeath Triggers p38_active p38 MAPK (active) p38->p38_active p38_active->CellDeath Contributes to

Caption: The excitotoxicity cascade initiated by excessive glutamate.

Mechanism of this compound Intervention

Tat_NR2B9c_Intervention cluster_intracellular Intracellular Space NMDAR NMDA Receptor (GluN2B) PSD95 PSD-95 NMDAR->PSD95 Binds to nNOS nNOS PSD95->nNOS Binds to Downstream Downstream Excitotoxic Signaling PSD95->Downstream Initiates TatNR2B9c This compound TatNR2B9c->PSD95 Competitively Binds

Caption: this compound competitively inhibits the PSD-95/GluN2B interaction.

Quantitative Data

The efficacy of this compound has been quantified in various in vitro and in vivo studies. The following tables summarize key findings.

Table 1: In Vitro Binding Affinities and Inhibitory Concentrations
Target InteractionParameterValueReference
PSD-95 PDZ domain 2 (PSD-95d2)EC₅₀6.7 nM[6][10]
PSD-95 PDZ domain 1 (PSD-95d1)EC₅₀670 nM[6][10]
NR2A binding to PSD-95IC₅₀0.5 µM[6][12]
NR2B binding to PSD-95IC₅₀~8 µM[6][12]
nNOS interaction with PSD-95IC₅₀~0.2 µM[6][12]
PSD-95 association with GluN2B in YAC128 striatumReduction~50%[6][13]
Table 2: In Vivo Neuroprotective Efficacy
Animal ModelIschemia ModelThis compound DoseOutcomeReference
Male C57BL/6 Mice30 min tMCAO10 nmol/g, i.v.24.5% reduction in infarct volume[14][15]
Male C57BL/6 Mice60 min tMCAO10 nmol/g, i.v.26.0% reduction in infarct volume[14][15]
Male C57BL/6 MicetMCAO3 nmol/g, i.v.No significant effect on infarct volume[6][14]
Non-human PrimatesEmbolic StrokeNot specifiedSignificantly reduced number and volume of strokes[16][17]
Sprague-Dawley RatsMCAONot specifiedAmeliorated spatial memory and sensorimotor impairments[18]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key experiments cited in this guide.

In Vitro Co-immunoprecipitation for Protein-Protein Interaction

This protocol is used to assess the disruption of the PSD-95/GluN2B interaction by this compound.

  • Cell Culture and Lysis:

    • Culture primary cortical or hippocampal neurons.

    • Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

  • Immunoprecipitation:

    • Pre-clear the lysate with protein A/G agarose (B213101) beads.

    • Incubate the pre-cleared lysate with an antibody against PSD-95 overnight at 4°C with gentle rotation.

    • Add protein A/G agarose beads and incubate for another 2-4 hours.

    • Wash the beads several times with lysis buffer to remove non-specific binding.

  • Western Blotting:

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against GluN2B and PSD-95.

    • Use appropriate secondary antibodies and a chemiluminescent substrate for detection.

    • Quantify the band intensities to determine the amount of co-immunoprecipitated GluN2B.

In Vivo Transient Middle Cerebral Artery Occlusion (tMCAO) Model

This protocol is a widely used model for inducing focal cerebral ischemia (stroke) in rodents.

  • Animal Preparation:

    • Anesthetize the animal (e.g., mouse or rat) with isoflurane.

    • Maintain body temperature at 37°C using a heating pad.

  • Surgical Procedure:

    • Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Ligate the distal ECA.

    • Insert a silicon-coated monofilament suture into the ECA and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).

  • Reperfusion:

    • After the desired occlusion time (e.g., 30 or 60 minutes), withdraw the suture to allow for reperfusion.

  • Drug Administration:

    • Administer this compound or vehicle intravenously at the appropriate dose and time point relative to the ischemic insult.

  • Infarct Volume Assessment:

    • After a set survival period (e.g., 24 hours), euthanize the animal and perfuse the brain with saline followed by a fixative.

    • Section the brain and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct (pale area).

    • Quantify the infarct volume using image analysis software.

Experimental Workflow for tMCAO Study

tMCAO_Workflow start Start anesthesia Anesthesia and Animal Preparation start->anesthesia surgery tMCAO Surgery (Suture Insertion) anesthesia->surgery occlusion Ischemic Period (e.g., 60 min) surgery->occlusion reperfusion Reperfusion (Suture Removal) occlusion->reperfusion treatment Administer this compound or Vehicle (i.v.) reperfusion->treatment survival Survival Period (e.g., 24 hours) treatment->survival euthanasia Euthanasia and Brain Extraction survival->euthanasia staining TTC Staining euthanasia->staining analysis Infarct Volume Quantification staining->analysis end End analysis->end

Caption: Workflow for assessing neuroprotection in a tMCAO model.

Downstream Effects of this compound

By disrupting the PSD-95/GluN2B interaction, this compound not only inhibits nNOS activation but also affects other downstream signaling pathways implicated in excitotoxicity.

  • p38 Mitogen-Activated Protein Kinase (MAPK): this compound has been shown to reduce the NMDA-induced activation of p38 MAPK, a key player in apoptotic signaling.[6][10]

  • Reactive Oxygen Species (ROS) Production: Tat-NR2B9c prevents NMDA-induced activation of neuronal NADPH oxidase, thereby blocking the production of superoxide (B77818), a major ROS.[19][20]

Conclusion

This compound represents a promising therapeutic strategy for conditions involving excitotoxic neurodegeneration. Its targeted mechanism of uncoupling NMDARs from downstream death signaling pathways, while preserving their physiological function, offers a significant advantage over traditional NMDAR antagonists that block all receptor activity. The quantitative data from both in vitro and in vivo studies provide strong evidence for its neuroprotective efficacy. The detailed experimental protocols outlined in this guide serve as a valuable resource for researchers aiming to further investigate the therapeutic potential of this compound and other PSD-95 inhibitors. Further research is warranted to fully elucidate its effects on various neuronal populations and its long-term therapeutic benefits in a clinical setting.

References

Preclinical Development of Tat-NR2B9c (Nerinetide) for Ischemic Stroke: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical research and development of Tat-NR2B9c TFA (also known as nerinetide or NA-1), a neuroprotective agent investigated for the treatment of acute ischemic stroke. This document details the underlying mechanism of action, summarizes key quantitative preclinical data, outlines comprehensive experimental protocols, and provides visual representations of critical pathways and workflows.

Introduction to Tat-NR2B9c

Tat-NR2B9c is a peptide neuroprotectant designed to mitigate the excitotoxic cascade initiated by cerebral ischemia. It is a cell-penetrating peptide, consisting of the 9-amino acid C-terminus of the NMDA receptor subunit GluN2B (formerly NR2B) fused to the 11-amino acid cell-penetrating peptide from the HIV-1 Tat protein. This design allows it to cross the blood-brain barrier and neuronal membranes to reach its intracellular target. The trifluoroacetate (B77799) (TFA) salt is a common formulation for this peptide.

Mechanism of Action

During an ischemic stroke, the lack of blood flow leads to excessive glutamate (B1630785) release and subsequent overactivation of N-methyl-D-aspartate (NMDA) receptors. This triggers a massive influx of calcium ions (Ca2+) into neurons, initiating a cascade of neurotoxic events. A key mediator of this excitotoxicity is the scaffolding protein Postsynaptic Density-95 (PSD-95).[1]

Tat-NR2B9c exerts its neuroprotective effects by disrupting the interaction between the GluN2B subunit of the NMDA receptor and PSD-95.[1][2] PSD-95 links the NMDA receptor to downstream signaling molecules, most notably neuronal nitric oxide synthase (nNOS). By uncoupling this complex, Tat-NR2B9c selectively inhibits the excitotoxic signaling pathway that leads to the production of nitric oxide (NO) and other reactive oxygen species (ROS), without interfering with the normal physiological function of the NMDA receptor.[1][2][3][4] Studies have shown that Tat-NR2B9c also prevents NMDA-induced activation of neuronal NADPH oxidase (NOX2), a key source of superoxide (B77818) production, further reducing oxidative stress.[3][4][5]

Quantitative Preclinical Data

The preclinical efficacy of Tat-NR2B9c has been evaluated in various animal models of ischemic stroke, including rodents and non-human primates. The following tables summarize the key quantitative findings from these studies.

Table 1: Neuroprotective Efficacy of Tat-NR2B9c in Rodent Models of Ischemic Stroke
SpeciesStroke ModelTat-NR2B9c DoseOcclusion DurationKey FindingsReference
Mouse (C57BL/6)tMCAO3 nmol/g (i.v.)30 min / 60 minNo significant reduction in infarct volume.[2][6][7]
Mouse (C57BL/6)tMCAO10 nmol/g (i.v.)30 min24.5% reduction in infarct volume (p=0.049).[2][6]
Mouse (C57BL/6)tMCAO10 nmol/g (i.v.)60 min26.0% reduction in infarct volume (p=0.03).[2][6][7][8]
RattMCAONot specified90 min>50% reduction in infarct volume.[2][6]
Rat (Sprague-Dawley)tMCAONot specifiedNot specifiedAmeliorated neurofunctional deficit, reduced cerebral infarction, and mitigated blood-brain barrier injury.[9]
Table 2: Neuroprotective Efficacy of Tat-NR2B9c in Non-Human Primate Models of Ischemic Stroke
SpeciesStroke ModelTat-NR2B9c AdministrationKey FindingsReference
Gyrencephalic Non-human PrimatesEmbolic StrokePost-strokeSignificantly reduced numbers and volumes of strokes as visualized by MRI.[10][11][12][13]
Non-human PrimatestMCAONot specified>50% reduction in infarct volume.[2][6]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the preclinical evaluation of Tat-NR2B9c.

In Vivo Model: Transient Middle Cerebral Artery Occlusion (tMCAO) in Rats

The tMCAO model is a widely used method to induce focal cerebral ischemia that mimics human stroke.

4.1.1. Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Isoflurane (B1672236) anesthesia

  • Heating pad with a rectal probe

  • Operating microscope

  • Microsurgical instruments

  • 4-0 silk suture

  • 3-0 nylon monofilament suture with a silicone-coated tip

  • Laser Doppler flowmeter

4.1.2. Procedure:

  • Anesthesia and Preparation: Anesthetize the rat with isoflurane (4% for induction, 1.5-2% for maintenance) in a mixture of N2O:O2 (70:30). Place the animal in a supine position on a heating pad to maintain body temperature at 37°C.

  • Surgical Exposure: Make a midline neck incision and carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Ligation: Ligate the ECA distally and the pterygopalatine artery. Place a temporary ligature around the CCA.

  • Occlusion: Introduce a 3-0 silicone-coated nylon monofilament suture into the ECA lumen and advance it into the ICA until it blocks the origin of the middle cerebral artery (MCA). A drop in cerebral blood flow (>70%) confirmed by laser Doppler flowmetry indicates successful occlusion.

  • Reperfusion: After the desired occlusion period (e.g., 60, 90, or 120 minutes), withdraw the filament to allow reperfusion.

  • Closure and Recovery: Close the neck incision and allow the animal to recover from anesthesia in a warm cage.

4.1.3. Assessment of Infarct Volume:

  • Twenty-four hours after reperfusion, euthanize the rat and decapitate.

  • Remove the brain and slice it into 2 mm coronal sections.

  • Immerse the slices in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 20-30 minutes.

  • Fix the stained slices in 10% formalin.

  • Healthy tissue will stain red, while the infarcted area will remain white. Quantify the infarct volume using image analysis software.

Neurological Function Assessment in Rodents

Various scoring systems are used to assess neurological deficits and functional recovery after stroke.

4.2.1. Modified Neurological Severity Score (mNSS): The mNSS is a composite score evaluating motor, sensory, reflex, and balance functions.[14] A total of 18 tests are performed, with one point awarded for the inability to perform a task and one point deducted for the lack of a tested reflex.[14] Scores range from 0 (no deficit) to 18 (severe deficit).

4.2.2. Bederson Scale: This is a global neurological assessment that includes forelimb flexion, resistance to lateral push, and circling behavior.[14] A grading scale of 0-3 is typically used, with higher scores indicating more severe deficits.[14]

4.2.3. Rotarod Test: This test assesses motor coordination and balance.[12] The animal is placed on a rotating rod, and the latency to fall is recorded. Stroke-induced motor deficits result in a shorter time on the rod.

In Vitro Model: NMDA-Induced Excitotoxicity in Neuronal Cultures

This assay evaluates the neuroprotective effect of a compound against glutamate-induced cell death.

4.3.1. Materials:

  • Primary cortical neurons cultured on coverslips

  • Neurobasal medium with B27 supplement

  • Glutamate or NMDA

  • This compound

  • Cell viability assays (e.g., Calcein-AM/Ethidium homodimer-1, LDH assay)

  • Fluorescence microscope

4.3.2. Procedure:

  • Cell Culture: Culture primary cortical neurons from embryonic rodents for at least 14 days in vitro to allow for mature synaptic connections.

  • Treatment: Pre-incubate the neuronal cultures with different concentrations of Tat-NR2B9c for a specified period (e.g., 1 hour).

  • Excitotoxic Insult: Expose the neurons to a neurotoxic concentration of NMDA (e.g., 100-300 µM) or glutamate for a short duration (e.g., 30 minutes).

  • Washout and Recovery: Remove the NMDA/glutamate-containing medium and replace it with fresh culture medium.

  • Viability Assessment: After 24 hours, assess neuronal viability using a suitable assay. For example, with Calcein-AM/EthD-1 staining, live cells fluoresce green and dead cells fluoresce red.

  • Data Analysis: Quantify the percentage of viable neurons in the Tat-NR2B9c-treated groups compared to the vehicle-treated control group.

Visualizations

The following diagrams illustrate key aspects of Tat-NR2B9c's mechanism and preclinical evaluation.

signaling_pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal cluster_nmda NMDA Receptor Glutamate_vesicle Glutamate GluN2B GluN2B Glutamate_vesicle->GluN2B Ischemia GluN1 GluN1 PSD95 PSD-95 GluN2B->PSD95 Binds Ca_ion Ca²⁺ GluN2B->Ca_ion Opens Channel nNOS nNOS PSD95->nNOS Binds NOX2 NOX2 PSD95->NOX2 Couples NO NO nNOS->NO Produces Superoxide O₂⁻ NOX2->Superoxide Produces Ca_ion->nNOS Activates Ca_ion->NOX2 Activates Excitotoxicity Excitotoxicity NO->Excitotoxicity Leads to Superoxide->Excitotoxicity Leads to TatNR2B9c Tat-NR2B9c TatNR2B9c->PSD95 Disrupts Binding

Caption: Tat-NR2B9c Signaling Pathway in Ischemic Stroke.

experimental_workflow start Start: Preclinical Study animal_model Animal Model Selection (e.g., Sprague-Dawley Rat) start->animal_model tMCAO Transient Middle Cerebral Artery Occlusion (tMCAO) animal_model->tMCAO randomization Randomization tMCAO->randomization treatment_group Treatment Group: Tat-NR2B9c Administration randomization->treatment_group Group 1 control_group Control Group: Vehicle Administration randomization->control_group Group 2 reperfusion Reperfusion treatment_group->reperfusion control_group->reperfusion neuro_assessment Neurological Function Assessment (mNSS, Bederson Scale, Rotarod) reperfusion->neuro_assessment imaging Infarct Volume Measurement (TTC Staining, MRI) neuro_assessment->imaging data_analysis Data Analysis and Comparison imaging->data_analysis end End: Efficacy Evaluation data_analysis->end

Caption: Experimental Workflow for Preclinical Evaluation of Tat-NR2B9c.

logical_relationship ischemia Ischemic Stroke glutamate_release ↑ Glutamate Release ischemia->glutamate_release nmda_activation NMDA Receptor Overactivation glutamate_release->nmda_activation ca_influx ↑ Intracellular Ca²⁺ nmda_activation->ca_influx psd95_complex PSD-95/GluN2B/nNOS Complex Formation ca_influx->psd95_complex ros_no_production ↓ NO & ROS Production tat_nr2b9c Tat-NR2B9c disruption Disruption of PSD-95 Complex tat_nr2b9c->disruption disruption->psd95_complex disruption->ros_no_production excitotoxicity ↓ Excitotoxicity ros_no_production->excitotoxicity neuroprotection Neuroprotection excitotoxicity->neuroprotection

Caption: Logical Relationship of Tat-NR2B9c's Neuroprotective Mechanism.

Conclusion

The preclinical data for Tat-NR2B9c (nerinetide) demonstrate a clear mechanism of action and significant neuroprotective efficacy in various animal models of ischemic stroke. By disrupting the excitotoxic signaling cascade at the level of the PSD-95/NMDA receptor complex, Tat-NR2B9c reduces infarct volume and improves neurological outcomes. The detailed experimental protocols provided in this guide serve as a reference for researchers in the field of stroke drug development. The promising preclinical results have paved the way for clinical trials to evaluate its safety and efficacy in human stroke patients.[11][15][16]

References

Tat-NR2B9c TFA: A Technical Guide on its Neuroprotective Potential in Alzheimer's Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alzheimer's disease (AD) continues to pose a significant challenge to global health, with a pressing need for novel therapeutic strategies. One emerging candidate is Tat-NR2B9c TFA, a peptide that modulates excitotoxic signaling pathways implicated in neurodegeneration. This technical guide provides an in-depth overview of the preclinical evidence for this compound's potential in an Alzheimer's disease model. It includes a comprehensive summary of the quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows. The available data, primarily from an amyloid-beta (Aβ)₁₋₄₂-induced mouse model, suggests that this compound can ameliorate cognitive deficits and modulate key protein interactions in the hippocampus. This guide is intended to be a valuable resource for researchers investigating novel neuroprotective agents for Alzheimer's disease.

Introduction

Alzheimer's disease is a progressive neurodegenerative disorder characterized by cognitive decline, memory loss, and the presence of hallmark pathologies, including extracellular amyloid-beta (Aβ) plaques and intracellular neurofibrillary tangles composed of hyperphosphorylated tau protein.[1] Synaptic dysfunction and neuronal loss are central to the disease process, with excitotoxicity mediated by the N-methyl-D-aspartate (NMDA) receptor playing a crucial role.

Tat-NR2B9c, also known as NA-1, is a cell-permeable peptide designed to uncouple NMDA receptors from downstream neurotoxic signaling. It consists of the cell-penetrating peptide Tat fused to the C-terminal nine amino acids of the NMDA receptor subunit NR2B. This sequence allows Tat-NR2B9c to specifically disrupt the interaction between NR2B and the postsynaptic density protein-95 (PSD-95).[2][3] PSD-95 is a scaffolding protein that links NMDA receptors to neuronal nitric oxide synthase (nNOS) and other signaling molecules that contribute to excitotoxic cell death.[2][3] By perturbing the NR2B-PSD-95 interaction, Tat-NR2B9c has shown neuroprotective effects in models of stroke and neuropathic pain.[2][4]

This guide focuses on the preclinical evidence evaluating the therapeutic potential of this compound in a mouse model of Alzheimer's disease.

Mechanism of Action: Signaling Pathway

Tat-NR2B9c exerts its neuroprotective effects by disrupting a key protein-protein interaction at the postsynaptic density. The binding of glutamate (B1630785) to the NMDA receptor, particularly in the context of Aβ-induced pathology, can lead to excessive calcium influx and the activation of downstream neurotoxic pathways. PSD-95 acts as a critical scaffolding protein, linking the NR2B subunit of the NMDA receptor to neuronal nitric oxide synthase (nNOS). This proximity facilitates the production of nitric oxide (NO) and other reactive oxygen species, contributing to synaptic dysfunction and neuronal damage. Tat-NR2B9c competitively inhibits the binding of PSD-95 to NR2B, thereby uncoupling this excitotoxic signaling cascade.

Tat-NR2B9c_Mechanism_of_Action cluster_0 Postsynaptic Neuron NMDA_Receptor NMDA Receptor (NR2B Subunit) PSD95 PSD-95 NMDA_Receptor->PSD95 Binds nNOS nNOS PSD95->nNOS Binds Excitotoxicity Excitotoxicity & Neuronal Damage nNOS->Excitotoxicity NO Production TatNR2B9c This compound TatNR2B9c->PSD95 Inhibits Binding to NR2B Glutamate_Abeta Glutamate / Aβ Glutamate_Abeta->NMDA_Receptor Activates

Figure 1. Mechanism of action of this compound.

Efficacy in an Aβ₁₋₄₂-Induced Alzheimer's Disease Mouse Model

The primary evidence for the efficacy of Tat-NR2B9c in an AD model comes from a study utilizing intracerebroventricular (ICV) injection of Aβ₁₋₄₂ oligomers in mice to induce AD-like pathology and cognitive deficits.

Quantitative Data Summary

The following tables summarize the key quantitative findings from this study, demonstrating the effects of Tat-NR2B9c treatment on cognitive performance and hippocampal protein levels.

Table 1: Cognitive Performance in Aβ₁₋₄₂-Induced AD Mice

Behavioral TestGroupMean ± SEMp-value vs. AD + NS
Morris Water Maze
Escape Latency (s)AD + Tat-NR2B9c~35< 0.01
AD + NS~50-
Time in Target Quadrant (s)AD + Tat-NR2B9c~25< 0.01
AD + NS~15-
Platform CrossingsAD + Tat-NR2B9c~4< 0.05
AD + NS~2-
Y-Maze
Spontaneous Alternation (%)AD + Tat-NR2B9c~70%< 0.01
AD + NS~50%-
AD: Alzheimer's Disease model; NS: Normal Saline. Data are approximations derived from graphical representations in the source publication.[2]

Table 2: Hippocampal Protein Levels and Interactions in Aβ₁₋₄₂-Induced AD Mice

MeasurementGroupRelative Level (Normalized to Sham)p-value vs. AD + NS
Western Blot
Aβ₁₋₄₂AD + Tat-NR2B9cDecreased< 0.01
AD + NSIncreased-
NR2BAD + Tat-NR2B9cIncreased< 0.05
AD + NSDecreased-
PSD-95AD + Tat-NR2B9cIncreased< 0.001
AD + NSDecreased-
Co-Immunoprecipitation
PSD-95 interaction with NR2BAD + Tat-NR2B9cDecreased< 0.01
AD + NSIncreased-
Data are qualitative descriptions of the changes reported in the source publication.[2]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of Tat-NR2B9c in the Aβ₁₋₄₂-induced AD mouse model.

Aβ₁₋₄₂-Induced Alzheimer's Disease Mouse Model Workflow

AD_Model_Workflow Abeta_Prep Aβ₁₋₄₂ Oligomer Preparation Abeta_Injection Aβ₁₋₄₂ Oligomer Injection Abeta_Prep->Abeta_Injection Stereotaxic_Surgery Stereotaxic Surgery: ICV Cannula Implantation Stereotaxic_Surgery->Abeta_Injection AD_Modeling AD Modeling (14 days) Abeta_Injection->AD_Modeling Drug_Treatment Drug Treatment: Tat-NR2B9c (1.12 mg/kg, i.v.) or Normal Saline AD_Modeling->Drug_Treatment Behavioral_Tests Behavioral Testing: Morris Water Maze & Y-Maze Drug_Treatment->Behavioral_Tests Biochemical_Analysis Biochemical Analysis: Hippocampal Tissue Collection Behavioral_Tests->Biochemical_Analysis

Figure 2. Experimental workflow for the Aβ₁₋₄₂-induced AD mouse model.

Protocol for Aβ₁₋₄₂ Oligomer Preparation and Injection:

  • Aβ₁₋₄₂ Reconstitution: Lyophilized Aβ₁₋₄₂ peptide is reconstituted in sterile, cold hexafluoro-2-propanol (HFIP) to a concentration of 1 mM. The solution is incubated at room temperature for at least one hour to ensure monomerization.[5][6][7][8]

  • HFIP Evaporation: The HFIP is evaporated under a gentle stream of nitrogen gas or in a SpeedVac to form a peptide film.[5][6]

  • Solubilization: The peptide film is dissolved in anhydrous dimethyl sulfoxide (B87167) (DMSO) to a concentration of 5 mM.[5][8]

  • Oligomerization: The DMSO stock is diluted in sterile, phenol (B47542) red-free cell culture medium or phosphate-buffered saline (PBS) to the desired final concentration (e.g., 100 µM). This solution is then incubated at 4°C for 24 hours to promote the formation of soluble oligomers.[5][7][8]

  • Stereotaxic Injection: Adult male C57BL/6 mice are anesthetized and placed in a stereotaxic frame. A guide cannula is implanted into the lateral ventricle. Following a recovery period, conscious mice receive an intracerebroventricular (ICV) injection of the Aβ₁₋₄₂ oligomer solution (e.g., 0.2 µg/µL).[9] The injection is performed slowly over several minutes. Control animals receive an injection of the vehicle solution.

Behavioral Testing

Morris Water Maze (MWM):

  • Apparatus: A circular pool (approximately 120-150 cm in diameter) is filled with water made opaque with non-toxic white paint. A hidden escape platform (10 cm in diameter) is submerged 1 cm below the water surface in one of the four quadrants. The pool is located in a room with various distal visual cues.

  • Acquisition Phase: Mice undergo training trials for 5-7 consecutive days (4 trials per day). For each trial, the mouse is placed in the water facing the pool wall at one of four starting positions. The mouse is allowed to swim freely for 60-90 seconds to find the hidden platform. If the mouse fails to find the platform within the allotted time, it is gently guided to it. The mouse remains on the platform for 15-30 seconds before being returned to its home cage. The time to reach the platform (escape latency) is recorded.

  • Probe Trial: On the day after the final training session, the platform is removed from the pool. Each mouse is allowed to swim freely for 60 seconds. The time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location are recorded.

Y-Maze:

  • Apparatus: A Y-shaped maze with three identical arms (e.g., 35 cm long, 20 cm high) positioned at 120-degree angles from each other.

  • Procedure: Each mouse is placed at the end of one arm and allowed to explore the maze freely for 8 minutes. The sequence of arm entries is recorded.

  • Data Analysis: A spontaneous alternation is defined as successive entries into the three different arms on overlapping triplet sets. The percentage of spontaneous alternation is calculated as: (Number of alternations / (Total number of arm entries - 2)) x 100.

Biochemical Analyses

Co-Immunoprecipitation (Co-IP) of PSD-95 and NR2B:

  • Tissue Lysis: Hippocampal tissue is homogenized in a cold lysis buffer containing a non-denaturing detergent (e.g., 1% Triton X-100 or CHAPS) and protease and phosphatase inhibitors. The lysate is centrifuged to pellet cellular debris.

  • Immunoprecipitation: The supernatant is pre-cleared with protein A/G-agarose beads. A primary antibody against PSD-95 is added to the lysate and incubated overnight at 4°C with gentle rotation.

  • Immune Complex Capture: Protein A/G-agarose beads are added to the lysate and incubated for 2-4 hours at 4°C to capture the antibody-protein complexes.

  • Washing: The beads are washed several times with lysis buffer to remove non-specifically bound proteins.

  • Elution and Western Blotting: The immunoprecipitated proteins are eluted from the beads by boiling in SDS-PAGE sample buffer. The eluate is then subjected to Western blotting and probed with an antibody against NR2B to detect the co-immunoprecipitated protein.

Western Blotting for Aβ₁₋₄₂, NR2B, and PSD-95:

  • Protein Extraction: Hippocampal tissue is homogenized in RIPA buffer with protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

  • SDS-PAGE: Equal amounts of protein from each sample are loaded onto an SDS-polyacrylamide gel and separated by electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: The membrane is blocked with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for Aβ₁₋₄₂ (e.g., 6E10), NR2B, PSD-95, and a loading control (e.g., β-actin or GAPDH). Antibody dilutions should be optimized, but typical starting dilutions are 1:1000.[10][11]

  • Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) for 1-2 hours at room temperature.

  • Detection: After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. The band intensities are quantified using densitometry software and normalized to the loading control.

Discussion and Future Directions

The available preclinical data, though limited to a single Alzheimer's disease model, provides a promising initial assessment of this compound's therapeutic potential. The peptide's ability to reverse cognitive deficits in both spatial and working memory tasks, coupled with its modulation of key hippocampal proteins implicated in AD pathology, warrants further investigation.[2] Specifically, the reduction in Aβ₁₋₄₂ levels and the restoration of NR2B and PSD-95 expression to near-normal levels suggest a neuroprotective effect that goes beyond simple symptomatic relief.[2] The observed decrease in the interaction between PSD-95 and NR2B is consistent with the peptide's proposed mechanism of action.[2]

A critical consideration for the translation of these findings is the dosage. The effective dose in the Aβ₁₋₄₂-induced mouse model was 1.12 mg/kg.[2] However, studies in stroke models have highlighted the importance of appropriate dose translation between species, with mice potentially requiring a higher dose than rats for equivalent efficacy.[4][12]

The primary limitation of the current body of research is the lack of data from transgenic mouse models of Alzheimer's disease, such as the APP/PS1 or 3xTg-AD models. These models develop age-dependent Aβ plaque and, in some cases, tau pathology, which more closely mimics the progressive nature of human AD. Future studies should prioritize evaluating the efficacy of Tat-NR2B9c in these transgenic models to determine its effects on plaque deposition, tau pathology, neuroinflammation, and long-term cognitive function.

References

An In-depth Technical Guide to Tat-NR2B9c TFA: Properties, Structure, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tat-NR2B9c TFA is a synthetic peptide neuroprotectant that has garnered significant interest for its potential therapeutic applications in neurological disorders, particularly ischemic stroke. This document provides a comprehensive technical overview of the fundamental properties, structure, and mechanism of action of this compound. Detailed experimental protocols for its synthesis, purification, and key biological assays are presented to facilitate further research and development.

Core Properties and Structure

Tat-NR2B9c is a 20-amino-acid peptide composed of two distinct domains: the HIV-1 Tat protein transduction domain and the C-terminal nine amino acids of the NMDA receptor subunit GluN2B (formerly known as NR2B)[1]. The trifluoroacetate (B77799) (TFA) salt form is a common counter-ion used during the purification process.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference(s)
Amino Acid Sequence YGRKKRRQRRR-KLSSIESDV[2][3]
Molecular Formula C105H188N42O30 · xC2HF3O2[1][2][4]
Molecular Weight 2518.88 g/mol (free base)[1]
Molecular Weight (TFA Salt) 2632.90 g/mol [2][4]
CAS Number 1834571-04-8[2][4]
Appearance White to off-white solid[5]
Solubility Soluble in water[4]
Storage Lyophilized powder at -20°C or -80°C for long-term storage
Structural Domains
  • Tat Protein Transduction Domain (YGRKKRRQRRR): This N-terminal sequence is derived from the HIV-1 Tat protein and functions as a cell-penetrating peptide, facilitating the translocation of Tat-NR2B9c across the cell membrane and the blood-brain barrier[6].

  • GluN2B C-terminal inhibitory peptide (KLSSIESDV): This C-terminal sequence mimics the PDZ-binding domain of the GluN2B subunit of the NMDA receptor.

Mechanism of Action and Signaling Pathways

Tat-NR2B9c exerts its neuroprotective effects by disrupting the interaction between the postsynaptic density-95 (PSD-95) protein and the N-methyl-D-aspartate (NMDA) receptor complex[5][7]. This interaction is a critical hub for excitotoxic signaling cascades.

Disruption of the PSD-95/NMDA Receptor/nNOS Complex

Under excitotoxic conditions, excessive activation of NMDA receptors leads to a large influx of Ca2+, which in turn activates neuronal nitric oxide synthase (nNOS). nNOS is physically coupled to the NMDA receptor via the scaffolding protein PSD-95. This proximity allows for efficient and damaging production of nitric oxide (NO) and subsequent reactive nitrogen species. Tat-NR2B9c competitively binds to the PDZ domains of PSD-95, thereby uncoupling nNOS from the NMDA receptor and preventing the downstream neurotoxic signaling cascade[8][9].

Tat-NR2B9c_Mechanism_of_Action cluster_0 Normal Excitotoxic Signaling cluster_1 Tat-NR2B9c Intervention Glutamate Glutamate NMDAR NMDA Receptor (GluN2B subunit) Glutamate->NMDAR binds PSD95 PSD-95 NMDAR->PSD95 binds Ca_influx Ca²⁺ Influx NMDAR->Ca_influx activates nNOS nNOS PSD95->nNOS scaffolds NO_production ↑ Nitric Oxide (NO) nNOS->NO_production Ca_influx->nNOS activates Neurotoxicity Neurotoxicity NO_production->Neurotoxicity Tat_NR2B9c Tat-NR2B9c PSD95_inhibited PSD-95 Tat_NR2B9c->PSD95_inhibited binds & inhibits Neuroprotection Neuroprotection PSD95_inhibited->Neuroprotection Tat-NR2B9c_Downstream_Signaling NMDAR_activation NMDA Receptor Activation PSD95_complex PSD-95 Complex NMDAR_activation->PSD95_complex p38_MAPK p38 MAPK Activation PSD95_complex->p38_MAPK Apoptosis Apoptosis p38_MAPK->Apoptosis Tat_NR2B9c Tat-NR2B9c Tat_NR2B9c->PSD95_complex inhibits SPPS_Workflow Resin 1. Resin Swelling Deprotection1 2. Fmoc Deprotection Resin->Deprotection1 Coupling 3. Amino Acid Coupling Deprotection1->Coupling Wash 4. Washing Coupling->Wash Repeat Repeat steps 2-4 for each amino acid Wash->Repeat Repeat->Deprotection1 Cleavage 5. Cleavage from Resin Repeat->Cleavage Purification 6. Purification (RP-HPLC) Cleavage->Purification Lyophilization 7. Lyophilization Purification->Lyophilization Characterization 8. Characterization (Mass Spec) Lyophilization->Characterization

References

Methodological & Application

Application Notes and Protocols for Tat-NR2B9c TFA Administration in Rat Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the administration and dosage of Tat-NR2B9c TFA salt in rat experimental models, particularly focusing on neuroprotection in ischemic stroke studies.

Introduction

Tat-NR2B9c, also known as NA-1, is a cell-penetrating peptide that acts as a postsynaptic density-95 (PSD-95) inhibitor. It competitively blocks the interaction between PSD-95 and the N-methyl-D-aspartate (NMDA) receptor subunit GluN2B. This interference disrupts downstream excitotoxic signaling cascades, offering a promising strategy for neuroprotection in conditions such as ischemic stroke. The trifluoroacetate (B77799) (TFA) salt is a common form for peptide-based therapeutics, and it is soluble in aqueous solutions.

Mechanism of Action

Tat-NR2B9c exerts its neuroprotective effects by uncoupling NMDA receptor activation from downstream neurotoxic pathways.[1][2] In the event of an ischemic insult, excessive glutamate (B1630785) release leads to overactivation of NMDA receptors, resulting in a massive influx of calcium ions. This triggers the activation of neuronal nitric oxide synthase (nNOS), which is scaffolded to the NMDA receptor by PSD-95. The subsequent production of nitric oxide (NO) and superoxide (B77818) radicals from NADPH oxidase activation leads to the formation of peroxynitrite and other reactive oxygen species (ROS), causing oxidative stress and neuronal cell death. Tat-NR2B9c, by disrupting the PSD-95/GluN2B interaction, prevents the recruitment of nNOS to the NMDA receptor complex and inhibits the activation of NADPH oxidase, thereby mitigating excitotoxicity.[1][2]

Tat_NR2B9c_Signaling_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate Excess Glutamate (Ischemia) NMDA_R NMDA Receptor (GluN2B) Glutamate->NMDA_R binds PSD95 PSD-95 NMDA_R->PSD95 binds to Ca_Influx Ca2+ Influx NMDA_R->Ca_Influx activates nNOS nNOS PSD95->nNOS scaffolds NO_Production NO Production nNOS->NO_Production NADPH_Ox NADPH Oxidase Superoxide Superoxide Production NADPH_Ox->Superoxide Ca_Influx->nNOS activates Ca_Influx->NADPH_Ox activates Excitotoxicity Excitotoxicity & Neuronal Death NO_Production->Excitotoxicity Superoxide->Excitotoxicity Tat_NR2B9c This compound Tat_NR2B9c->PSD95 inhibits binding to GluN2B

Diagram 1: Tat-NR2B9c Signaling Pathway in Ischemic Stroke.

Quantitative Data Summary

The following tables summarize the reported efficacy of Tat-NR2B9c in rat models of ischemic stroke.

Table 1: Efficacy of Tat-NR2B9c on Infarct Volume in Rat Stroke Models

DosageAdministration RouteTiming of AdministrationIschemia ModelInfarct Volume ReductionReference
3 nM/gIntravenous3 hours post-tMCAO90-minute tMCAO~75%[3]
0.5 - 50 nM/gIntravenous3 hours post-tMCAO90-minute tMCAO>50%[3]
10 nmol/g (rat-equivalent dose)IntravenousAt reperfusion60-minute tMCAO (in mice)26.0% (p=0.03)[4][5]

Table 2: Efficacy of Tat-NR2B9c on Neurobehavioral Outcomes in Rat Stroke Models

DosageAdministration RouteTiming of AdministrationIschemia ModelNeurobehavioral ImprovementReference
3 nM/gIntravenous3 hours post-tMCAO90-minute tMCAOImproved sensorimotor deficit scores, reduced latency and paw slips in horizontal ladder test.[3]
Not SpecifiedIntravenousPost-ischemiatMCAOAmeliorated neurofunctional deficit.[6]

Experimental Protocols

Protocol 1: Preparation of this compound for Intravenous Administration

Materials:

  • This compound peptide (lyophilized powder)

  • Sterile, pyrogen-free saline (0.9% NaCl) or phosphate-buffered saline (PBS)

  • Sterile, low-protein-binding microcentrifuge tubes

  • Calibrated micropipettes with sterile, low-retention tips

  • Vortex mixer

Procedure:

  • Reconstitution of Lyophilized Peptide:

    • Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.

    • Briefly centrifuge the vial to ensure the powder is at the bottom.

    • Reconstitute the peptide in sterile saline or PBS to a desired stock concentration (e.g., 1 mg/mL). The peptide is soluble in water.[7]

    • Gently vortex to ensure complete dissolution. Avoid vigorous shaking to prevent peptide degradation.

  • Preparation of Working Solution:

    • Based on the desired dosage (e.g., 3 nM/g) and the average weight of the rats, calculate the required volume of the stock solution.

    • Dilute the stock solution with sterile saline or PBS to a final concentration that allows for an appropriate injection volume (e.g., 1-2 mL/kg).

  • Storage:

    • It is recommended to prepare fresh solutions for each experiment. If storage is necessary, aliquot the stock solution into sterile, low-protein-binding tubes and store at -20°C or -80°C for short-term and long-term storage, respectively. Avoid repeated freeze-thaw cycles.

Protocol 2: Transient Middle Cerebral Artery Occlusion (tMCAO) in Rats and Tat-NR2B9c Administration

This protocol is intended for trained personnel in a facility with appropriate animal care and use protocols.

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments (scissors, forceps, microvascular clips)

  • 4-0 monofilament nylon suture with a rounded tip

  • Heating pad to maintain body temperature

  • Prepared this compound solution

  • Syringes and needles for intravenous injection

Experimental Workflow:

tMCAO_Workflow start Start anesthesia Anesthetize Rat start->anesthesia surgery Surgical Exposure of Carotid Arteries anesthesia->surgery occlusion Introduce Suture to Occlude MCA (e.g., 90 minutes) surgery->occlusion reperfusion Withdraw Suture to Allow Reperfusion occlusion->reperfusion treatment Administer this compound (i.v.) (e.g., at reperfusion or 3h post-occlusion) reperfusion->treatment recovery Suture Incision and Post-operative Care treatment->recovery assessment Assess Neurological Deficits and Infarct Volume (e.g., 24h or later) recovery->assessment end End assessment->end

Diagram 2: Experimental Workflow for tMCAO and Tat-NR2B9c Treatment.

Procedure:

  • Anesthesia and Surgical Preparation:

    • Anesthetize the rat using isoflurane (B1672236) (e.g., 4% for induction, 1.5-2% for maintenance) in a mixture of N₂O and O₂.

    • Place the rat on a heating pad to maintain its core body temperature at 37°C.

    • Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Occlusion:

    • Ligate the distal ECA and place a microvascular clip on the CCA and ICA.

    • Introduce a 4-0 monofilament nylon suture with a rounded tip into the ECA and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).

    • The duration of occlusion is typically 60-90 minutes.

  • Reperfusion:

    • After the desired occlusion period, carefully withdraw the suture to allow reperfusion.

    • Remove the microvascular clips.

  • This compound Administration:

    • Administer the prepared this compound solution intravenously via the tail vein at the desired time point (e.g., immediately after reperfusion or 3 hours post-occlusion).[3]

    • A control group should receive an equivalent volume of the vehicle (sterile saline or PBS).

  • Post-operative Care and Assessment:

    • Suture the incision and allow the rat to recover in a warm cage.

    • At a predetermined time point (e.g., 24 hours, 48 hours, or later), assess neurological deficits using a standardized scoring system.[3]

    • Euthanize the animal and perfuse the brain for infarct volume analysis using methods like 2,3,5-triphenyltetrazolium chloride (TTC) staining.

Safety and Toxicology

There is limited specific toxicological data available for this compound in rats. However, studies using therapeutic doses have not reported adverse effects.[3] The trifluoroacetate counter-ion is a component of many peptide drugs. General toxicity studies on TFA in rats have been conducted, but their direct relevance to the peptide conjugate at therapeutic doses is not fully established. Researchers should conduct appropriate safety and tolerability studies for their specific experimental conditions and dosages.

Pharmacokinetics

Detailed pharmacokinetic studies of Tat-NR2B9c in rats, including parameters like half-life, clearance, and brain distribution, are not extensively reported in the currently available literature. The Tat peptide facilitates cell penetration, and the compound has been shown to be effective when administered systemically, indicating it crosses the blood-brain barrier to some extent.[8]

Disclaimer: These protocols are for guidance purposes only and should be adapted and optimized for specific experimental needs and institutional guidelines. All animal experiments must be conducted in accordance with the guidelines of the local Institutional Animal Care and Use Committee (IACUC).

References

Application Notes and Protocols for Tat-NR2B9c TFA in Neuronal Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tat-NR2B9c TFA is a synthetic peptide that acts as a potent and selective inhibitor of the interaction between the postsynaptic density-95 (PSD-95) protein and the NMDA receptor (NMDAR) complex. By disrupting this interaction, this compound effectively uncouples NMDARs from downstream excitotoxic signaling pathways, offering a promising strategy for neuroprotection in various neurological disorders, including stroke and neurodegenerative diseases.[1][2][3] The peptide is composed of the nine C-terminal amino acids of the NMDAR subunit NR2B fused to the cell-penetrating peptide Tat, enabling its efficient delivery into neurons. This document provides detailed protocols for the in vitro application of this compound in neuronal cultures to assess its neuroprotective effects and elucidate its mechanism of action.

Mechanism of Action

This compound exerts its neuroprotective effects by specifically binding to the PDZ domains of PSD-95, thereby disrupting the scaffolding function of PSD-95 in linking NMDARs to neuronal nitric oxide synthase (nNOS) and other downstream signaling molecules.[1][4][5] This targeted disruption inhibits the production of nitric oxide (NO) and reactive oxygen species (ROS) mediated by NMDAR overactivation, which are key contributors to excitotoxic neuronal death.[6][7] Additionally, Tat-NR2B9c has been shown to prevent NMDA-induced activation of neuronal NADPH oxidase, further blocking superoxide (B77818) production.[6][8][9]

Signaling Pathway of this compound in Neuroprotection

Tat_NR2B9c_Signaling cluster_0 Excitotoxic Stimulus (e.g., NMDA) cluster_1 PSD-95 Scaffolding Complex cluster_2 Downstream Effectors NMDA NMDA Receptor PSD95 PSD-95 NMDA->PSD95 Binds nNOS nNOS PSD95->nNOS Scaffolds NADPH_Oxidase NADPH Oxidase PSD95->NADPH_Oxidase Scaffolds NO Nitric Oxide (NO) nNOS->NO Produces Superoxide Superoxide (O2-) NADPH_Oxidase->Superoxide Produces CellDeath Neuronal Cell Death NO->CellDeath Superoxide->CellDeath TatNR2B9c This compound TatNR2B9c->PSD95 Inhibits Interaction with NMDAR

Caption: this compound signaling pathway in neuroprotection.

Quantitative Data

The following tables summarize the key quantitative data for this compound based on in vitro studies.

Table 1: Binding Affinity of this compound

TargetParameterValueReference
PSD-95 PDZ domain 2 (PSD-95d2)EC506.7 nM[4][5]
PSD-95 PDZ domain 1 (PSD-95d1)EC50670 nM[4][5]

Table 2: Inhibitory Activity of this compound

Interaction InhibitedParameterValueReference
NR2A binding to PSD-95IC500.5 µM[4][5]
NR2B binding to PSD-95IC508 µM[4][5]
nNOS interaction with PSD-95IC50~0.2 µM[4][5]

Experimental Protocols

Protocol 1: Assessment of Neuroprotection against NMDA-Induced Excitotoxicity in Primary Cortical Neurons

This protocol details the procedure for evaluating the neuroprotective efficacy of this compound against excitotoxicity induced by N-methyl-D-aspartate (NMDA) in primary cortical neuron cultures.

Materials:

  • This compound (lyophilized powder)

  • Primary cortical neurons (e.g., from E18 rat embryos)

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • Poly-D-lysine coated culture plates

  • NMDA

  • Cell viability assay kit (e.g., MTT or LDH release assay)

  • Sterile, nuclease-free water

  • Phosphate-buffered saline (PBS)

Procedure:

  • Preparation of this compound Stock Solution:

    • Reconstitute lyophilized this compound in sterile, nuclease-free water to a stock concentration of 1 mM.

    • Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • Primary Cortical Neuron Culture:

    • Isolate cortical neurons from E18 rat embryos following standard protocols.[1][4][5][6]

    • Plate the neurons on poly-D-lysine coated 96-well plates at a density of 1 x 10^5 cells/well in supplemented Neurobasal medium.

    • Culture the neurons for 10-14 days in vitro (DIV) to allow for maturation and synapse formation.

  • Treatment with this compound:

    • Prepare working solutions of this compound in culture medium at desired concentrations (e.g., 10 nM, 50 nM, 100 nM, 500 nM). A scrambled peptide control should be used.

    • One hour prior to NMDA exposure, replace the culture medium with medium containing the different concentrations of this compound or control peptide.

  • Induction of Excitotoxicity:

    • Prepare a stock solution of NMDA in sterile water.

    • Add NMDA to the culture medium to a final concentration of 100 µM. A vehicle control (no NMDA) should be included.

    • Incubate the cultures for 1 hour at 37°C.

  • Washout and Recovery:

    • After the 1-hour NMDA exposure, gently wash the neurons twice with pre-warmed PBS.

    • Replace the medium with fresh, pre-warmed culture medium containing the respective concentrations of this compound or control peptide.

    • Incubate the cultures for an additional 20-24 hours at 37°C.

  • Assessment of Cell Viability:

    • Measure neuronal viability using a standard MTT or LDH release assay according to the manufacturer's instructions.

    • Normalize the results to the vehicle control group.

Experimental Workflow for Neuroprotection Assay

Neuroprotection_Workflow Culture Culture primary cortical neurons (10-14 DIV) Pretreat Pre-treat with this compound or control peptide (1 hour) Culture->Pretreat Excitotoxicity Induce excitotoxicity with NMDA (100 µM, 1 hour) Pretreat->Excitotoxicity Washout Washout NMDA and replace with fresh medium containing peptides Excitotoxicity->Washout Incubate Incubate for 20-24 hours Washout->Incubate Viability Assess cell viability (MTT or LDH assay) Incubate->Viability

Caption: Workflow for assessing the neuroprotective effects of this compound.

Protocol 2: Co-Immunoprecipitation of PSD-95 and NMDAR Subunits

This protocol describes the co-immunoprecipitation (Co-IP) of PSD-95 and NMDAR subunits (e.g., NR2B) from neuronal cell lysates to demonstrate the disruptive effect of this compound on their interaction.

Materials:

  • This compound

  • Cultured neurons (e.g., primary cortical or hippocampal neurons)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Antibodies: anti-PSD-95, anti-NR2B, and control IgG

  • Protein A/G magnetic beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer)

  • Western blotting reagents and equipment

Procedure:

  • Cell Culture and Treatment:

    • Culture primary neurons to a high density in 6-well or 10 cm plates.

    • Treat the neurons with this compound (e.g., 1 µM) or a control peptide for a specified time (e.g., 4-6 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in ice-cold lysis buffer.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein extract.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with protein A/G magnetic beads for 1 hour at 4°C.

    • Incubate the pre-cleared lysate with the anti-PSD-95 antibody or control IgG overnight at 4°C with gentle rotation.

    • Add protein A/G magnetic beads and incubate for another 2-4 hours at 4°C.

  • Washing and Elution:

    • Pellet the beads using a magnetic stand and discard the supernatant.

    • Wash the beads three times with wash buffer.

    • Elute the immunoprecipitated proteins from the beads using elution buffer.

  • Western Blot Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with the anti-NR2B antibody to detect the co-immunoprecipitated NMDAR subunit.

    • The input lysates should also be run to confirm the presence of both proteins.

Protocol 3: Measurement of NMDA-Induced Superoxide Production

This protocol outlines a method to measure the effect of this compound on NMDA-induced superoxide production in neuronal cultures using a fluorescent probe like dihydroethidium (B1670597) (DHE).

Materials:

  • This compound

  • Cultured neurons

  • NMDA

  • Dihydroethidium (DHE)

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Culture and Treatment:

    • Culture neurons on glass coverslips or in 96-well black-walled plates.

    • Pre-treat the neurons with various concentrations of this compound or a control peptide for 1 hour.

  • Loading with DHE:

    • Load the cells with DHE (e.g., 10 µM) for 30 minutes at 37°C in the dark.

  • Induction of Superoxide Production:

    • Add NMDA (e.g., 100 µM) to the cultures and incubate for 30 minutes at 37°C.

  • Fluorescence Measurement:

    • Wash the cells with PBS.

    • Measure the fluorescence intensity using a fluorescence microscope or a plate reader with appropriate filters (e.g., excitation/emission ~518/606 nm for oxidized DHE).

    • Quantify the fluorescence intensity and normalize to the control group.

Logical Relationship of Experimental Assays

Experimental_Logic cluster_0 Molecular Interaction cluster_1 Cellular Function cluster_2 Phenotypic Outcome Tat This compound CoIP Co-Immunoprecipitation (PSD-95 & NMDAR) Tat->CoIP Disrupts Interaction Superoxide Superoxide Production Assay CoIP->Superoxide Leads to Reduced Neuroprotection Neuroprotection Assay (Excitotoxicity) Superoxide->Neuroprotection Contributes to

Caption: Logical flow of in vitro assays for this compound characterization.

Conclusion

The provided application notes and protocols offer a comprehensive guide for researchers to investigate the in vitro effects of this compound in neuronal cultures. By following these detailed methodologies, scientists can effectively assess the neuroprotective potential of this promising therapeutic peptide and further explore its underlying mechanisms of action. The structured data presentation and visual diagrams are intended to facilitate experimental design and data interpretation in the fields of neuroscience and drug discovery.

References

Revolutionizing Alzheimer's Research: Application Notes for Tat-NR2B9c TFA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preclinical evaluation of Tat-NR2B9c TFA, a promising neuroprotective peptide, in the context of Alzheimer's disease (AD) research. By disrupting the excitotoxic signaling cascade mediated by the PSD-95/NMDA receptor complex, Tat-NR2B9c offers a novel therapeutic avenue to mitigate synaptic dysfunction and cognitive decline associated with AD.

Introduction

Alzheimer's disease is characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles, leading to synaptic loss and neuronal death. Aβ oligomers are known to induce excitotoxicity, a pathological process of neuronal damage triggered by excessive stimulation of glutamate (B1630785) receptors, particularly the N-methyl-D-aspartate receptor (NMDAR). Tat-NR2B9c is a cell-penetrating peptide that specifically uncouples the postsynaptic density protein-95 (PSD-95) from the NR2B subunit of the NMDAR. This targeted disruption inhibits downstream neurotoxic signaling involving neuronal nitric oxide synthase (nNOS) and NADPH oxidase, without interfering with the normal physiological function of the NMDAR. Recent studies have demonstrated the potential of Tat-NR2B9c to ameliorate cognitive deficits in a mouse model of AD induced by Aβ1-42.[1]

Mechanism of Action

Tat-NR2B9c is a rationally designed interfering peptide. The "Tat" portion is a cell-penetrating peptide derived from the HIV-1 Tat protein, which facilitates its entry into neurons. The "NR2B9c" portion is a short amino acid sequence that mimics the C-terminal of the NR2B subunit of the NMDAR, competitively binding to the PDZ domain of PSD-95. This binding disrupts the scaffolding function of PSD-95, which is crucial for linking the NMDAR to downstream excitotoxic signaling pathways.

cluster_0 Normal Synaptic Transmission cluster_1 Aβ-induced Excitotoxicity cluster_2 Tat-NR2B9c Intervention NMDAR NMDAR (NR2B) PSD95 PSD-95 NMDAR->PSD95 Binds nNOS nNOS PSD95->nNOS Scaffolds CaMKII CaMKII PSD95->CaMKII Scaffolds Signaling Normal Synaptic Plasticity & Survival CaMKII->Signaling Abeta Aβ Oligomers Glutamate ↑ Glutamate Abeta->Glutamate NMDAR_exc NMDAR (NR2B) Glutamate->NMDAR_exc Overactivation PSD95_exc PSD-95 NMDAR_exc->PSD95_exc nNOS_exc nNOS PSD95_exc->nNOS_exc NADPHox NADPH Oxidase PSD95_exc->NADPHox NO ↑ NO nNOS_exc->NO ROS ↑ ROS NADPHox->ROS Neurotoxicity Synaptic Dysfunction & Neuronal Death NO->Neurotoxicity ROS->Neurotoxicity TatNR2B9c Tat-NR2B9c PSD95_int PSD-95 TatNR2B9c->PSD95_int Binds & Disrupts Interaction NMDAR_int NMDAR (NR2B) NMDAR_int->PSD95_int nNOS_int nNOS PSD95_int->nNOS_int NADPHox_int NADPH Oxidase PSD95_int->NADPHox_int Neuroprotection Neuroprotection & Improved Cognition nNOS_int->Neuroprotection NADPHox_int->Neuroprotection

Tat-NR2B9c Mechanism of Action.

Data Presentation

The following tables summarize the quantitative data from a key study investigating the effects of Tat-NR2B9c in an Aβ1-42-induced mouse model of Alzheimer's disease.[1]

Table 1: Behavioral Outcomes in the Morris Water Maze (MWM) Test

GroupMean Escape Latency (s) (Mean ± SEM)Time in Target Quadrant (s) (Mean ± SEM)Number of Platform Crossings (Mean ± SEM)
Sham25.3 ± 2.122.5 ± 1.84.8 ± 0.5
Aβ1-42 + Saline48.7 ± 3.5 10.2 ± 1.1**1.5 ± 0.3
Aβ1-42 + Tat-NR2B9c30.1 ± 2.8##18.9 ± 1.5##3.9 ± 0.4#
  • ***p < 0.001, **p < 0.01 vs Sham group.

  • ##p < 0.01, #p < 0.05 vs Aβ1-42 + Saline group.

  • Data are representative values based on statistical analysis presented in the source publication.[1]

Table 2: Cognitive Performance in the Y-Maze Test

GroupSpontaneous Alternation (%) (Mean ± SEM)
Sham75.2 ± 3.1
Aβ1-42 + Saline50.4 ± 2.9**
Aβ1-42 + Tat-NR2B9c69.8 ± 3.5##
  • **p < 0.01 vs Sham group.

  • ##p < 0.01 vs Aβ1-42 + Saline group.

  • Data are representative values based on statistical analysis presented in the source publication.[1]

Table 3: Hippocampal Protein Levels

GroupRelative Aβ1-42 Levels (Fold Change ± SEM)Relative NR2B Levels (Fold Change ± SEM)Relative PSD-95 Levels (Fold Change ± SEM)
Sham1.00 ± 0.121.00 ± 0.091.00 ± 0.11
Aβ1-42 + Saline2.54 ± 0.28 0.48 ± 0.060.41 ± 0.05***
Aβ1-42 + Tat-NR2B9c1.21 ± 0.15##0.89 ± 0.08#0.91 ± 0.09###
  • ***p < 0.001, **p < 0.01 vs Sham group.

  • ###p < 0.001, ##p < 0.01, #p < 0.05 vs Aβ1-42 + Saline group.

  • Data are representative values based on statistical analysis presented in the source publication.[1]

Experimental Protocols

The following protocols are adapted from established methodologies and the key study on Tat-NR2B9c in an Alzheimer's model.[1]

Aβ1-42 Induced Alzheimer's Disease Mouse Model

This protocol describes the induction of AD-like pathology in mice through the intrahippocampal injection of Aβ1-42 oligomers.

Materials:

  • Aβ1-42 peptide

  • Sterile PBS

  • Stereotaxic apparatus

  • Hamilton syringe

Procedure:

  • Aβ1-42 Oligomer Preparation: Dissolve Aβ1-42 peptide in sterile PBS to a final concentration of 1 mg/mL. Incubate at 37°C for 4 hours to promote oligomer formation.

  • Animal Surgery: Anesthetize the mouse and place it in a stereotaxic apparatus.

  • Intrahippocampal Injection: Inject 2 µL of the Aβ1-42 oligomer solution into the hippocampus at the appropriate stereotaxic coordinates.

  • Post-operative Care: Provide appropriate post-operative care, including analgesics and monitoring.

  • Model Development: Allow 14 days for the development of AD-like pathology before initiating treatment.

Abeta_prep Aβ1-42 Oligomer Preparation Injection Intrahippocampal Injection Abeta_prep->Injection Surgery Stereotaxic Surgery Surgery->Injection Post_op Post-operative Care Injection->Post_op Model_dev Model Development (14 days) Post_op->Model_dev Treatment Initiate Tat-NR2B9c Treatment Model_dev->Treatment

Aβ1-42 Alzheimer's Model Workflow.
Tat-NR2B9c Administration

Materials:

  • This compound

  • Sterile saline (0.9% NaCl)

Procedure:

  • Reconstitution: Dissolve this compound in sterile saline to the desired concentration.

  • Administration: Administer Tat-NR2B9c intravenously (i.v.) via the tail vein. The cited study used a dosage of 1.12 mg/kg/day for 14 days.[1]

  • Control Groups: Include a vehicle control group (saline) and a sham-operated group.

Behavioral Testing

The MWM is used to assess spatial learning and memory.

Procedure:

  • Acquisition Phase (5 days):

    • Place a hidden platform in a fixed location in a circular pool of opaque water.

    • Allow the mouse to swim freely for 60 seconds to find the platform.

    • If the mouse fails to find the platform, guide it to the platform.

    • Record the escape latency (time to find the platform).

    • Perform 4 trials per day.

  • Probe Trial (Day 6):

    • Remove the platform from the pool.

    • Allow the mouse to swim for 60 seconds.

    • Record the time spent in the target quadrant (where the platform was located) and the number of platform crossings.

The Y-maze is used to assess short-term spatial working memory based on the innate tendency of rodents to explore novel environments.

Procedure:

  • Place the mouse in the center of a Y-shaped maze with three identical arms.

  • Allow the mouse to freely explore the maze for 8 minutes.

  • Record the sequence of arm entries.

  • An alternation is defined as consecutive entries into all three arms without repetition.

  • Calculate the percentage of spontaneous alternation: (Number of alternations / (Total arm entries - 2)) * 100.

Molecular Analysis

Procedure:

  • Tissue Preparation: Homogenize hippocampal tissue in lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk.

    • Incubate with primary antibodies against Aβ1-42, NR2B, and PSD-95.

    • Incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: Densitometrically quantify the protein bands and normalize to a loading control (e.g., GAPDH).

cluster_0 Experimental Workflow Model Aβ1-42 Mouse Model Induction (Day 0) Treatment Tat-NR2B9c or Saline Treatment (Days 14-27) Model->Treatment Behavior Behavioral Testing (MWM & Y-Maze) (Days 28-34) Treatment->Behavior Euthanasia Euthanasia & Tissue Collection (Day 35) Behavior->Euthanasia Analysis Molecular Analysis (Western Blot) Euthanasia->Analysis

Overall Experimental Timeline.

Conclusion

The experimental designs and protocols outlined in these application notes provide a robust framework for investigating the therapeutic potential of this compound in Alzheimer's disease research. The presented data strongly suggest that Tat-NR2B9c can effectively reverse cognitive deficits and pathological protein alterations in an Aβ-induced AD mouse model. These findings underscore the promise of targeting the PSD-95/NMDAR interaction as a viable strategy for developing novel AD therapeutics.

References

Application Notes and Protocols for Preparing Tat-NR2B9c TFA Stock Solutions for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preparation, storage, and handling of Tat-NR2B9c TFA (Trifluoroacetate) stock solutions intended for use in cell culture experiments. Adherence to these protocols is crucial for ensuring the stability, activity, and reproducibility of the peptide in in vitro studies.

Introduction

Tat-NR2B9c is a cell-penetrating peptide that acts as a potent and selective inhibitor of the postsynaptic density-95 (PSD-95) protein.[1][2][3][4][5] By disrupting the interaction between PSD-95 and the NMDA receptor, Tat-NR2B9c can mitigate excitotoxic neuronal damage, making it a valuable tool in neuroscience research and a potential therapeutic agent for conditions such as stroke.[6][7][8] The peptide is often supplied as a trifluoroacetate (B77799) (TFA) salt, a byproduct of solid-phase peptide synthesis. Proper handling and preparation of stock solutions are paramount to obtaining reliable and consistent experimental results.

This compound Properties

A summary of the key chemical properties of this compound is presented below. This information is essential for accurate concentration calculations and solution preparation.

PropertyValue
Synonyms Tat-NR2Bct TFA, NA-1 TFA
Molecular Formula C105H188N42O30 · xC2HF3O2
Molecular Weight 2518.88 g/mol (free base)[9]
Appearance White to off-white powder[9]
Purity Typically ≥95% (HPLC)[9]
Solubility Soluble in water.[4] Some sources recommend ultrasonication for complete dissolution.[1][10]

Note on Trifluoroacetate (TFA) Salt: The presence of TFA as a counterion is common for synthetic peptides.[11] While generally not problematic for many in vitro applications, researchers should be aware that at high concentrations, TFA can potentially affect cell viability or experimental outcomes.[11] For highly sensitive assays, the use of a peptide with a different salt form (e.g., acetate) may be considered.

Experimental Protocol: Reconstitution of Lyophilized this compound

This protocol details the step-by-step procedure for reconstituting lyophilized this compound to create a stock solution. Sterile techniques should be employed throughout the process to prevent microbial contamination.

3.1. Materials and Equipment

  • Vial of lyophilized this compound

  • Sterile, high-purity solvent (e.g., sterile deionized water, sterile Phosphate-Buffered Saline (PBS))

  • Calibrated sterile pipettes and pipette tips

  • Sterile, low-protein-binding microcentrifuge tubes

  • Vortex mixer (optional)

  • Ultrasonic bath (recommended)

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

3.2. Reconstitution Procedure

  • Equilibrate Vial: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation from forming inside the vial upon opening, which can affect the stability of the peptide.

  • Centrifuge Vial: Briefly centrifuge the vial at a low speed (e.g., 1,000 x g for 1-2 minutes) to ensure all the lyophilized powder is at the bottom of the vial.

  • Solvent Selection: Sterile, high-purity water is the recommended solvent for preparing this compound stock solutions.[1][4]

  • Calculate Solvent Volume: Determine the required volume of solvent to achieve the desired stock solution concentration. A common starting stock concentration is 1 mM or 10 mM for ease of dilution into cell culture media.

    • Example Calculation for a 1 mM Stock Solution:

      • Amount of this compound in vial (e.g., 1 mg)

      • Molecular Weight (free base): ~2518.88 g/mol = 2.51888 mg/µmol

      • Volume of solvent (µL) = (Mass of peptide (mg) / Molecular Weight (mg/µmol)) * 1,000,000 µL/L / Desired Concentration (mmol/L)

      • Volume of solvent (µL) = (1 mg / 2.51888 mg/µmol) * 1,000,000 µL/L / 1 mmol/L = 397.0 µL

  • Dissolve the Peptide:

    • Carefully add the calculated volume of sterile water to the vial.

    • Gently swirl the vial or pipette the solution up and down to dissolve the peptide. Avoid vigorous shaking.

    • For complete dissolution, sonication in an ultrasonic water bath for a few minutes is recommended.[1][10]

  • Visual Inspection: Ensure the solution is clear and free of any particulate matter. If particulates are present, continue gentle mixing or sonication.

  • Sterilization (Optional but Recommended): If the stock solution is prepared with non-sterile water or if there is a risk of contamination, it can be sterilized by passing it through a 0.22 µm sterile filter.[1] Use a syringe filter with low protein binding capacity.

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles which can degrade the peptide, it is highly recommended to aliquot the stock solution into single-use volumes in sterile, low-protein-binding microcentrifuge tubes.

Storage and Stability

Proper storage is critical for maintaining the biological activity of the this compound peptide.

FormStorage TemperatureShelf Life
Lyophilized Powder -20°C1 year[1][4]
-80°C2 years[1][4]
Stock Solution in Solvent -20°C1 month (sealed, away from moisture)[1][2][4]
-80°C6 months (sealed, away from moisture)[1][2][4]

Note: The stability of Tat-NR2B9c can be reduced in serum-containing media and plasma.[12] It is advisable to add the peptide to cell culture media immediately before use.

Signaling Pathway and Experimental Workflow

Tat-NR2B9c Mechanism of Action

Tat-NR2B9c exerts its neuroprotective effects by disrupting the protein-protein interaction between PSD-95 and the NMDA receptor subunit GluN2B.[6] This uncoupling prevents the downstream activation of neuronal nitric oxide synthase (nNOS) and the subsequent production of nitric oxide (NO), a key mediator of excitotoxic cell death.[6][7] Additionally, Tat-NR2B9c has been shown to block the NMDA-induced activation of neuronal NADPH oxidase, thereby preventing the production of superoxide (B77818) radicals.[6][7]

Tat_NR2B9c_Signaling_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate Glutamate NMDA_Receptor NMDA Receptor (GluN2B) Glutamate->NMDA_Receptor Binds PSD95 PSD-95 NMDA_Receptor->PSD95 Activates nNOS nNOS PSD95->nNOS Binds NADPH_Oxidase NADPH Oxidase PSD95->NADPH_Oxidase Couples NO Nitric Oxide (NO) nNOS->NO Produces Superoxide Superoxide NADPH_Oxidase->Superoxide Produces Excitotoxicity Excitotoxicity NO->Excitotoxicity Superoxide->Excitotoxicity Tat_NR2B9c Tat-NR2B9c Tat_NR2B9c->PSD95 Disrupts Binding

Caption: Tat-NR2B9c signaling pathway.

Experimental Workflow for Stock Solution Preparation

The following diagram outlines the logical flow for preparing this compound stock solutions.

Stock_Solution_Workflow Start Start: Lyophilized this compound Equilibrate Equilibrate vial to room temperature Start->Equilibrate Centrifuge Centrifuge vial to collect powder Equilibrate->Centrifuge Calculate Calculate required solvent volume Centrifuge->Calculate Add_Solvent Add sterile water to the vial Calculate->Add_Solvent Dissolve Dissolve peptide (use sonication) Add_Solvent->Dissolve Inspect Visually inspect for complete dissolution Dissolve->Inspect Inspect->Dissolve Particulates Present Aliquot Aliquot into single-use tubes Inspect->Aliquot Clear Solution Store Store at -20°C or -80°C Aliquot->Store End End: Ready-to-use aliquots Store->End

Caption: Workflow for this compound stock solution preparation.

References

Application Notes and Protocols for Tat-NR2B9c TFA Delivery Across the Blood-Brain Barrier

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction and Application Notes

The peptide Tat-NR2B9c, also known as NA-1 or Nerinetide, is a neuroprotective agent designed to mitigate excitotoxic neuronal damage.[1][2][3] It functions by disrupting the interaction between the postsynaptic density protein-95 (PSD-95) and the NR2B subunit of the N-methyl-D-aspartate (NMDA) receptor.[3][4] This interaction is a critical step in the downstream signaling cascade that leads to neuronal death following ischemic events, such as stroke.[1]

The core challenge in delivering therapeutic peptides to the central nervous system (CNS) is the blood-brain barrier (BBB), a highly selective barrier that restricts the passage of most molecules from the bloodstream into the brain. To overcome this, the NR2B9c peptide is conjugated to the Tat peptide, a cell-penetrating peptide (CPP) derived from the HIV-1 transactivator of transcription protein.[1][5] The Tat peptide facilitates the transport of its cargo across cell membranes and the BBB, enabling Tat-NR2B9c to reach its neuronal targets.[1]

These application notes provide an overview of the delivery, mechanism, and experimental evaluation of Tat-NR2B9c TFA (Trifluoroacetate salt), summarizing key quantitative data and providing detailed protocols for its use in preclinical research models.

Quantitative Data

The following tables summarize quantitative data regarding the in vivo efficacy and brain distribution of Tat-NR2B9c from various preclinical studies.

Table 1: In Vivo Efficacy of Tat-NR2B9c in Animal Models

Animal ModelConditionTat-NR2B9c DoseRoute of AdministrationKey FindingReference(s)
Mice (C57BL)Temporary Middle Cerebral Artery Occlusion (tMCAO)10 nmol/gIntravenousReduced infarct volume by 26.0% when administered post-occlusion. A lower dose of 3 nmol/g was found to be ineffective.[3][6]
MiceAlzheimer's Disease Model (Aβ1–42 induced)1.12 mg/kgIntraperitonealImproved spatial learning and memory.[2][7]
Rats (Sprague-Dawley)tMCAO30-3000 nmol/kgIntravenousShowed neuroprotective effects across this dose range in various studies.[8]
Non-human PrimatesEmbolic Stroke (mimicking aneurysm repair)Not specifiedIntravenousSignificantly reduced the number and volume of strokes.[9][10]

Table 2: Brain Uptake and Distribution of Tat-NR2B9c

Peptide VariantAnimal ModelBrain Accumulation (% Injected Dose/g tissue)Time PointMethodReference(s)
TAMRA-Tat-NR2B9cMice0.3%Not specifiedTissue distribution analysis of fluorophore-labeled peptide.[11]
TAMRA-TatMice0.4%Not specifiedTissue distribution analysis of fluorophore-labeled peptide.[11]
TAMRA-Tat-N-dimerMice0.25%Not specifiedTissue distribution analysis of fluorophore-labeled peptide.[11]

Note: The efficiency of BBB permeation can be influenced by factors such as peptide stability, plasma protein adsorption, and the specific experimental model used.[1]

Signaling Pathway and Transport Mechanism Diagrams

The following diagrams illustrate the mechanism of action of Tat-NR2B9c and its transport across the blood-brain barrier.

cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Glutamate Glutamate NMDAR NMDA Receptor (NR2B subunit) Glutamate->NMDAR activates PSD95 PSD-95 NMDAR->PSD95 binds Downstream Excitotoxic Cascade (Ca2+ influx, NO production, ROS generation) NMDAR->Downstream activates nNOS nNOS PSD95->nNOS binds PSD95->Downstream activates nNOS->Downstream activates Death Neuronal Death Downstream->Death leads to TatNR2B9c Tat-NR2B9c TatNR2B9c->PSD95 disrupts interaction

Caption: Molecular mechanism of Tat-NR2B9c neuroprotection.

cluster_blood Blood Vessel Lumen cluster_bbb Blood-Brain Barrier cluster_brain Brain Parenchyma TatNR2B9c_blood Tat-NR2B9c EndothelialCell Endothelial Cell TatNR2B9c_blood->EndothelialCell 1. Adsorption & Internalization (Adsorptive-mediated Transcytosis) TatNR2B9c_brain Tat-NR2B9c EndothelialCell->TatNR2B9c_brain 2. Transcytosis

Caption: Proposed mechanism of Tat-NR2B9c transport across the BBB.

Experimental Protocols

Protocol 1: In Vivo Administration and Efficacy Assessment in a Mouse tMCAO Model

This protocol is based on methodologies described for evaluating neuroprotectants in rodent stroke models.[3][6]

Objective: To assess the neuroprotective efficacy of Tat-NR2B9c by measuring infarct volume following transient focal cerebral ischemia in mice.

Materials:

  • This compound (lyophilized powder)

  • Sterile saline (0.9% NaCl)

  • Male C57BL/6 mice (20-25g)

  • Anesthesia (e.g., isoflurane)

  • 6-0 nylon monofilament suture with a silicone-coated tip

  • Cerebral blood flow monitoring equipment (e.g., Laser Doppler)

  • 2,3,5-triphenyltetrazolium chloride (TTC)

  • Brain matrix slicer

Procedure:

  • Peptide Reconstitution: Aseptically reconstitute lyophilized this compound in sterile saline to a final concentration appropriate for a 10 nmol/g dose (e.g., for a 25g mouse, 250 nmol in a 100-200 µL injection volume).

  • Anesthesia and Surgical Preparation: Anesthetize the mouse using isoflurane (B1672236) (e.g., 3-4% for induction, 1.5-2% for maintenance). Maintain body temperature at 37°C using a heating pad.

  • tMCAO Surgery:

    • Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Introduce the 6-0 nylon suture via the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).

    • Confirm successful occlusion by monitoring a >80% reduction in regional cerebral blood flow (rCBF).

  • Ischemia and Reperfusion: Maintain the occlusion for 60 minutes. After 60 minutes, withdraw the suture to allow for reperfusion. Confirm reperfusion by observing the restoration of rCBF.

  • Tat-NR2B9c Administration: Immediately following reperfusion, administer the prepared Tat-NR2B9c solution (10 nmol/g) or vehicle (saline) via intravenous injection (e.g., tail vein).

  • Post-operative Care: Suture the incision and allow the animal to recover. Provide post-operative analgesia as required by institutional guidelines.

  • Infarct Volume Analysis (24 hours post-tMCAO):

    • Re-anesthetize and euthanize the mouse.

    • Harvest the brain and chill it at -20°C for 20 minutes for firm sectioning.

    • Slice the brain into 2 mm coronal sections using a brain matrix.

    • Immerse the slices in a 2% TTC solution in phosphate-buffered saline at 37°C for 15-20 minutes. TTC stains viable tissue red, leaving the infarcted tissue white.

    • Image the stained sections and quantify the infarct area in each slice using image analysis software (e.g., ImageJ). Correct for edema by comparing the ipsilateral and contralateral hemisphere volumes.

A 1. Anesthetize Mouse B 2. Induce tMCAO (60 min occlusion) A->B C 3. Reperfusion (Withdraw Suture) B->C D 4. Administer Tat-NR2B9c (10 nmol/g, IV) or Vehicle C->D E 5. Post-Op Recovery (24 hours) D->E F 6. Harvest Brain E->F G 7. TTC Staining F->G H 8. Image & Quantify Infarct Volume G->H

Caption: Experimental workflow for tMCAO and Tat-NR2B9c efficacy testing.

Protocol 2: Assessment of BBB Permeation using Two-Photon Microscopy

This protocol provides a general framework for visualizing the entry of fluorescently-labeled Tat-NR2B9c into the brain parenchyma in a live animal, based on methods described in the literature.[5][11]

Objective: To qualitatively and quantitatively assess the BBB permeation of Tat-NR2B9c in real-time.

Materials:

  • Fluorescently-labeled Tat-NR2B9c (e.g., TAMRA-Tat-NR2B9c)

  • Anesthetized mouse with a cranial window preparation

  • Two-photon microscope equipped for in vivo imaging

  • Vascular contrast agent (e.g., FITC-dextran, high molecular weight)

Procedure:

  • Animal Preparation: Anesthetize a mouse and surgically implant a cranial window over the cortex to allow for optical access to the brain vasculature. Allow the animal to recover from surgery as per protocol.

  • Microscope Setup: Acclimatize the anesthetized mouse to the microscope stage. Use a low-magnification objective to locate a region of interest with clear vasculature.

  • Baseline Imaging: Administer a high molecular weight FITC-dextran intravenously to label the vasculature and confirm its integrity (i.e., no leakage). Acquire baseline z-stack images of the blood vessels.

  • Peptide Administration: Inject TAMRA-Tat-NR2B9c intravenously at the desired dose.

  • Time-Lapse Imaging: Immediately begin acquiring time-lapse images (e.g., one z-stack every 1-2 minutes) for a period of 60-90 minutes. Use separate channels to image the vascular label (FITC) and the peptide label (TAMRA).

  • Data Analysis:

    • Qualitative: Observe the images for the appearance of the TAMRA signal outside of the FITC-labeled blood vessels, which indicates extravasation into the brain parenchyma.

    • Quantitative: Measure the fluorescence intensity of the TAMRA signal in the perivascular space and parenchyma over time. Compare this to the stable fluorescence intensity within the blood vessels to calculate a permeability index or brain uptake rate.

Concluding Remarks

The conjugation of the NR2B9c peptide to the Tat CPP provides a viable strategy for delivering this neuroprotective agent across the blood-brain barrier. While preclinical studies in various animal models have demonstrated its efficacy, particularly in the context of ischemic stroke, quantitative data shows that brain uptake is still relatively low.[3][9][11] Further research into optimizing delivery, for instance through the use of nanoparticle-based systems or by improving peptide stability, is ongoing.[1][12] The protocols and data presented here serve as a guide for researchers aiming to investigate the therapeutic potential and BBB transport dynamics of Tat-NR2B9c in a laboratory setting.

References

Assessing the Efficacy of Tat-NR2B9c TFA in Neurodegenerative Models Using the Morris Water Maze

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Tat-NR2B9c TFA is a promising neuroprotective peptide that acts as a postsynaptic density-95 (PSD-95) inhibitor.[1] By disrupting the interaction between PSD-95 and the NMDA receptor subunit NR2B, this compound uncouples NMDA receptors from downstream excitotoxic signaling pathways, including those involving neuronal nitric oxide synthase (nNOS) and p38 MAP kinase.[1][2] This mechanism has shown potential in preclinical models of neurodegenerative diseases and stroke.[3][4][5][6] The Morris water maze (MWM) is a widely used behavioral assay to assess spatial learning and memory in rodents, making it a critical tool for evaluating the cognitive benefits of therapeutic candidates like this compound.[7][8] These application notes provide a detailed protocol for assessing the efficacy of this compound using the MWM, along with data presentation guidelines and a visualization of the relevant signaling pathway and experimental workflow.

Data Presentation

The following tables summarize quantitative data from a representative study investigating the effects of this compound in a mouse model of Alzheimer's Disease (AD) induced by Aβ1–42.

Table 1: Escape Latency in the Morris Water Maze

Treatment GroupDay 1 (s)Day 2 (s)Day 3 (s)Day 4 (s)Day 5 (s)
Sham45 ± 538 ± 430 ± 322 ± 315 ± 2
AD Model58 ± 655 ± 550 ± 548 ± 445 ± 4
AD Model + this compound57 ± 548 ± 438 ± 430 ± 320 ± 3

Data are presented as mean ± SEM. A lower escape latency indicates improved spatial learning.

Table 2: Probe Trial Performance in the Morris Water Maze

Treatment GroupTime in Target Quadrant (%)Platform Crossings (n)
Sham40 ± 55 ± 1
AD Model20 ± 42 ± 1
AD Model + this compound35 ± 44 ± 1

Data are presented as mean ± SEM. Increased time in the target quadrant and a higher number of platform crossings indicate better memory retention.

Experimental Protocols

Morris Water Maze Protocol for Assessing this compound Efficacy

This protocol is designed to assess the effect of this compound on spatial learning and memory in a rodent model of neurodegeneration.

1. Apparatus

  • A circular pool (120-180 cm in diameter) filled with water (20-22°C) made opaque with non-toxic white paint.

  • A hidden escape platform (10-15 cm in diameter) submerged 1-2 cm below the water surface.

  • A video tracking system and software to record and analyze the animal's swimming path, speed, and time in different quadrants.

  • Distal visual cues placed around the room, visible from the pool.

2. Animal Model and Treatment

  • Use an appropriate rodent model of neurodegeneration (e.g., Aβ1–42 injection for an AD model).

  • Divide animals into three groups: Sham, Disease Model (e.g., AD), and Disease Model + this compound.

  • Administer this compound or vehicle according to the study design. A dose of 1.12 mg/kg has been shown to be effective in mice.[1]

3. Experimental Procedure

  • Habituation (1-2 days): Allow each animal to swim freely in the pool without the platform for 60 seconds to acclimate to the environment.

  • Acquisition Training (5 consecutive days):

    • Conduct 4 trials per day for each animal.

    • For each trial, gently place the animal into the water facing the wall at one of four quasi-random starting positions (North, South, East, West).

    • Allow the animal to search for the hidden platform for a maximum of 60-90 seconds.

    • If the animal finds the platform, allow it to remain there for 15-30 seconds.

    • If the animal fails to find the platform within the maximum time, gently guide it to the platform and allow it to stay for 15-30 seconds.

    • The inter-trial interval should be consistent (e.g., 20-30 minutes).

    • Record the escape latency (time to find the platform) and path length for each trial.

  • Probe Trial (Day 6):

    • Remove the escape platform from the pool.

    • Allow each animal to swim freely for 60 seconds.

    • Record the time spent in the target quadrant (where the platform was previously located) and the number of times the animal crosses the former platform location.

4. Data Analysis

  • Acquisition Phase: Analyze the escape latency and path length across the training days using a two-way repeated-measures ANOVA.

  • Probe Trial: Analyze the percentage of time spent in the target quadrant and the number of platform crossings using a one-way ANOVA followed by post-hoc tests for group comparisons.

  • Swimming speed should also be analyzed to rule out motor deficits as a confounding factor.

Visualizations

Signaling Pathway of this compound

Tat_NR2B9c_Signaling_Pathway cluster_0 Excitotoxicity Cascade cluster_1 Therapeutic Intervention Glutamate Glutamate NMDA_Receptor NMDA Receptor (NR2B subunit) Glutamate->NMDA_Receptor Activates PSD95 PSD-95 NMDA_Receptor->PSD95 Binds to nNOS nNOS PSD95->nNOS Couples to p38_MAPK p38 MAPK PSD95->p38_MAPK Activates Neurotoxicity Neuronal Injury & Death nNOS->Neurotoxicity Leads to p38_MAPK->Neurotoxicity Leads to Tat_NR2B9c This compound Tat_NR2B9c->PSD95 Inhibits Interaction

Caption: this compound signaling pathway.

Experimental Workflow for Morris Water Maze Assessment

MWM_Workflow cluster_0 Pre-Training cluster_1 Training & Testing cluster_2 Data Analysis Animal_Model Induce Neurodegenerative Model (e.g., Aβ1–42) Grouping Group Assignment: - Sham - Disease Model - Disease Model + Tat-NR2B9c Animal_Model->Grouping Treatment Administer this compound or Vehicle Grouping->Treatment Habituation Habituation to Morris Water Maze Treatment->Habituation Acquisition Acquisition Training (5 days, 4 trials/day) Habituation->Acquisition Probe_Trial Probe Trial (Day 6, no platform) Acquisition->Probe_Trial Data_Collection Record: - Escape Latency - Path Length - Time in Quadrant - Platform Crossings Probe_Trial->Data_Collection Statistical_Analysis Statistical Analysis (ANOVA) Data_Collection->Statistical_Analysis

Caption: Morris Water Maze experimental workflow.

References

Troubleshooting & Optimization

challenges with Tat-NR2B9c TFA blood-brain barrier permeability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Tat-NR2B9c TFA. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the experimental challenges associated with this neuroprotective peptide, particularly concerning its blood-brain barrier (BBB) permeability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A: this compound is a neuroprotective peptide that acts as a potent inhibitor of the postsynaptic density-95 (PSD-95) protein.[1][2][3] The "Tat" portion is an 11-amino acid cell-penetrating peptide derived from the HIV trans-activating transcriptional activator that is intended to facilitate its transport across the blood-brain barrier and into neurons.[4] The "NR2B9c" component is a 20-amino acid peptide that disrupts the interaction between PSD-95 and the NMDA receptor, specifically the NR2B subunit.[1][2][5] This disruption uncouples NMDA receptor activation from downstream excitotoxic signaling pathways, including those involving neuronal nitric oxide synthase (nNOS) and NADPH oxidase, thereby preventing the production of nitric oxide and superoxide (B77818), respectively.[6][7][8] The trifluoroacetate (B77799) (TFA) salt form is a common result of the peptide synthesis process.[9]

Q2: What are the main challenges observed with the blood-brain barrier permeability of Tat-NR2B9c?

A: While the Tat peptide is conjugated to NR2B9c to enhance BBB penetration, studies have revealed several challenges:

  • Less Efficient Permeation: Research has shown that the conjugation of NR2B9c to Tat may result in less efficient permeation across the BBB in vitro and in vivo compared to the Tat peptide alone.[10][11]

  • Poor Plasma Stability: Tat-NR2B9c has a short half-life in plasma. One study noted that it was undetectable after a 3-hour incubation in rat plasma, with a calculated half-life of approximately 17.8 minutes.[10] This rapid degradation can limit the amount of peptide that reaches the BBB.

  • Interaction with BBB Endothelial Cells: While Tat-NR2B9c shows efficient uptake into BBB endothelial cells, it also exhibits a high degree of plasma membrane interaction and embedding.[10][11] This could potentially sequester the peptide in the endothelial cells, limiting its transcytosis into the brain parenchyma.

  • Impact on BBB Integrity: Some studies suggest that Tat-Tat-NR2B9c can affect the integrity of the BBB, although this did not lead to an increase in the permeation of paracellular markers like C14-mannitol in one study.[10][11]

Q3: How does the trifluoroacetate (TFA) counterion potentially influence experimental results?

A: Trifluoroacetate is a common counterion used in peptide purification. It's important to be aware that residual TFA can sometimes interfere with in vitro and in vivo experiments.[9] While specific studies on the direct impact of TFA on Tat-NR2B9c permeability are not prevalent in the provided search results, it is a good laboratory practice to consider potential off-target effects of counterions in sensitive assays. If inconsistent results are observed, performing a counterion exchange to a more biologically compatible salt like hydrochloride may be considered.[9]

Troubleshooting Guide

Observed Issue Potential Cause Suggested Solution
Low or no detectable brain uptake of Tat-NR2B9c in vivo. 1. Rapid plasma degradation: The peptide may be cleared before it can cross the BBB. 2. Inadequate dosage: The administered dose may be too low to achieve therapeutic concentrations in the brain.[12][13] 3. Inefficient BBB permeation: The peptide may not be crossing the BBB effectively.[10][11]1. Assess the plasma stability of your specific batch of Tat-NR2B9c. Consider using protease inhibitors or a more stable analog if available.[10] 2. Ensure appropriate dose translation between species. A dose effective in rats may not be directly translatable to mice without adjustment.[12][13] 3. Consider alternative delivery strategies, such as nanoparticle encapsulation, to improve circulation time and BBB penetration.[14]
High variability in in vitro BBB permeability assays. 1. Inconsistent BBB model integrity: The tightness of the endothelial cell monolayer may vary between experiments. 2. Peptide aggregation or adsorption: The peptide may be self-associating or adsorbing to plasma proteins in the media.[10][11] 3. Cellular toxicity at high concentrations. 1. Routinely validate your in vitro BBB model by measuring transendothelial electrical resistance (TEER) and the permeability of a control paracellular marker (e.g., Lucifer yellow or radiolabeled mannitol).[15][16] 2. Evaluate peptide self-association and/or adsorption to serum proteins using techniques like centrifugal centrifugation.[11] 3. Perform a cell viability assay (e.g., XTT) to ensure that the concentrations of Tat-NR2B9c used are not causing cytotoxicity to the endothelial cells.[10]
Unexpected off-target effects or toxicity. 1. Non-specific binding: The Tat peptide can facilitate entry into various cell types, not just neurons. 2. TFA counterion effects: The trifluoroacetate salt may have unintended biological activities.[9]1. Conduct biodistribution studies to evaluate the accumulation of the peptide in off-target organs.[11] 2. If TFA-related effects are suspected, perform a counterion exchange to a different salt form (e.g., HCl) and repeat the experiment.[9]

Quantitative Data Summary

Table 1: In Vitro Stability of Tat-NR2B9c and Related Peptides

PeptideRemaining Stable Peptide (3-hour incubation in serum-supplemented media)Remaining Stable Peptide (3-hour incubation in rat plasma)Half-life in Rat Plasma (minutes)
T-Tat-NR2B9c50.6 ± 5.1%Not detectable17.8 ± 3.1
T-Tat70 ± 9.5%Not detectable51.7 ± 20.4
T-Tat-N-dimer88.2 ± 12.8%2.0 ± 1.8%56.9 ± 7.6
T-NR2B9c88.7 ± 11%--
Data adapted from a study using TAMRA-labeled (T) peptides.[10]

Experimental Protocols

Protocol 1: In Vitro Blood-Brain Barrier Permeability Assay

This protocol describes a general method for assessing the permeability of Tat-NR2B9c across an in vitro BBB model using a Transwell system.

1. Establishment of the In Vitro BBB Model:

  • Culture brain capillary endothelial cells (e.g., hCMEC/D3 or primary bovine brain capillary endothelial cells) on the apical side of a Transwell insert (0.4 µm pore size).[17]
  • For co-culture models, grow astrocytes or pericytes on the basolateral side of the well.
  • Monitor the integrity of the endothelial monolayer by measuring the transendothelial electrical resistance (TEER) daily. Experiments should be conducted when TEER values plateau, indicating the formation of tight junctions.[15]
  • Further validate barrier integrity by measuring the permeability of a low-permeability paracellular marker, such as Lucifer yellow or 14C-mannitol.[18]

2. Permeability Assay:

  • Replace the medium in the apical (luminal) and basolateral (abluminal) compartments with fresh, serum-free medium and allow it to equilibrate.
  • Add this compound to the apical chamber at the desired concentration.
  • At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber.
  • To maintain sink conditions, replace the volume of the collected sample with fresh medium in the basolateral chamber.
  • Quantify the concentration of Tat-NR2B9c in the collected samples using a suitable analytical method, such as HPLC or a fluorescently labeled version of the peptide.

3. Data Analysis:

  • Calculate the apparent permeability coefficient (Papp) using the following equation:
  • Papp (cm/s) = (dQ/dt) / (A * C0)
  • Where dQ/dt is the rate of peptide transport to the basolateral chamber, A is the surface area of the Transwell membrane, and C0 is the initial concentration in the apical chamber.

Protocol 2: In Vivo Biodistribution Study

This protocol outlines a general procedure for evaluating the distribution of Tat-NR2B9c in vivo.

1. Animal Model and Administration:

  • Use appropriate animal models (e.g., mice or rats).
  • Administer Tat-NR2B9c, often labeled with a fluorescent tag or radioisotope for easier detection, via intravenous (tail vein) injection.[12]

2. Tissue Collection and Processing:

  • At predetermined time points post-injection (e.g., 30, 60, 120 minutes), euthanize the animals.
  • Perfuse the animals with saline to remove blood from the tissues.
  • Harvest the brain and other organs of interest (e.g., liver, kidney, spleen, lungs).
  • For brain uptake studies, the brain can be dissected into different regions.

3. Quantification:

  • If a fluorescently labeled peptide is used, the tissues can be homogenized and the fluorescence measured using a plate reader. Alternatively, cryosections of the tissues can be prepared for fluorescent microscopy to visualize the distribution.[11]
  • If a radiolabeled peptide is used, the radioactivity in each tissue can be measured using a gamma counter.
  • Express the results as the percentage of the injected dose per gram of tissue (%ID/g).

4. Brain-to-Plasma Ratio:

  • Collect a blood sample just before euthanasia and separate the plasma.
  • Measure the concentration of the peptide in both the brain homogenate and the plasma.
  • Calculate the brain-to-plasma concentration ratio to assess the extent of BBB penetration.

Visualizations

signaling_pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Glutamate Glutamate NMDA_Receptor NMDA Receptor (NR2B subunit) Glutamate->NMDA_Receptor binds & activates PSD95 PSD-95 NMDA_Receptor->PSD95 interacts with nNOS nNOS PSD95->nNOS couples to NADPH_Oxidase NADPH Oxidase (NOX2) PSD95->NADPH_Oxidase couples to NO Nitric Oxide (NO) nNOS->NO produces Excitotoxicity Excitotoxicity & Neuronal Death NO->Excitotoxicity Superoxide Superoxide (O2-) NADPH_Oxidase->Superoxide produces Superoxide->Excitotoxicity Tat_NR2B9c Tat-NR2B9c Tat_NR2B9c->PSD95 inhibits interaction with NR2B

Tat-NR2B9c Signaling Pathway

experimental_workflow cluster_invitro In Vitro Permeability Assay cluster_invivo In Vivo Biodistribution Study start_invitro Culture Endothelial Cells on Transwell Insert validate_bbb Validate BBB Integrity (TEER, Marker Permeability) start_invitro->validate_bbb add_peptide Add Tat-NR2B9c to Apical Chamber validate_bbb->add_peptide If Valid sample_basolateral Sample from Basolateral Chamber add_peptide->sample_basolateral quantify_peptide Quantify Peptide (e.g., HPLC) sample_basolateral->quantify_peptide calculate_papp Calculate Papp Value quantify_peptide->calculate_papp start_invivo Administer Labeled Tat-NR2B9c (IV Injection) wait_time Circulation Time start_invivo->wait_time euthanize_perfuse Euthanize & Perfuse wait_time->euthanize_perfuse collect_tissues Collect Brain & Organs euthanize_perfuse->collect_tissues quantify_distribution Quantify Peptide Distribution collect_tissues->quantify_distribution

Experimental Workflow Diagram

References

Tat-NR2B9c TFA stability issues in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Tat-NR2B9c TFA in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is Tat-NR2B9c and what is its mechanism of action?

Tat-NR2B9c, also known as NA-1, is a neuroprotective peptide that acts as an inhibitor of postsynaptic density-95 (PSD-95).[1][2] It is composed of the HIV-1 Tat protein transduction domain, which allows it to penetrate cell membranes, fused to a nine-amino-acid sequence from the C-terminus of the NMDA receptor subunit NR2B.[3] This peptide disrupts the interaction between PSD-95 and the NMDA receptor, as well as neuronal nitric oxide synthase (nNOS), thereby inhibiting downstream neurotoxic signaling pathways without affecting the normal ion channel function of the NMDA receptor.[1][2][3] This disruption has been shown to reduce neuronal damage in models of ischemic stroke.[3][4][5]

Q2: Why is Tat-NR2B9c supplied as a trifluoroacetate (B77799) (TFA) salt?

Peptides synthesized via solid-phase peptide synthesis (SPPS) are often cleaved from the resin and purified using trifluoroacetic acid (TFA).[3] This process results in the peptide being isolated as a TFA salt, where the positively charged amino groups on the peptide are associated with the negatively charged trifluoroacetate counterions.[3][6]

Q3: Can the TFA counterion affect my cell culture experiments?

Yes, the TFA counterion can have several effects on cell culture experiments.[3] Residual TFA in a peptide preparation can:

  • Alter the pH of the culture medium , potentially affecting cell health and the peptide's structure and activity.[3][7]

  • Exhibit direct cellular effects , with some studies reporting that TFA can inhibit or, in some cases, promote cell proliferation.[3][7]

  • Influence the peptide's secondary structure and aggregation propensity .[6][8][9]

  • Interfere with certain assays , such as those using infrared spectroscopy.[7]

Q4: I am observing lower than expected efficacy of Tat-NR2B9c in my neuronal cultures. Could this be a stability issue?

Lower than expected efficacy can indeed be a result of peptide instability. Tat-NR2B9c has been shown to be susceptible to degradation, particularly in the presence of serum.[1] Factors that can contribute to the degradation of Tat-NR2B9c in cell culture media include:

  • Proteolytic enzymes: Serum and cells can release proteases into the culture medium that can cleave the peptide, rendering it inactive.[10]

  • pH shifts: Changes in the pH of the culture medium during incubation can affect the peptide's structure and stability.

  • Adsorption to plasticware: Hydrophobic peptides can adsorb to the surface of culture plates and tubes, reducing the effective concentration in the medium.[10]

Q5: How can I assess the stability of my this compound solution in my specific cell culture medium?

The most reliable method to assess the stability of Tat-NR2B9c in your experimental setup is to perform a time-course analysis using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS).[11] This will allow you to quantify the amount of intact peptide remaining at different time points. A detailed protocol for this is provided in the "Experimental Protocols" section below.

Troubleshooting Guides

Guide 1: Reduced or Inconsistent Biological Activity of Tat-NR2B9c

This guide addresses common issues related to the performance of Tat-NR2B9c in cell-based assays.

Potential Causes and Solutions

Potential Cause Troubleshooting Steps
Peptide Degradation by Proteases 1. Reduce Serum Concentration: If your cell line permits, lower the fetal bovine serum (FBS) concentration during the treatment period.[11] 2. Use Serum-Free Media: For short-term experiments, consider using a serum-free medium for the duration of the peptide treatment.[11] 3. Heat-Inactivate Serum: Heat-inactivating FBS (56°C for 30 minutes) can denature some proteases.[11] 4. Add Protease Inhibitors: While this can interfere with cellular processes, a broad-spectrum protease inhibitor cocktail can be used as a control to determine if degradation is the primary issue.
TFA Counterion Interference 1. Perform a Counterion Exchange: Exchange the TFA salt for a more biologically compatible salt like acetate (B1210297) or hydrochloride (HCl). This can be done using HPLC or ion-exchange resins.[2][12] 2. Use a Lower Peptide Concentration: High concentrations of the TFA salt may be more likely to cause cellular artifacts. 3. Include a Vehicle Control: Always include a control with the vehicle used to dissolve the peptide (e.g., water or buffer) to account for any effects of the solvent and residual TFA.
Incorrect Peptide Concentration 1. Verify Stock Concentration: Re-measure the concentration of your stock solution using a reliable method such as UV spectrophotometry at 280 nm (if the peptide contains Trp or Tyr) or a quantitative amino acid analysis. 2. Prepare Fresh Dilutions: Prepare working solutions fresh from a concentrated stock for each experiment to avoid degradation in diluted solutions.[11]
Adsorption to Labware 1. Use Low-Binding Tubes and Plates: Utilize polypropylene (B1209903) or other low-protein-binding labware to minimize loss of peptide.[11] 2. Pre-treat Surfaces: Pre-incubating plates with a blocking agent like bovine serum albumin (BSA) can reduce non-specific binding.[11]

Data Presentation

Table 1: Stability of Tat-NR2B9c Conjugates in Different Media

This table summarizes the stability of different Tat-peptide conjugates after a 3-hour incubation period. Note that Tat-NR2B9c shows significant degradation, especially in rat plasma.

Peptide Conjugate% Remaining in Serum-Supplemented Cell Media (3h)% Remaining in Rat Plasma (3h)
T-NR2B9c88.7 ± 11%Not specified
T-Tat-NR2B9c50.6 ± 5.1%Not detectable
T-Tat70.0 ± 9.5%Not detectable
T-Tat-N-dimer88.2 ± 12.8%2.0 ± 1.8%
Data adapted from a study on TAMRA-labeled peptides.[1]

Experimental Protocols

Protocol 1: Assessing the Stability of Tat-NR2B9c in Cell Culture Media by HPLC-MS

This protocol outlines a method to determine the stability of Tat-NR2B9c under your specific experimental conditions.

Materials:

  • This compound

  • Your complete cell culture medium (e.g., DMEM + 10% FBS)

  • 96-well cell culture plate (low-binding recommended)

  • HPLC or UHPLC system coupled to a mass spectrometer (LC-MS)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Formic acid (FA) or Trifluoroacetic acid (TFA), HPLC grade

  • Water, HPLC grade

Methodology:

  • Prepare Tat-NR2B9c Solution: Prepare a working solution of Tat-NR2B9c in your complete cell culture medium at the final concentration used in your experiments (e.g., 10 µM).

  • Incubation:

    • Add the Tat-NR2B9c-containing medium to several wells of a 96-well plate.

    • Include wells with and without cells to differentiate between chemical and enzymatic degradation.

    • Incubate the plate under your standard cell culture conditions (e.g., 37°C, 5% CO₂).

  • Sample Collection:

    • At various time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), collect an aliquot of the medium from the wells.

    • Immediately stop potential degradation by adding an equal volume of cold acetonitrile with 0.1% formic acid to precipitate proteins.

    • Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Transfer the supernatant to HPLC vials for analysis.

  • LC-MS Analysis:

    • Inject the samples onto a C18 reverse-phase HPLC column.

    • Use a gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid) to separate the peptide.

    • Monitor the elution of intact Tat-NR2B9c using the mass spectrometer by selecting for its specific mass-to-charge ratio (m/z).

  • Data Analysis:

    • Integrate the peak area of the intact Tat-NR2B9c at each time point.

    • Plot the percentage of intact peptide remaining versus time to determine the stability profile and calculate the half-life.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol can be used to assess if this compound is having an unexpected cytotoxic effect.

Materials:

  • Cells of interest seeded in a 96-well plate

  • This compound stock solution

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Methodology:

  • Cell Seeding: Seed your cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of this compound in complete cell culture medium.

    • Remove the old medium from the cells and add the medium containing different concentrations of the peptide.

    • Include a vehicle control (medium with the same amount of solvent used to dissolve the peptide) and an untreated control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[13]

  • Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[13]

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.[14]

  • Data Analysis:

    • Subtract the absorbance of a blank well (medium only) from all readings.

    • Calculate cell viability as a percentage of the untreated control.

Visualizations

Tat_NR2B9c_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Glutamate Glutamate NMDA_Receptor NMDA Receptor (NR2B subunit) Glutamate->NMDA_Receptor Binds PSD95 PSD-95 NMDA_Receptor->PSD95 Activates nNOS nNOS PSD95->nNOS Binds & Activates NO Nitric Oxide (NO) nNOS->NO Produces Neurotoxicity Excitotoxicity & Neuronal Damage NO->Neurotoxicity Leads to Tat_NR2B9c Tat-NR2B9c Tat_NR2B9c->PSD95 Disrupts Interaction

Caption: Tat-NR2B9c signaling pathway.

Peptide_Stability_Workflow start Start: this compound in Cell Culture Medium incubate Incubate at 37°C, 5% CO₂ (with and without cells) start->incubate collect Collect Aliquots at Time Points (0, 1, 2, 4, 8, 24h) incubate->collect precipitate Protein Precipitation (Cold Acetonitrile + 0.1% FA) collect->precipitate centrifuge Centrifuge (14,000 x g, 10 min, 4°C) precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms Analyze by LC-MS supernatant->lcms analyze Quantify Intact Peptide (Peak Area) lcms->analyze plot Plot % Intact Peptide vs. Time analyze->plot end End: Determine Stability Profile and Half-life plot->end

Caption: Workflow for assessing peptide stability.

Troubleshooting_Logic start Reduced Tat-NR2B9c Activity? check_stability Assess Peptide Stability (HPLC-MS) start->check_stability is_stable Is it Stable? check_stability->is_stable check_tfa Consider TFA Interference is_stable->check_tfa Yes optimize_conditions Optimize Culture Conditions (e.g., reduce serum) is_stable->optimize_conditions No exchange_tfa Perform Counterion Exchange check_tfa->exchange_tfa check_concentration Verify Peptide Concentration check_tfa->check_concentration end Re-evaluate Activity exchange_tfa->end optimize_conditions->end check_concentration->end

Caption: Troubleshooting decision tree.

References

potential off-target effects of Tat-NR2B9c TFA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of Tat-NR2B9c TFA.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

Tat-NR2B9c is a neuroprotective peptide that functions by disrupting the interaction between the postsynaptic density-95 (PSD-95) protein and the NMDA receptor subunit NR2B.[1][2][3][4][5] This interaction is crucial for downstream signaling pathways that lead to excitotoxicity and neuronal damage, particularly in the context of ischemic events like stroke.[3][6] The peptide consists of two key components: the Tat protein transduction domain, which facilitates its entry into cells, and a nine-amino-acid sequence (NR2B9c) derived from the C-terminus of the NR2B subunit, which competitively inhibits the PDZ domain of PSD-95.[1][7][8]

Q2: Are there any known off-target effects of Tat-NR2B9c?

Yes, while Tat-NR2B9c is designed to be specific for the PSD-95/NR2B interaction, it has been shown to interact with other proteins containing PDZ domains. A screening study revealed that at a concentration of 10 μM, Tat-NR2B9c could bind to 44 different PDZ domains.[1] However, the affinity for these off-target interactions is generally lower than for its primary target, the second PDZ domain of PSD-95.[1][2][4][5] It's important to note that the Tat peptide itself may have non-specific effects, although studies suggest the neuroprotective effect of Tat-NR2B9c is specifically mediated by the NR2B9c sequence.[8][9]

Q3: What is the significance of the trifluoroacetate (B77799) (TFA) salt form?

Trifluoroacetic acid (TFA) is often used as a counterion in the purification of synthetic peptides. It is important to consider its potential biological effects. However, studies have shown that TFA and its salts generally exhibit low to moderate toxicity.[10][11][12][13][14] The concentrations of TFA present in typical experimental setups with purified Tat-NR2B9c are generally considered too low to pose a significant risk to human health or the environment.[10][11][13]

Q4: How can I experimentally assess the potential off-target effects of my this compound sample?

Several experimental approaches can be used to identify and validate potential off-target effects. These can be broadly categorized into unbiased proteome-wide screening methods and targeted validation approaches. A detailed guide to these methodologies is provided in the "Troubleshooting Guides & Experimental Protocols" section below.

Troubleshooting Guides & Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the off-target effects of this compound.

Guide 1: Proteome-Wide Off-Target Identification

Issue: My preliminary cellular assays with this compound show an unexpected phenotype that cannot be explained by its known on-target activity. I suspect off-target effects.

Solution: Employ unbiased, proteome-wide screening methods to identify novel protein interactors of Tat-NR2B9c.

Key Experiments & Protocols:

  • Affinity Chromatography followed by Mass Spectrometry (AC-MS)

    • Principle: This method involves immobilizing Tat-NR2B9c on a solid support (e.g., agarose (B213101) beads) to "pull down" interacting proteins from a cell lysate. The bound proteins are then identified by mass spectrometry.

    • Detailed Protocol:

      • Peptide Immobilization:

        • Synthesize or procure a version of Tat-NR2B9c with a linker and a reactive group (e.g., N-terminal biotin (B1667282) or a cysteine for coupling to iodoacetyl-activated beads).

        • Couple the peptide to activated agarose or magnetic beads according to the manufacturer's protocol.

      • Cell Lysate Preparation:

        • Culture relevant cells (e.g., primary neurons or a neuronal cell line) and lyse them in a non-denaturing buffer to preserve protein-protein interactions.

        • Clarify the lysate by centrifugation to remove cellular debris.

      • Affinity Pulldown:

        • Incubate the immobilized Tat-NR2B9c beads with the cell lysate for 2-4 hours at 4°C with gentle rotation.

        • Include a negative control with beads coupled to a scrambled peptide sequence.

      • Washing:

        • Wash the beads extensively with lysis buffer to remove non-specific binders.

      • Elution and Sample Preparation:

        • Elute the bound proteins using a denaturing buffer (e.g., SDS-PAGE sample buffer).

        • Separate the eluted proteins by SDS-PAGE and perform an in-gel tryptic digest.

      • Mass Spectrometry:

        • Analyze the digested peptides by LC-MS/MS to identify the proteins.

        • Compare the identified proteins from the Tat-NR2B9c pulldown with the scrambled peptide control to identify specific interactors.

  • Cellular Thermal Shift Assay (CETSA)

    • Principle: CETSA is a powerful technique to assess target engagement in intact cells. The binding of a ligand (like Tat-NR2B9c) can stabilize its target protein, leading to an increase in its melting temperature. This can be monitored on a proteome-wide scale using mass spectrometry (Thermal Proteome Profiling - TPP).

    • Detailed Protocol:

      • Cell Treatment:

        • Treat intact cells with this compound or a vehicle control.

      • Thermal Challenge:

        • Aliquot the treated cells and heat them to a range of different temperatures.

      • Lysis and Protein Solubilization:

        • Lyse the cells and separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation.

      • Sample Preparation for MS:

        • Prepare the soluble protein fractions for mass spectrometry analysis (e.g., tryptic digestion and TMT labeling for multiplexed quantification).

      • Mass Spectrometry and Data Analysis:

        • Analyze the samples by LC-MS/MS.

        • Plot the abundance of each protein as a function of temperature for both the treated and control samples to generate melting curves.

        • Proteins that show a significant shift in their melting curve in the presence of Tat-NR2B9c are potential targets.

Quantitative Data Summary:

MethodTat-NR2B9c ConcentrationPotential Off-Targets IdentifiedReference
PDZ Domain Array10 µM44 PDZ domain-containing proteins[1]
Guide 2: Targeted Validation of Potential Off-Target Interactions

Issue: Proteome-wide screening has identified a list of potential off-target interactors. I need to validate these findings.

Solution: Use targeted biochemical and cellular assays to confirm the interaction between Tat-NR2B9c and the candidate off-target protein.

Key Experiments & Protocols:

  • Co-immunoprecipitation (Co-IP)

    • Principle: Co-IP is used to confirm protein-protein interactions in a cellular context. An antibody against a "bait" protein is used to pull down the bait and any associated "prey" proteins.

    • Detailed Protocol:

      • Cell Culture and Lysis:

        • Use cells that endogenously express both the candidate off-target protein and are treated with Tat-NR2B9c. Alternatively, co-express tagged versions of the candidate protein and a fusion protein of a known interactor to test for disruption by Tat-NR2B9c.

        • Lyse the cells in a non-denaturing buffer.

      • Immunoprecipitation:

        • Incubate the cell lysate with an antibody specific to the candidate off-target protein.

        • Add protein A/G beads to capture the antibody-protein complexes.

      • Washing and Elution:

        • Wash the beads to remove non-specific binders.

        • Elute the protein complexes from the beads.

      • Western Blot Analysis:

        • Separate the eluted proteins by SDS-PAGE and perform a Western blot using an antibody against the known interactor to see if its binding is disrupted by Tat-NR2B9c.

  • Kinome Scanning

    • Principle: If the off-target is a kinase, in vitro kinase profiling assays can determine if Tat-NR2B9c directly inhibits its activity.

    • Detailed Protocol:

      • Assay Setup:

        • Utilize a commercial kinome screening service (e.g., KINOMEscan™) that tests the binding of the peptide against a large panel of kinases.

      • Data Analysis:

        • The service will provide data on the binding affinity or inhibitory activity of Tat-NR2B9c against each kinase in the panel.

Quantitative Data Summary of On-Target and Known Off-Target Interactions:

TargetTat-NR2B9c Affinity/Inhibitory ConcentrationMethodReference
PSD-95 PDZ2 domainEC50: ~7 nMELISA[1]
PSD-95/NR2A interactionIC50: ~1-10 µMELISA[1]
PSD-95/NR2B interactionIC50: ~1-10 µMELISA[1]
PSD-95/NR2C interactionIC50: ~1-10 µMELISA[1]
PSD-95/nNOS interactionIC50: 200 nMELISA[1]
Various PDZ domainsSignificant binding at 10 µMPDZ domain interaction assay[1]

Visualizations

Signaling_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate Glutamate NMDA_R NMDA Receptor (NR2B subunit) Glutamate->NMDA_R Activates PSD95 PSD-95 NMDA_R->PSD95 Binds to PDZ domain nNOS nNOS PSD95->nNOS Scaffolds Downstream Downstream Excitotoxic Signaling nNOS->Downstream TatNR2B9c Tat-NR2B9c TatNR2B9c->PSD95 Competitively Inhibits

Caption: On-target mechanism of Tat-NR2B9c.

Experimental_Workflow cluster_unbiased Unbiased Off-Target Screening cluster_validation Targeted Validation AC_MS Affinity Chromatography- Mass Spectrometry Potential_Targets List of Potential Off-Targets AC_MS->Potential_Targets CETSA Cellular Thermal Shift Assay (CETSA/TPP) CETSA->Potential_Targets CoIP Co-immunoprecipitation Validated_Targets Validated Off-Targets CoIP->Validated_Targets Kinome Kinome Scanning Kinome->Validated_Targets Functional Functional Cellular Assays Functional->Validated_Targets TatNR2B9c This compound TatNR2B9c->AC_MS TatNR2B9c->CETSA Potential_Targets->CoIP Potential_Targets->Kinome Potential_Targets->Functional

Caption: Workflow for off-target identification.

Troubleshooting_Logic Start Unexpected Cellular Phenotype with this compound Check_OnTarget Is the on-target pathway (PSD-95 inhibition) responsible? Start->Check_OnTarget Yes_OnTarget Investigate downstream effects of PSD-95 inhibition Check_OnTarget->Yes_OnTarget Yes No_OnTarget Suspect Off-Target Effects Check_OnTarget->No_OnTarget No Perform_Screening Perform Proteome-Wide Screening (AC-MS, CETSA) No_OnTarget->Perform_Screening Validate_Hits Validate Hits (Co-IP, Kinome Scan, etc.) Perform_Screening->Validate_Hits Identify_OffTarget Identify and Characterize Off-Target Protein and Pathway Validate_Hits->Identify_OffTarget

Caption: Troubleshooting unexpected results.

References

troubleshooting Tat-NR2B9c TFA inconsistent results in vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results during in vivo experiments with Tat-NR2B9c TFA.

Frequently Asked Questions (FAQs)

Q1: What is Tat-NR2B9c and what is its mechanism of action?

A1: Tat-NR2B9c, also known as NA-1, is a neuroprotective peptide. It works by disrupting the interaction between the scaffolding protein postsynaptic density protein-95 (PSD-95) and the NMDA receptor subunit GluN2B.[1][2] This uncouples the NMDA receptor from downstream excitotoxic signaling pathways that are activated during events like ischemic stroke, without blocking the normal synaptic activity of the receptor.[1][2] Specifically, it has been shown to prevent the production of nitric oxide (NO) and superoxide (B77818), both of which contribute to neuronal damage.[2]

Q2: What is the significance of the "TFA" in this compound?

A2: TFA stands for trifluoroacetic acid. It is commonly used during the synthesis and purification of peptides and remains as a counter-ion in the final lyophilized product. It is important to be aware of the presence of TFA as it can potentially influence experimental outcomes.

Q3: Has Tat-NR2B9c been effective in animal models of stroke?

A3: Yes, Tat-NR2B9c has demonstrated neuroprotective effects in various animal models of stroke, including rats and non-human primates, leading to reduced infarct volumes and improved neurological outcomes.[1][3] It has also been investigated in human clinical trials.[1]

Troubleshooting Inconsistent In Vivo Results

Inconsistent results in preclinical studies can arise from a variety of factors, from peptide handling to the specifics of the animal model. This guide addresses common issues encountered with this compound.

Problem 1: Lack of Efficacy or Reduced Neuroprotection

If you are not observing the expected neuroprotective effect of Tat-NR2B9c, consider the following potential causes and solutions.

Potential Causes & Recommended Solutions

Potential CauseRecommended Solution
Inappropriate Dose Dose Translation: Ensure the dose is appropriately scaled for the animal species. A dose effective in rats (e.g., 3 nmol/g) may not be sufficient for mice, which may require a higher dose (e.g., 10 nmol/g).[1][4][5]
Peptide Instability Fresh Preparation: Prepare the this compound solution immediately before each experiment. The peptide has a short half-life in plasma.
Proper Storage: Store the lyophilized peptide at -20°C or -80°C. Once reconstituted, use immediately or aliquot and store at -80°C to avoid freeze-thaw cycles.
Lyophilized Formulation: For improved stability, consider using a lyophilized formulation containing stabilizers like histidine and trehalose.
TFA Counter-ion Interference Consider TFA Effects: Be aware that TFA can have biological effects, potentially influencing cell proliferation or eliciting an immune response. For sensitive applications, consider exchanging TFA for a more biologically compatible counter-ion like acetate (B1210297) or hydrochloride, though this requires additional chemical procedures.
Stroke Model Severity Model-Specific Efficacy: The efficacy of Tat-NR2B9c can be influenced by the severity of the ischemic insult. Very large infarcts may be difficult to protect. Consider titrating the duration of vessel occlusion in your model. A shorter occlusion time may reveal a clearer protective effect.[1]
Timing of Administration Therapeutic Window: Administer Tat-NR2B9c within its therapeutic window. Most preclinical studies administer the peptide at the time of reperfusion or shortly after the ischemic insult.
Problem 2: High Variability Between Animals

High variability in infarct volume or behavioral outcomes can mask a true treatment effect.

Potential Causes & Recommended Solutions

Potential CauseRecommended Solution
Inconsistent Peptide Preparation Standardized Protocol: Use a consistent, documented protocol for peptide solubilization and dilution. Ensure the peptide is fully dissolved before administration. See the recommended preparation protocol below.
Inaccurate Dosing Precise Administration: Use precise administration techniques (e.g., a calibrated pump for intravenous infusion) to ensure each animal receives the correct dose.[1]
Variability in Surgical Procedure Consistent Surgery: Ensure the surgical procedure for inducing stroke (e.g., middle cerebral artery occlusion) is highly consistent between animals. Monitor physiological parameters such as cerebral blood flow to confirm successful and consistent occlusion and reperfusion.[1]
Physiological Variables Monitor Animal Physiology: Monitor and maintain core body temperature, blood pressure, and blood gases within a normal physiological range, as these can significantly impact stroke outcome.
Interaction with Anesthetics Choice of Anesthetic: Be aware that some anesthetics can have neuroprotective or neurotoxic effects, potentially confounding the results. Isoflurane, for example, has known neuroprotective properties. Choose an anesthetic with minimal interference and use a consistent anesthetic regimen.

Experimental Protocols

This compound Preparation for In Vivo Administration

This protocol provides a general guideline. It is essential to validate the solubility and stability for your specific lot of peptide.

  • Bring to Room Temperature: Before opening, allow the vial of lyophilized this compound to warm to room temperature to prevent condensation.

  • Initial Solubilization: Reconstitute the peptide in sterile, nuclease-free water. For a stock solution, a concentration of 10-20 mg/mL is often achievable.

  • Gentle Mixing: Gently vortex or pipette the solution to ensure the peptide is fully dissolved. Avoid vigorous shaking, which can cause aggregation.

  • Final Dilution: For intravenous injection, dilute the stock solution to the final desired concentration using sterile saline (0.9% NaCl).

  • Use Immediately: Administer the freshly prepared solution to the animal without delay.

Quality Control: Verifying Peptide Concentration and Integrity

To ensure consistency, it is advisable to perform quality control on the peptide.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to verify the purity and concentration of the peptide solution. A reverse-phase C18 column with a water/acetonitrile gradient containing 0.1% TFA is a common method for peptide analysis.

  • Mass Spectrometry (MS): Mass spectrometry can confirm the identity and integrity of the peptide by verifying its molecular weight.

Data Presentation

Dose-Response of Tat-NR2B9c in a Mouse Model of Stroke

The following table summarizes data from a study investigating the effect of different doses of Tat-NR2B9c on infarct volume in a mouse model of transient middle cerebral artery occlusion (tMCAO).

Treatment GroupDose (nmol/g)Duration of tMCAOInfarct Volume Reduction (%)p-valueReference
Tat-NR2B9c330 minNo significant reduction> 0.05[1]
Tat-NR2B9c1030 min24.50.049[1]
Tat-NR2B9c360 minNo significant reduction> 0.05[1]
Tat-NR2B9c1060 min26.00.03[1]

Visualizations

Signaling Pathway of NMDA Receptor-Mediated Excitotoxicity and Tat-NR2B9c Intervention

Tat-NR2B9c_Mechanism Glutamate Excess Glutamate (Ischemia) NMDAR NMDA Receptor (GluN2B) Glutamate->NMDAR Activates Ca_influx Ca2+ Influx NMDAR->Ca_influx PSD95 PSD-95 NMDAR->PSD95 Binds to nNOS nNOS Ca_influx->nNOS Activates Superoxide_production Superoxide Production Ca_influx->Superoxide_production Leads to PSD95->nNOS Couples to NO_production Nitric Oxide (NO) Production nNOS->NO_production Excitotoxicity Neuronal Damage (Excitotoxicity) NO_production->Excitotoxicity Superoxide_production->Excitotoxicity Tat_NR2B9c Tat-NR2B9c Tat_NR2B9c->PSD95 Disrupts Interaction

Caption: Tat-NR2B9c disrupts the PSD-95/NMDA receptor interaction.

Experimental Workflow for In Vivo Stroke Studies

In_Vivo_Workflow Animal_Prep Animal Preparation (Anesthesia, Monitoring) Stroke_Induction Ischemic Stroke Induction (e.g., tMCAO) Animal_Prep->Stroke_Induction Reperfusion Reperfusion Stroke_Induction->Reperfusion Treatment This compound Administration (i.v.) Reperfusion->Treatment Post_Op_Care Post-Operative Care & Monitoring Treatment->Post_Op_Care Outcome_Assessment Outcome Assessment (24-72h post-stroke) Post_Op_Care->Outcome_Assessment Infarct_Analysis Infarct Volume Analysis (TTC Staining) Outcome_Assessment->Infarct_Analysis Behavioral_Tests Neurological & Behavioral Tests Outcome_Assessment->Behavioral_Tests

Caption: A typical workflow for preclinical Tat-NR2B9c efficacy studies.

Troubleshooting Logic Tree

Troubleshooting_Logic Inconsistent_Results Inconsistent In Vivo Results No_Effect No or Reduced Efficacy Inconsistent_Results->No_Effect High_Variability High Variability Between Animals Inconsistent_Results->High_Variability Dose Check Dose Translation No_Effect->Dose Stability Review Peptide Stability & Prep. No_Effect->Stability Model Assess Stroke Model Severity No_Effect->Model Prep_Protocol Standardize Peptide Preparation High_Variability->Prep_Protocol Dosing_Method Verify Dosing Accuracy High_Variability->Dosing_Method Surgical_Consistency Ensure Surgical Consistency High_Variability->Surgical_Consistency

Caption: A decision tree for troubleshooting inconsistent results.

References

Technical Support Center: Tat-NR2B9c & the Trifluoroacetate (TFA) Counter-Ion

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the Tat-NR2B9c peptide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues related to the trifluoroacetate (B77799) (TFA) counter-ion, which is often present in commercially available synthetic peptides like Tat-NR2B9c.

Frequently Asked Questions (FAQs)

Q1: What is a TFA counter-ion and why is it present in my Tat-NR2B9c sample?

A1: Trifluoroacetic acid (TFA) is a strong acid commonly used during the synthesis and purification of peptides, including Tat-NR2B9c.[1][2][3][4][5] During the final cleavage step from the solid-phase resin and subsequent purification by high-performance liquid chromatography (HPLC), TFA is often used as an ion-pairing agent to achieve better separation and purity.[4][5] As a result, the final lyophilized peptide product is often a salt, with the positively charged amino acid residues of the peptide associated with the negatively charged TFA counter-ion.[4][5][6]

Q2: Can the TFA counter-ion affect the biological activity of Tat-NR2B9c?

A2: Yes, the TFA counter-ion has the potential to influence the biological activity of peptides and could therefore affect your experiments with Tat-NR2B9c.[1][3][4][5] Potential effects include:

  • Cellular Toxicity: TFA itself can be toxic to cells in culture, which may lead to artifacts in experiments assessing cell viability, proliferation, or other cellular functions.[3][4][5] Some studies have shown that TFA can inhibit cell growth at concentrations as low as 10 nM, while others have reported a stimulation of cell growth at higher concentrations (0.5–7.0 mM).[4][5]

  • Alteration of Peptide Structure: Counter-ions can influence the secondary structure of peptides, which could potentially alter the binding affinity of Tat-NR2B9c to its target, PSD-95.[1][4][6]

  • Interference with Assays: TFA can interfere with certain analytical techniques, such as Fourier-transform infrared (FTIR) spectroscopy, by producing a strong absorbance band that overlaps with the amide I band of peptides.[4]

Q3: What are the signs that the TFA counter-ion might be affecting my experimental results?

A3: If you observe any of the following, you might consider the potential influence of the TFA counter-ion:

  • Inconsistent or unexpected results in cell-based assays, such as decreased cell viability or altered signaling pathways that are not directly related to the known activity of Tat-NR2B9c.

  • Poor reproducibility of your experimental data.

  • Discrepancies between your findings and published literature on the effects of Tat-NR2B9c.

Q4: Should I remove the TFA counter-ion from my Tat-NR2B9c peptide?

A4: For sensitive biological assays, especially those involving cell culture or in vivo studies, it is highly recommended to exchange the TFA counter-ion for a more biocompatible one, such as chloride (HCl) or acetate (B1210297).[1][2][3][7] This will help to ensure that the observed biological effects are solely attributable to the Tat-NR2B9c peptide itself.

Troubleshooting Guides

Issue 1: Unexpected Cell Death or Reduced Viability in Cell Cultures

Possible Cause: The TFA counter-ion present in the Tat-NR2B9c preparation may be exerting cytotoxic effects on your cells.[3][4][5]

Troubleshooting Steps:

  • Perform a Vehicle Control: Test the effect of the vehicle (the buffer used to dissolve the peptide) containing TFA at a concentration equivalent to that in your Tat-NR2B9c solution on your cells. This will help to distinguish between the effects of the peptide and the counter-ion.

  • Exchange the Counter-Ion: Perform a salt exchange to replace TFA with a more biocompatible counter-ion like chloride or acetate. Protocols for this procedure are detailed below.

  • Use a Lower Concentration: If a salt exchange is not feasible, try to use the lowest effective concentration of Tat-NR2B9c to minimize the concentration of TFA in the culture medium.

Issue 2: Inconsistent or Non-Reproducible Biological Activity of Tat-NR2B9c

Possible Cause: The TFA counter-ion might be subtly altering the conformation of the Tat-NR2B9c peptide, leading to variable interactions with its target, PSD-95.[1][4]

Troubleshooting Steps:

  • Counter-Ion Exchange: As recommended for cytotoxicity issues, exchanging the TFA for chloride or acetate is the most effective way to eliminate this variable.

  • Ensure Complete Solubilization: Before each experiment, ensure that the lyophilized peptide is completely dissolved in the appropriate buffer. Incomplete dissolution can lead to inaccurate concentrations and variability in results.

  • Freshly Prepare Solutions: Prepare fresh stock solutions of Tat-NR2B9c for each experiment to avoid potential degradation of the peptide over time.

Experimental Protocols

Protocol 1: TFA Counter-Ion Exchange to Hydrochloride (HCl) Salt

This protocol is a common method for replacing TFA counter-ions with chloride ions.[1][2][8][9]

Materials:

  • Tat-NR2B9c peptide with TFA counter-ion

  • 100 mM Hydrochloric acid (HCl) solution

  • Distilled water

  • Lyophilizer

Procedure:

  • Dissolve the Tat-NR2B9c peptide in distilled water at a concentration of 1 mg/mL.[1][2]

  • Add the 100 mM HCl solution to the peptide solution to achieve a final HCl concentration of 2-10 mM.[1][2]

  • Allow the solution to stand at room temperature for at least one minute.[1][2][8][9]

  • Freeze the solution, preferably in liquid nitrogen.[1][2][8][9]

  • Lyophilize the frozen solution overnight until all the liquid has been removed.[1][2]

  • To ensure complete exchange, repeat the process of re-dissolving the peptide in the dilute HCl solution and lyophilizing at least two more times.[1][2]

  • After the final lyophilization, reconstitute the peptide hydrochloride salt in the desired experimental buffer.[1][2]

Protocol 2: Cell Viability Assessment using MTT Assay

This protocol provides a general guideline for assessing cell viability after treatment with Tat-NR2B9c.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • Tat-NR2B9c (with or without TFA, and appropriate controls)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treat the cells with various concentrations of Tat-NR2B9c and the appropriate controls (including a vehicle control with TFA if applicable).

  • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.[10]

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[10]

  • Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Protocol 3: Apoptosis Detection using Annexin V Staining

This protocol outlines the basic steps for detecting apoptosis by flow cytometry.

Materials:

  • Cells of interest

  • Tat-NR2B9c and controls

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed and treat cells with Tat-NR2B9c and controls as for the cell viability assay.

  • Harvest the cells (including any floating cells in the media) and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.[11][12]

  • Incubate the cells in the dark at room temperature for 15 minutes.[11][13]

  • Analyze the cells by flow cytometry within one hour.[13]

    • Live cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Data Presentation

Table 1: Hypothetical Comparison of Tat-NR2B9c Activity (TFA vs. HCl salt)

ParameterTat-NR2B9c-TFATat-NR2B9c-HClControl (Vehicle)
IC50 for PSD-95 binding (µM) 8.5 ± 0.78.1 ± 0.6N/A
Cell Viability (% of control) at 10 µM 75 ± 5%98 ± 3%100%
Apoptotic Cells (%) at 10 µM 20 ± 4%5 ± 1%4 ± 1%

Note: This table presents hypothetical data for illustrative purposes to highlight the potential differences that could be observed. The IC50 for Tat-NR2B9c binding to the NR2B subunit of the NMDA receptor is approximately 8 µM.[14]

Visualizations

Tat_NR2B9c_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Glutamate Glutamate NMDA_R NMDA Receptor (NR2B subunit) Glutamate->NMDA_R Activates PSD95 PSD-95 NMDA_R->PSD95 Binds nNOS nNOS PSD95->nNOS Binds Downstream_Signaling Downstream Excitotoxic Signaling nNOS->Downstream_Signaling Activates Cell_Death Neuronal Cell Death Downstream_Signaling->Cell_Death Leads to Tat_NR2B9c Tat-NR2B9c Tat_NR2B9c->PSD95 Disrupts Interaction

Caption: Tat-NR2B9c signaling pathway.

TFA_Removal_Workflow start Start: Tat-NR2B9c-TFA dissolve 1. Dissolve Peptide in dH2O start->dissolve add_hcl 2. Add 100 mM HCl (final conc. 2-10 mM) dissolve->add_hcl incubate 3. Incubate at RT (≥1 min) add_hcl->incubate freeze 4. Freeze (e.g., Liquid N2) incubate->freeze lyophilize 5. Lyophilize (overnight) freeze->lyophilize repeat 6. Repeat Steps 1-5 (at least 2x) lyophilize->repeat repeat->dissolve Yes end End: Tat-NR2B9c-HCl repeat->end No (Complete)

Caption: Workflow for TFA counter-ion exchange.

Troubleshooting_Logic start Unexpected Results with Tat-NR2B9c-TFA check_viability Is there unexpected cell death? start->check_viability check_reproducibility Are results inconsistent? start->check_reproducibility tfa_toxicity Potential TFA Cytotoxicity check_viability->tfa_toxicity Yes tfa_interference Potential TFA Interference with Activity check_reproducibility->tfa_interference Yes action_exchange Action: Perform Counter-Ion Exchange tfa_toxicity->action_exchange action_control Action: Run TFA Vehicle Control tfa_toxicity->action_control tfa_interference->action_exchange resolve Issue Resolved action_exchange->resolve action_control->resolve

Caption: Troubleshooting logic for TFA-related issues.

References

immunogenicity of the Tat peptide in Tat-NR2B9c TFA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the immunogenicity of the Tat-NR2B9c peptide, particularly when formulated as a trifluoroacetate (B77799) (TFA) salt. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

General Questions

Q1: What is Tat-NR2B9c TFA?

Tat-NR2B9c, also known as NA-1, is a neuroprotective peptide therapeutic designed to reduce ischemic brain damage, such as that occurring during a stroke.[1] It consists of two key components:

  • Tat peptide (GRKKRRQRRRPQ): A cell-penetrating peptide derived from the HIV-1 trans-activating transcriptional activator (Tat) protein.[2][3] It facilitates the entry of the therapeutic into cells.

  • NR2B9c: A nine-amino-acid sequence from the C-terminus of the NMDA receptor subunit GluN2B. This portion of the peptide disrupts the interaction between the postsynaptic density-95 (PSD-95) protein and the NMDA receptor, which is a key step in the excitotoxic signaling cascade that leads to neuronal cell death.[1][4][5]

  • TFA (Trifluoroacetate): This is a counter-ion that forms a salt with the peptide. It is often a remnant of the solid-phase synthesis and purification process, particularly from reverse-phase high-performance liquid chromatography (HPLC).[6][7]

Q2: Why is immunogenicity a concern for a peptide therapeutic like Tat-NR2B9c?

Immunogenicity is the ability of a substance to trigger an immune response. For a therapeutic peptide, this is typically an undesirable effect that can lead to the production of anti-drug antibodies (ADAs).[8] These ADAs can have several negative consequences:

  • Neutralization: Antibodies may bind to Tat-NR2B9c and inhibit its function, reducing or eliminating its therapeutic efficacy.[9]

  • Altered Pharmacokinetics: ADA binding can change how the drug is distributed and cleared from the body.[9]

  • Safety Issues: In some cases, immune responses can lead to adverse events, such as hypersensitivity reactions.[8]

While peptides are generally less immunogenic than larger proteins, factors like sequence, impurities, aggregation, and host-related factors can all contribute to an immune response.[8][9][10]

Q3: Is the Tat peptide component known to be immunogenic?

Yes, the full-length HIV-1 Tat protein is known to be immunogenic, and the presence of anti-Tat antibodies has been associated with slower disease progression in HIV-infected individuals.[11] Studies have also shown that both the full Tat protein and smaller Tat-derived peptides can induce humoral (antibody) responses when used as vaccines in animal models.[12] Therefore, the Tat portion of the Tat-NR2B9c fusion peptide represents a potential T-cell epitope that could stimulate an immune response.

Q4: Can the TFA salt contribute to the immunogenicity or cause issues in experimental assays?

The TFA counter-ion can have biological effects that may confound experimental results.[7]

  • Cell-Based Assays: Residual TFA in a peptide preparation can be toxic to cells in culture, potentially inhibiting cell growth or inducing other unpredictable effects.[7][13] This is a critical consideration for in vitro immunogenicity assays that rely on viable immune cells, such as T-cell proliferation assays.[9]

  • Immunogenicity: While there is a theoretical concern that TFA could act as a hapten and induce an immune response, this is not well-established. However, two FDA-approved drugs are formulated as TFA salts without reported immunogenicity issues.[6]

  • Recommendation: For sensitive cell-based assays, it is often recommended to exchange the TFA salt for a more biologically compatible counter-ion, such as acetate (B1210297) or hydrochloride (HCl), to avoid potential artifacts.[7][14]

Troubleshooting Immunogenicity Assays

Q5: I am getting high background noise in my anti-Tat-NR2B9c ELISA. What are the possible causes?

High background in an ELISA can stem from several factors. Refer to the table below for common causes and solutions.

Q6: My positive control antibody shows weak binding in my bridging ADA assay. How can I improve this?

This is a common challenge in peptide ADA assays.[10] Peptides can be difficult to label effectively without masking antibody binding sites.

  • Steric Hindrance: The biotin (B1667282) and ruthenium labels used in a bridging assay may interfere with the antibody's ability to bind to the small peptide.[10] Consider using a longer spacer arm during conjugation or incorporating the label at a specific site during peptide synthesis.

  • Assay Format: If a bridging format consistently fails, switch to a passive coat capture format. In this setup, the unlabeled Tat-NR2B9c peptide is coated directly onto the ELISA plate, which may allow for better antibody binding.[10]

  • Positive Control Quality: Peptides are not strongly immunogenic, making it difficult to generate high-affinity positive control antibodies.[10] Ensure you are using a high-quality polyclonal antibody and consider affinity purification to improve its performance.[10]

Q7: Can the TFA in my peptide preparation affect the viability of peripheral blood mononuclear cells (PBMCs) in my T-cell proliferation assay?

Yes, this is a significant risk. TFA has been shown to be cytotoxic and can impair cell proliferation in various cell types, even at low concentrations.[7][13] This can lead to false-negative results in T-cell assays by suppressing T-cell proliferation or causing cell death. To mitigate this, it is highly recommended to perform a salt exchange to replace TFA with acetate or HCl before using the peptide in cell-based assays.[7][15]

Q8: What is Cytokine Release Syndrome (CRS), and is it a risk with Tat-NR2B9c?

CRS is a systemic inflammatory response caused by the activation of immune cells that release large quantities of cytokines.[16][17] Symptoms can range from mild (fever, fatigue) to severe and life-threatening (hypotension, organ failure).[18][19] CRS is most commonly associated with T-cell engaging therapies like CAR-T cells and bispecific antibodies.[16][19] While less common for peptides, any therapeutic that activates T-cells carries a theoretical risk. Monitoring for key inflammatory cytokines in pre-clinical studies is a prudent step in the safety assessment.

Data & Troubleshooting Summary

Table 1: Troubleshooting Guide for Anti-Tat-NR2B9c ELISA

Problem Potential Cause Recommended Solution
High Background Signal Insufficient blockingIncrease blocking time or try a different blocking agent (e.g., BSA, non-fat dry milk).
Inadequate washingIncrease the number of wash cycles or the volume of wash buffer. Ensure vigorous washing.[20]
Non-specific binding of secondary antibodyTitrate the secondary antibody to find the optimal concentration. Include a control well with no primary antibody.
High sample concentrationDilute the test serum/plasma further to reduce non-specific binding.
Low or No Signal Insufficient coating of Tat-NR2B9cIncrease the concentration of the coating peptide or the incubation time. Confirm peptide integrity.
Low affinity of detection antibodiesUse a high-affinity, purified polyclonal or monoclonal antibody. Screen multiple clones if available.[10]
Issues with enzyme conjugate/substratePrepare fresh substrate solution for each experiment.[20] Confirm the activity of the HRP conjugate.
Peptide instability/degradationEnsure proper storage of the peptide. Avoid repeated freeze-thaw cycles.[21]
High Well-to-Well Variability Inconsistent pipettingUse calibrated pipettes and ensure consistent technique.
Plate washing inconsistencyUse an automated plate washer if possible for more uniform washing.[22]
"Edge effect" on the plateAvoid using the outermost wells of the plate, or ensure the plate is properly sealed and incubated to prevent evaporation.

Table 2: Key Cytokines to Monitor for Inflammatory Response

Cytokine Role in Immune Response Association with CRS
IL-6 Pro-inflammatory cytokine, key mediator of fever and acute phase response.A central cytokine in CRS; levels often correlate with severity.[23]
IFN-γ Key activator of macrophages and other immune cells.Elevated levels are a hallmark of T-cell activation and CRS.[23]
TNF-α Potent pro-inflammatory cytokine involved in systemic inflammation.Contributes to fever, hypotension, and end-organ damage in severe CRS.
IL-10 Primarily an anti-inflammatory cytokine, but can be elevated in CRS.Often elevated in response to high levels of pro-inflammatory cytokines like IFN-γ.[23]
IL-2 T-cell growth factor; promotes T-cell proliferation and activation.Elevated levels indicate T-cell engagement by the therapeutic agent.[23]
MIP-1α (CCL3) Chemoattractant for various immune cells.Can be elevated in CRS and may contribute to immune cell recruitment.[23]

Experimental Protocols & Workflows

Immunogenicity Assessment Workflow

The following diagram illustrates a logical workflow for assessing the potential immunogenicity of this compound.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Characterization of ADA Response cluster_2 Phase 3: T-Cell Response Assessment cluster_3 Phase 4: Risk Assessment start This compound Sample salt Perform Salt Exchange (TFA to Acetate/HCl) for Cell-Based Assays start->salt If using cell assays elisa Screen for Anti-Drug Antibodies (ADA) using ELISA start->elisa tcell T-Cell Proliferation Assay (CFSE Staining) salt->tcell cytokine Cytokine Release Assay (ELISpot / Luminex) salt->cytokine neutralize Neutralizing Antibody Assay (e.g., cell-based functional assay) elisa->neutralize If ADA Positive isotype Isotyping of ADAs (IgG, IgM, etc.) elisa->isotype If ADA Positive report Integrate Data & Assess Immunogenicity Risk neutralize->report isotype->report tcell->report cytokine->report

Caption: Workflow for immunogenicity assessment of this compound.

Protocol 1: Indirect ELISA for Detection of Anti-Tat-NR2B9c IgG

This protocol is a general template for detecting IgG antibodies against Tat-NR2B9c in serum or plasma samples. Optimization of concentrations and incubation times is required.

Materials:

  • High-binding 96-well microplates

  • Tat-NR2B9c peptide

  • Coating Buffer (e.g., Carbonate-Bicarbonate buffer, pH 9.6)

  • Wash Buffer: PBS with 0.05% Tween-20 (PBST)

  • Blocking Buffer: 5% non-fat dry milk or 1% BSA in PBST

  • Assay Diluent: 1% non-fat dry milk or 0.1% BSA in PBST

  • Test samples (serum/plasma), positive control, and negative control

  • HRP-conjugated anti-species IgG secondary antibody (e.g., anti-human IgG-HRP)

  • TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate Solution

  • Stop Solution (e.g., 2N H₂SO₄)

  • Microplate reader (450 nm)

Procedure:

  • Coating: Dilute Tat-NR2B9c to 1-5 µg/mL in Coating Buffer. Add 100 µL to each well. Incubate overnight at 4°C.

  • Washing: Discard the coating solution. Wash plates 3 times with 300 µL/well of Wash Buffer.

  • Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at room temperature (RT).

  • Washing: Wash plates 3 times as in step 2.

  • Sample Incubation: Dilute samples (e.g., 1:100 starting dilution), positive, and negative controls in Assay Diluent. Add 100 µL to appropriate wells. Incubate for 2 hours at RT.

  • Washing: Wash plates 5 times with Wash Buffer.

  • Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody in Assay Diluent according to the manufacturer's recommendation. Add 100 µL to each well. Incubate for 1 hour at RT.

  • Washing: Wash plates 5 times with Wash Buffer.

  • Detection: Add 100 µL of TMB Substrate to each well. Incubate in the dark at RT for 15-30 minutes.

  • Stopping Reaction: Add 50 µL of Stop Solution to each well.

  • Reading: Read the optical density (OD) at 450 nm within 30 minutes.

Protocol 2: In Vitro T-Cell Proliferation Assay using CFSE Staining

This assay measures the proliferation of T-cells in response to Tat-NR2B9c using Carboxyfluorescein succinimidyl ester (CFSE), a dye that is diluted with each cell division.[24]

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy donors

  • Tat-NR2B9c (salt-exchanged to acetate or HCl form)

  • Complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, penicillin/streptomycin)

  • CFSE dye

  • Positive control (e.g., Phytohaemagglutinin (PHA) or a known immunogenic peptide pool)

  • Negative control (vehicle)

  • Flow cytometer

  • Antibodies for flow cytometry (e.g., anti-CD3, anti-CD4, Live/Dead stain)

Procedure:

  • PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

  • CFSE Labeling: Resuspend PBMCs at 1x10⁷ cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 1-5 µM. Incubate for 10 minutes at 37°C, protected from light.

  • Quenching: Stop the labeling reaction by adding 5 volumes of ice-cold complete RPMI medium. Incubate on ice for 5 minutes.

  • Washing: Wash the cells 3 times with complete RPMI medium to remove excess CFSE.

  • Cell Plating: Resuspend cells to 1-2x10⁶ cells/mL in complete RPMI. Plate 200 µL/well in a 96-well round-bottom plate.

  • Stimulation: Add Tat-NR2B9c (e.g., at concentrations ranging from 1-50 µg/mL), positive control, or negative control to the wells.

  • Incubation: Culture the cells for 5-7 days at 37°C, 5% CO₂.

  • Staining for Flow Cytometry: Harvest cells and stain with a Live/Dead marker, followed by surface staining for CD3 and CD4.

  • Acquisition: Acquire samples on a flow cytometer.

  • Analysis: Gate on live, single CD3+CD4+ T-cells. Analyze the CFSE histogram to determine the percentage of proliferating cells (cells that have diluted the dye). A proliferation index can be calculated using appropriate software.

Signaling Pathway & Logic Diagrams

Tat-NR2B9c Mechanism and Potential Immunogenic Interference

G cluster_0 Normal Excitotoxic Pathway cluster_1 Therapeutic Intervention cluster_2 Potential Immunogenic Interference NMDA NMDA Receptor (GluN2B subunit) PSD95 PSD-95 NMDA->PSD95 binds nNOS nNOS PSD95->nNOS activates Block Interaction Blocked Death Neuronal Cell Death nNOS->Death leads to TatNR2B9c Tat-NR2B9c TatNR2B9c->PSD95 disrupts interaction Neutralize Neutralization ADA Anti-Drug Antibody (ADA) ADA->TatNR2B9c binds and neutralizes

Caption: Mechanism of Tat-NR2B9c and potential ADA interference.

Troubleshooting TFA-Related Experimental Issues

G start Are you running a cell-based assay (e.g., T-cell proliferation, cytotoxicity)? salt_exchange HIGHLY RECOMMENDED: Perform salt exchange to acetate or HCl form. start->salt_exchange Yes proceed_tfa Proceed with TFA salt. (Not Recommended) start->proceed_tfa No check_viability Are you observing low cell viability or suppressed proliferation? salt_exchange->check_viability proceed_tfa->check_viability tfa_toxicity Potential Cause: TFA-induced cytotoxicity. check_viability->tfa_toxicity Yes other_issues Troubleshoot other assay parameters (reagents, cell density, incubation time). check_viability->other_issues No tfa_toxicity->salt_exchange Action: Perform salt exchange

Caption: Decision tree for handling TFA in cell-based assays.

References

Technical Support Center: Enhancing the Half-life and Stability of Tat-NR2B9c TFA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Tat-NR2B9c TFA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the half-life and stability of this neuroprotective peptide. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to assist in your research and development efforts.

FAQs and Troubleshooting Guides

This section addresses common questions and challenges encountered during the handling, modification, and analysis of this compound.

Question 1: My this compound solution appears cloudy or shows precipitation upon reconstitution. What should I do?

  • Answer: Cloudiness or precipitation can indicate several issues, including poor solubility, aggregation, or contamination.

    • Troubleshooting Steps:

      • Verify Solvent and pH: Ensure you are using the recommended solvent. For this compound, sterile, purified water or a buffer at a slightly acidic to neutral pH (e.g., pH 6.0-7.0) is often recommended. The trifluoroacetate (B77799) (TFA) salt can make the initial solution acidic, so adjusting the pH with a suitable buffer (e.g., histidine) may be necessary. A patent for a lyophilized formulation suggests a pre-lyophilized formulation at pH 6-7 containing histidine and trehalose (B1683222).

      • Gentle Dissolution: Avoid vigorous vortexing, which can induce aggregation. Instead, gently swirl or pipette the solution to dissolve the peptide. Sonication can be used cautiously if precipitation persists.

      • Concentration Check: Re-evaluate the concentration of your solution. If it is too high, solubility limits may be exceeded. A patent for a lyophilized formulation mentions a reconstituted concentration of 15-25 mg/mL.

      • Storage Conditions: Ensure the peptide was stored correctly prior to reconstitution. Recommended storage for the lyophilized powder is at -20°C or -80°C. Once reconstituted, it is advised to use the solution promptly or store it in aliquots at -80°C to minimize freeze-thaw cycles.

      • Filtration: If solubility issues persist, you can filter the solution through a sterile 0.22 µm filter to remove any aggregates before use.

Question 2: I am observing a shorter than expected in vivo half-life for Tat-NR2B9c. What are the potential causes and how can I improve it?

  • Answer: The short in vivo half-life of Tat-NR2B9c is a known challenge, primarily due to rapid enzymatic degradation and renal clearance.

    • Troubleshooting and Improvement Strategies:

      • Proteolytic Degradation: The peptide is susceptible to degradation by proteases in plasma. Consider the following modifications to enhance stability:

        • D-amino Acid Substitution: Replacing L-amino acids with their D-enantiomers at strategic positions can significantly increase resistance to proteolysis. For example, a D-amino acid substituted version of Tat-NR2B9c has been shown to have improved stability in mouse plasma.

        • Terminal Modifications: Acetylation of the N-terminus or amidation of the C-terminus can protect against exopeptidases.

      • Renal Clearance: The relatively small size of the peptide leads to rapid clearance by the kidneys. To increase its hydrodynamic radius and prolong circulation time, consider:

        • PEGylation: Covalently attaching polyethylene (B3416737) glycol (PEG) chains to the peptide can significantly increase its size and shield it from enzymatic degradation.

        • Fusion to Larger Proteins: Genetically fusing Tat-NR2B9c to a larger protein like albumin or an Fc fragment can extend its half-life by taking advantage of their natural recycling pathways.

      • Formulation Strategies: The formulation can impact stability and bioavailability.

        • Lyophilization: A lyophilized formulation containing stabilizers like trehalose and a buffering agent like histidine has been developed to improve the long-term storage stability of Tat-NR2B9c.

        • Liposomal or Nanoparticle Encapsulation: Encapsulating the peptide can protect it from degradation and facilitate targeted delivery.

Question 3: How can I monitor the stability of my this compound samples?

  • Answer: A robust stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) is a commonly used technique.

    • Recommended Analytical Method:

      • Reverse-Phase HPLC (RP-HPLC): This method can separate the intact peptide from its degradation products. A typical setup would involve a C18 column with a gradient elution using water and acetonitrile (B52724), both containing a small percentage of TFA (e.g., 0.1%) as an ion-pairing agent.

      • Detection: UV detection at 214 nm or 280 nm is suitable for peptide quantification.

      • Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer allows for the identification of degradation products by analyzing their mass-to-charge ratio.

    • Stability Study Design:

      • Time Points: Analyze samples at various time points (e.g., 0, 1, 2, 4, 8, 24 hours) under specific storage conditions (e.g., in plasma at 37°C).

      • Quantification: The percentage of intact peptide remaining at each time point is calculated relative to the initial concentration at time zero. The half-life (t½) can then be determined from the degradation curve.

Quantitative Data Summary

The following tables summarize available quantitative data on the half-life and stability of Tat-NR2B9c and its modified versions.

Table 1: In Vitro Half-Life of Tat-NR2B9c Variants in Plasma

Peptide VariantPlasma SourceHalf-Life (t½)Reference
Tat-NR2B9cMouseSignificantly shorter than D-Tat-NR2B9c[1]
D-Tat-NR2B9cMouseSignificantly longer than Tat-NR2B9c[1]

Note: Specific half-life values were not provided in the abstract, but the study clearly indicates the enhanced stability of the D-amino acid substituted version.

Table 2: Recommended Storage Conditions for this compound

FormulationStorage TemperatureDurationReference
Lyophilized Powder-80°C2 years[2]
Lyophilized Powder-20°C1 year[2]
Reconstituted Solution-80°C6 months[3][4]
Reconstituted Solution-20°C1 month[3][4]

Experimental Protocols

This section provides detailed methodologies for key experiments related to improving the half-life and stability of Tat-NR2B9c.

Protocol 1: In Vitro Plasma Stability Assay

  • Objective: To determine the in vitro half-life of Tat-NR2B9c or its analogs in plasma.

  • Materials:

    • This compound (or modified peptide)

    • Pooled plasma from the desired species (e.g., human, mouse, rat)

    • Phosphate-buffered saline (PBS), pH 7.4

    • Incubator or water bath at 37°C

    • Quenching solution (e.g., acetonitrile with 1% formic acid)

    • Internal standard (a stable peptide with similar properties)

    • RP-HPLC system with a C18 column

    • Mass spectrometer (optional, for degradation product identification)

  • Procedure:

    • Prepare a stock solution of the test peptide in an appropriate solvent (e.g., water or DMSO).

    • Spike the stock solution into pre-warmed plasma at 37°C to achieve the final desired concentration (e.g., 10 µM).

    • At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the plasma-peptide mixture.

    • Immediately quench the enzymatic reaction by adding 2-3 volumes of ice-cold quenching solution containing the internal standard.

    • Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate plasma proteins.

    • Transfer the supernatant to HPLC vials for analysis.

    • Analyze the samples by RP-HPLC to quantify the remaining intact peptide.

    • Calculate the percentage of peptide remaining at each time point relative to the 0-minute sample.

    • Plot the percentage of remaining peptide versus time and determine the half-life (t½) from the resulting decay curve.

Protocol 2: D-Amino Acid Substitution

  • Objective: To synthesize a more proteolytically stable analog of Tat-NR2B9c by substituting L-amino acids with D-amino acids.

  • Methodology:

    • Identify Susceptible Sites: Analyze the peptide sequence to identify potential cleavage sites for common plasma proteases (e.g., trypsin, chymotrypsin).

    • Select Residues for Substitution: Choose one or more amino acid residues for substitution with their D-enantiomers. It is often strategic to modify residues flanking the active site to minimize disruption of biological activity.

    • Peptide Synthesis: Synthesize the modified peptide using solid-phase peptide synthesis (SPPS) with the corresponding D-amino acid building blocks.

    • Purification and Characterization: Purify the synthesized peptide by RP-HPLC and confirm its identity and purity by mass spectrometry.

    • Stability and Activity Testing: Evaluate the stability of the D-amino acid substituted peptide using the plasma stability assay (Protocol 1) and assess its biological activity to ensure it is retained.

Protocol 3: PEGylation of Tat-NR2B9c

  • Objective: To increase the hydrodynamic size and in vivo half-life of Tat-NR2B9c by covalent attachment of polyethylene glycol (PEG).

  • Materials:

    • Tat-NR2B9c with a reactive handle for PEGylation (e.g., a free cysteine or lysine (B10760008) residue).

    • Activated PEG reagent (e.g., PEG-maleimide for cysteine or NHS-PEG for lysine).

    • Reaction buffer (e.g., phosphate (B84403) buffer, pH 7.0-8.0).

    • Quenching reagent (e.g., L-cysteine for PEG-maleimide).

    • Purification system (e.g., size-exclusion or ion-exchange chromatography).

  • Procedure:

    • Dissolve the peptide in the reaction buffer.

    • Add the activated PEG reagent in a molar excess (e.g., 2-5 fold) to the peptide solution.

    • Allow the reaction to proceed at room temperature or 4°C for a specified time (e.g., 2-24 hours), with gentle mixing.

    • Monitor the reaction progress by RP-HPLC to observe the formation of the PEGylated conjugate and the disappearance of the starting peptide.

    • Once the reaction is complete, quench any remaining reactive PEG by adding the quenching reagent.

    • Purify the PEGylated peptide from unreacted peptide and excess PEG using an appropriate chromatography method.

    • Characterize the purified PEG-peptide conjugate for purity (e.g., by SDS-PAGE and RP-HPLC) and identity (e.g., by MALDI-TOF mass spectrometry).

    • Assess the in vitro and in vivo stability and biological activity of the PEGylated peptide.

Visualizations

Signaling Pathway of Tat-NR2B9c Action

The following diagram illustrates the key signaling pathways modulated by Tat-NR2B9c. The peptide acts by disrupting the interaction between the NMDA receptor subunit NR2B and the scaffolding protein PSD-95.[3][5] This uncouples the receptor from downstream neurotoxic signaling cascades involving neuronal nitric oxide synthase (nNOS) and NADPH oxidase (NOX2).[5]

Tat_NR2B9c_Signaling_Pathway cluster_0 Excitotoxic Stimulus (e.g., Ischemia) cluster_1 Postsynaptic Neuron cluster_2 Downstream Effects Glutamate Glutamate NMDA_R NMDA Receptor (NR2B) Glutamate->NMDA_R Activates PSD95 PSD-95 NMDA_R->PSD95 Binds nNOS nNOS PSD95->nNOS Binds NOX2 NADPH Oxidase (NOX2) PSD95->NOX2 Couples to NO ↑ Nitric Oxide (NO) nNOS->NO Superoxide (B77818) ↑ Superoxide (O2-) NOX2->Superoxide Tat_NR2B9c Tat-NR2B9c Tat_NR2B9c->PSD95 Inhibits Binding Peroxynitrite ↑ Peroxynitrite (ONOO-) NO->Peroxynitrite Superoxide->Peroxynitrite Neuronal_Death Neuronal Death Peroxynitrite->Neuronal_Death

Caption: Tat-NR2B9c disrupts the PSD-95/NR2B interaction, inhibiting downstream neurotoxic signaling.

Experimental Workflow for Improving Tat-NR2B9c Half-Life

This diagram outlines the general workflow for developing and evaluating a more stable analog of Tat-NR2B9c.

Half_Life_Improvement_Workflow start Start: Native Tat-NR2B9c modification Chemical Modification Strategy start->modification synthesis Synthesis & Purification of Modified Peptide modification->synthesis e.g., D-amino acid sub, PEGylation characterization Physicochemical Characterization (HPLC, MS) synthesis->characterization stability_assay In Vitro Stability Assay (e.g., Plasma) characterization->stability_assay activity_assay In Vitro Biological Activity Assay characterization->activity_assay evaluation Data Analysis & Evaluation stability_assay->evaluation activity_assay->evaluation evaluation->modification Optimization Required in_vivo In Vivo Pharmacokinetic & Efficacy Studies evaluation->in_vivo Promising Candidate end End: Optimized Tat-NR2B9c Analog in_vivo->end

Caption: Workflow for enhancing the in vivo half-life of Tat-NR2B9c through chemical modification.

References

Navigating Interspecies Dose Translation of Tat-NR2B9c TFA: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for researchers utilizing the neuroprotective peptide Tat-NR2B9c trifluoroacetate (B77799) (TFA) in preclinical studies. Accurate dose translation between animal species is critical for the successful evaluation of this promising therapeutic candidate. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and a comprehensive overview of the underlying science to facilitate your research and development efforts.

Troubleshooting Guide: Common Challenges in Tat-NR2B9c TFA Dose Translation

Problem Potential Cause Recommended Solution
Lack of Efficacy in a New Animal Model Inappropriate dose translation from a previously studied species.A common pitfall is the direct conversion of a dose based on body weight alone. Due to differences in metabolic rates, a simple mg/kg or nmol/g conversion is often inaccurate. It is crucial to employ allometric scaling based on body surface area for a more precise dose calculation. For instance, a dose of 3 nmol/g, effective in rats, was found to be ineffective in mice. The rat-equivalent effective dose in mice was determined to be 10 nmol/g.[1][2]
Differences in the neurobiology of the animal model.The sensitivity to Tat-NR2B9c's neuroprotective effects may vary between species due to differences in the NMDA receptor-PSD-95-nNOS signaling pathway.[1] Consider conducting a dose-response study in the new animal model to determine the optimal therapeutic dose.
Timing of administration relative to the induced injury.The therapeutic window for Tat-NR2B9c can be narrow. The timing of administration post-insult is a critical factor. For example, in some stroke models, the peptide is administered at the time of reperfusion.[1] Review literature for the specific animal model and injury type to determine the optimal administration time.
High Variability in Experimental Results Inconsistent drug preparation and administration.This compound should be prepared fresh for each experiment. Ensure complete dissolution in a suitable vehicle (e.g., saline). Intravenous administration should be performed at a controlled rate using a pump to ensure consistent delivery.[1]
Intrinsic variability of the animal model.Some animal models, such as the transient middle cerebral artery occlusion (tMCAO) model in mice, can have high inherent variability.[1] Increase the sample size per group to enhance statistical power and ensure robust conclusions.
Observed Adverse Events Potential off-target effects or toxicity at higher doses.While the trifluoroacetate (TFA) salt form is generally considered to have low toxicity, high concentrations of any therapeutic agent can lead to adverse effects. Conduct a thorough literature search for any reported safety pharmacology studies for Tat-NR2B9c. If none are available, consider a preliminary dose-escalation study to identify the maximum tolerated dose in your specific animal model.
Interaction with other administered substances.In clinical trials, it was observed that the thrombolytic agent alteplase (B1167726) can degrade nerinetide (NA-1), reducing its efficacy.[3][4] Carefully consider any potential interactions with anesthetics or other co-administered drugs in your preclinical model.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: Tat-NR2B9c is a neuroprotective peptide that acts as a postsynaptic density-95 (PSD-95) inhibitor.[5] It competitively binds to the PDZ domain of PSD-95, disrupting its interaction with the NMDA receptor subunit GluN2B. This uncouples the NMDA receptor from downstream neurotoxic signaling pathways, particularly those involving neuronal nitric oxide synthase (nNOS), without interfering with the normal ion channel function of the NMDA receptor.[6][7]

Q2: Why is direct dose conversion by body weight (mg/kg) not recommended for this compound?

A2: Metabolic rates differ significantly across animal species and do not scale linearly with body weight. Allometric scaling, which is based on the body surface area, provides a more accurate method for converting drug doses between species. This method accounts for the differences in physiological and metabolic processes that influence drug distribution and clearance.

Q3: What is the recommended method for calculating the equivalent dose of this compound between species?

A3: The recommended method is allometric scaling based on body surface area. The Human Equivalent Dose (HED) or Animal Equivalent Dose (AED) can be calculated using the following formula:

DoseSpecies 2 (mg/kg) = DoseSpecies 1 (mg/kg) × (Km Species 1 / Km Species 2)

Where Km is a conversion factor calculated as Body Weight (kg) / Body Surface Area (m²). Standard Km values for various species are available in FDA guidance documents.

Q4: What is the known pharmacokinetic profile of Tat-NR2B9c (NA-1)?

A4: Pharmacokinetic data for Tat-NR2B9c (nerinetide, NA-1) indicates a very short half-life. After intravenous injection, the time to maximum concentration (tmax) is estimated to be around 10 minutes, and the half-life (t1/2) is less than 10 minutes. The peptide is typically cleared from the bloodstream within 60 to 120 minutes.[3]

Quantitative Data Summary

Due to the limited publicly available pharmacokinetic data for Tat-NR2B9c across multiple species, a comprehensive comparative table is challenging to construct. The following table summarizes the key dosage information found in the literature.

Table 1: Reported Effective Doses of Tat-NR2B9c in Preclinical Models

Animal Species Disease Model Effective Dose Route of Administration Reference
RatTransient Middle Cerebral Artery Occlusion (tMCAO)3 nmol/gIntravenous[1]
MouseTransient Middle Cerebral Artery Occlusion (tMCAO)10 nmol/gIntravenous[1][2]
Non-human PrimateEmbolic StrokeNot specified in nmol/gIntravenous[8]

Note: Researchers should always perform pilot studies to determine the optimal dose for their specific experimental conditions.

Experimental Protocols

Intravenous Administration of this compound in a Rodent Stroke Model (tMCAO)

This protocol is a generalized procedure based on published studies.[1] Researchers should adapt it to their specific institutional guidelines and experimental design.

Materials:

  • This compound peptide

  • Sterile saline (0.9% NaCl)

  • Insulin syringes or other appropriate syringes for the injection volume

  • Infusion pump

  • Animal model of transient middle cerebral artery occlusion (tMCAO)

Procedure:

  • Preparation of this compound Solution:

    • On the day of the experiment, dissolve the this compound peptide in sterile saline to the desired final concentration (e.g., for a 10 nmol/g dose in a 25g mouse, the total amount of peptide would be 250 nmol).

    • The volume of administration is typically low, for example, 1 µL/g of body weight.[1]

    • Ensure the peptide is fully dissolved before administration.

  • Animal Preparation:

    • Anesthetize the animal according to your approved institutional protocol.

    • Induce tMCAO as per your established surgical procedure.

  • Administration:

    • At the time of reperfusion (or the desired time point in your study design), administer the prepared this compound solution intravenously.

    • The tail vein is a common route of administration in rodents.

    • Use an infusion pump to deliver the solution at a controlled rate over a set period (e.g., 5 minutes) to avoid rapid changes in blood pressure and ensure consistent delivery.[1]

  • Post-Administration Monitoring:

    • Monitor the animal for any adverse reactions during and after administration.

    • Proceed with your experimental endpoints, such as neurological scoring and infarct volume analysis, at the predetermined time points.

Signaling Pathway and Experimental Workflow Visualizations

To aid in the understanding of Tat-NR2B9c's mechanism and the process of dose translation, the following diagrams are provided.

Tat_NR2B9c_Signaling_Pathway cluster_0 Excitotoxic Stimulus (e.g., Ischemia) cluster_1 Neuronal Synapse cluster_2 Downstream Neurotoxic Cascade Glutamate Excess Glutamate NMDA_R NMDA Receptor (GluN2B subunit) Glutamate->NMDA_R Activates PSD95 PSD-95 NMDA_R->PSD95 Binds to Superoxide (B77818) ↑ Superoxide Production NMDA_R->Superoxide Activates NADPH Oxidase nNOS nNOS PSD95->nNOS Binds to NO_production ↑ Nitric Oxide (NO) Production nNOS->NO_production Leads to Cell_Death Neuronal Cell Death NO_production->Cell_Death Superoxide->Cell_Death Tat_NR2B9c Tat-NR2B9c Tat_NR2B9c->PSD95 Disrupts Interaction

Caption: Mechanism of Tat-NR2B9c neuroprotection.

Dose_Translation_Workflow start Start: Effective dose in Species A (e.g., Rat: 3 nmol/g) step1 Identify Body Surface Area (BSA) and Km for Species A and B start->step1 step2 Apply Allometric Scaling Formula: DoseB = DoseA * (Km A / Km B) step1->step2 step3 Calculate Equivalent Dose for Species B (e.g., Mouse) step2->step3 step4 Conduct Dose-Response Pilot Study in Species B to confirm efficacy step3->step4 end End: Optimized effective dose in Species B (e.g., Mouse: 10 nmol/g) step4->end

Caption: Allometric scaling workflow for dose translation.

References

Validation & Comparative

A Comparative Guide for Neuroprotective Peptides in Stroke Models: Tat-NR2B9c TFA vs. Tat-N-dimer

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release to the Scientific Community

This guide provides a detailed comparison of two neuroprotective peptides, Tat-NR2B9c (Nerinetide, NA-1) and Tat-N-dimer, in preclinical stroke models. Both peptides are designed to mitigate excitotoxic neuronal damage by disrupting the interaction between postsynaptic density protein-95 (PSD-95) and neuronal nitric oxide synthase (nNOS). This interaction is a key step in the N-methyl-D-aspartate (NMDA) receptor-mediated neurotoxic cascade following an ischemic stroke.[1][2] This document synthesizes available experimental data to assist researchers, scientists, and drug development professionals in evaluating these two therapeutic candidates.

Mechanism of Action: Targeting the PSD-95/nNOS Complex

Following an ischemic event, excessive glutamate (B1630785) release leads to the overactivation of NMDA receptors, resulting in a massive influx of calcium ions (Ca2+). This, in turn, activates nNOS, which is tethered to the NMDA receptor complex by the scaffolding protein PSD-95. The resulting overproduction of nitric oxide (NO) and other reactive nitrogen species contributes significantly to neuronal death.[2][3]

Both Tat-NR2B9c and Tat-N-dimer are fusion peptides containing a cell-penetrating peptide (Tat) sequence, allowing them to cross the blood-brain barrier and enter neurons.[4][5] Their therapeutic moiety then competitively inhibits the binding of nNOS to the PDZ domains of PSD-95, effectively uncoupling the NMDA receptor from this downstream death-signaling pathway without interfering with the receptor's normal physiological functions.[2][3]

Tat-N-dimer was designed as a higher-affinity inhibitor by dimerizing the binding motif, which interacts bivalently with the tandem PDZ1-2 domains of PSD-95.[1]

Signaling_Pathway cluster_0 Ischemic Cascade cluster_1 PSD-95 Complex cluster_2 Neurotoxic Signaling cluster_3 Therapeutic Intervention Glutamate Excess Glutamate NMDAR NMDA Receptor Activation Glutamate->NMDAR Ca_Influx Ca2+ Influx NMDAR->Ca_Influx PSD95 PSD-95 nNOS_inactive nNOS (inactive) PSD95->nNOS_inactive Binds nNOS_active nNOS (active) nNOS_inactive->nNOS_active Activated by Ca2+/Calmodulin NO_Production Nitric Oxide (NO) Overproduction nNOS_active->NO_Production Neuronal_Damage Neuronal Damage NO_Production->Neuronal_Damage Peptides Tat-NR2B9c / Tat-N-dimer Peptides->PSD95 Disrupts Interaction

Mechanism of neuroprotection by disrupting the PSD-95/nNOS interaction.

Preclinical Efficacy: A Head-to-Head Comparison

A key study directly compared the neuroprotective effects of Tat-N-dimer and Tat-NR2B9c in a mouse model of permanent middle cerebral artery occlusion (pMCAO).[1] The results demonstrated the superior efficacy of the high-affinity dimeric inhibitor, Tat-N-dimer.

CompoundDoseAnimal ModelInfarct Volume Reduction (%)Neurological OutcomeReference
Tat-N-dimer 3 nmol/gMouse (pMCAO)40%Significantly improved motor functions[1]
Tat-NR2B9c 3 nmol/gMouse (pMCAO)Not statistically significant-[1]
Tat-NR2B9c 10 nmol/gMouse (tMCAO, 60 min)26%-[6][7]

Note: The trifluoroacetate (B77799) (TFA) salt is a common counterion for synthetic peptides, including Tat-NR2B9c, used to ensure stability and solubility. While preclinical studies may not always specify the salt form, it is standard practice in peptide synthesis.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are summaries of the experimental protocols from the key comparative study.

Permanent Middle Cerebral Artery Occlusion (pMCAO) in Mice[1]
  • Animal Model: Adult male C57BL/6 mice.

  • Ischemia Induction: Focal cerebral ischemia was induced by permanent occlusion of the middle cerebral artery using the intraluminal filament method.

  • Drug Administration: A single intravenous (i.v.) injection of Tat-N-dimer (3 nmol/g), Tat-NR2B9c (3 nmol/g), or saline was administered 30 minutes after the pMCAO insult.

  • Outcome Assessment:

    • Infarct Volume: Measured 6 hours post-surgery. Brains were sectioned and stained to delineate the ischemic tissue damage.

    • Neurological Function: Motor functions were assessed to evaluate post-ischemic recovery.

Experimental_Workflow start Adult Male C57BL/6 Mice pMCAO Permanent Middle Cerebral Artery Occlusion (pMCAO) start->pMCAO treatment 30 min post-pMCAO: Randomized i.v. Injection pMCAO->treatment group1 Saline (Control) treatment->group1 Group 1 group2 Tat-NR2B9c (3 nmol/g) treatment->group2 Group 2 group3 Tat-N-dimer (3 nmol/g) treatment->group3 Group 3 survival 6-hour Post-Surgical Survival group1->survival group2->survival group3->survival assessment Outcome Assessment survival->assessment infarct Infarct Volume Measurement assessment->infarct neuro Motor Function Tests assessment->neuro

References

A Comparative Guide to PSD-95 Inhibitors: Tat-NR2B9c TFA and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Postsynaptic density-95 (PSD-95) is a critical scaffolding protein at excitatory synapses, playing a pivotal role in coupling N-methyl-D-aspartate receptors (NMDARs) to downstream signaling pathways. In pathological conditions such as ischemic stroke, overactivation of NMDARs leads to excitotoxicity, neuronal damage, and cell death, a process facilitated by the interaction between the NMDAR subunit GluN2B and PSD-95, which recruits neuronal nitric oxide synthase (nNOS) and promotes the production of neurotoxic nitric oxide. Disrupting this protein-protein interaction has emerged as a promising therapeutic strategy. This guide provides an objective comparison of Tat-NR2B9c TFA (also known as NA-1 or Nerinetide), a well-studied PSD-95 inhibitor, with other notable alternatives, supported by experimental data.

Mechanism of Action: Disrupting the Excitotoxic Cascade

The primary mechanism of action for the PSD-95 inhibitors discussed here involves the disruption of the ternary complex formed by the GluN2B subunit of the NMDAR, PSD-95, and nNOS. By binding to the PDZ domains of PSD-95, these inhibitors prevent the association of nNOS with the NMDAR complex, thereby uncoupling NMDAR activation from nitric oxide production and subsequent neurotoxic signaling cascades.[1] This targeted approach aims to mitigate excitotoxicity without interfering with the normal physiological functions of the NMDAR, such as ion channel gating.

Quantitative Comparison of PSD-95 Inhibitors

The following tables summarize the available quantitative data for this compound and other key PSD-95 inhibitors. It is important to note that direct comparisons of preclinical efficacy can be challenging due to variations in experimental models and protocols across different studies.

Table 1: In Vitro Binding Affinities and Inhibitory Concentrations

InhibitorTargetAssay TypeValueReference(s)
This compound PSD-95 PDZ2EC506.7 nM[2]
PSD-95 PDZ1EC50670 nM[2]
PSD-95/GluN2B InteractionIC50~8 µM[2]
PSD-95/nNOS InteractionIC50~0.2 µM[2]
Tat-N-dimer PSD-95 PDZ1-2Ki4.6 nM[3]
ZL006 PSD-95/nNOS InteractionEC5012.88 µM[4]
IC87201 PSD-95/nNOS InteractionEC5023.94 µM[4]

Table 2: Preclinical Efficacy in Stroke Models

InhibitorAnimal ModelDosageAdministration TimeInfarct Volume ReductionReference(s)
This compound Mouse (tMCAO, 60 min)10 nmol/g, i.v.Post-ischemia~26%[5]
Rat (pMCAO)3 nmol/g, i.v.1 hour post-ischemia>50%[6]
Non-human PrimateN/APost-embolic strokeSignificantly reduced[7]
Tat-N-dimer Mouse (pMCAO)3 nmol/g, i.v.30 min post-ischemia~40%[3]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.

PSD95_Signaling_Pathway cluster_membrane Postsynaptic Membrane NMDAR NMDAR Ca2+ Ca2+ NMDAR->Ca2+ influx PSD95 PSD95 NMDAR->PSD95 binds (GluN2B) Glutamate Glutamate Glutamate->NMDAR binds nNOS nNOS Ca2+->nNOS activates PSD95->nNOS recruits NO NO nNOS->NO produces Excitotoxicity Excitotoxicity NO->Excitotoxicity Tat_NR2B9c Tat_NR2B9c Tat_NR2B9c->PSD95 inhibits GluN2B binding Tat_N_dimer Tat_N_dimer Tat_N_dimer->PSD95 inhibits GluN2B binding ZL006_IC87201 ZL006_IC87201 ZL006_IC87201->PSD95 inhibits nNOS binding

PSD-95 Signaling Pathway and Inhibitor Intervention Points.

Experimental_Workflow_MCAO cluster_pre_op Pre-Operative cluster_surgery Surgical Procedure cluster_post_op Post-Operative Anesthesia Anesthesia Neck_Incision Neck_Incision Anesthesia->Neck_Incision Isolate_Arteries Isolate_Arteries Neck_Incision->Isolate_Arteries Insert_Filament Insert_Filament Isolate_Arteries->Insert_Filament Occlude_MCA Occlude_MCA Insert_Filament->Occlude_MCA Administer_Inhibitor Administer_Inhibitor Occlude_MCA->Administer_Inhibitor Reperfusion Reperfusion Administer_Inhibitor->Reperfusion Neurological_Assessment Neurological_Assessment Reperfusion->Neurological_Assessment Infarct_Analysis Infarct_Analysis Neurological_Assessment->Infarct_Analysis

Experimental Workflow for Preclinical Stroke Model (MCAO).

Experimental Protocols

Fluorescence Polarization Assay for PDZ-Ligand Binding

This protocol outlines a method for determining the binding affinity of PSD-95 inhibitors to PDZ domains using fluorescence anisotropy.

Materials:

  • Purified PDZ domain protein (e.g., PSD-95 PDZ1-2)

  • Fluorescently labeled peptide ligand (tracer) corresponding to the C-terminus of a known binding partner (e.g., GluN2B)

  • Unlabeled inhibitor (this compound, Tat-N-dimer, etc.)

  • Assay buffer (e.g., phosphate-buffered saline with 0.01% Tween-20)

  • 384-well black microplates

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Tracer Concentration Determination: A saturation binding experiment is performed by titrating the PDZ domain against a fixed concentration of the fluorescently labeled peptide to determine the dissociation constant (Kd). The working concentration of the tracer is typically set at or below the Kd.

  • Competition Assay:

    • A fixed concentration of the PDZ domain (typically 2-3 times the Kd) and the tracer are added to the wells of the microplate.

    • A serial dilution of the unlabeled inhibitor is then added to the wells.

    • The plate is incubated at room temperature for a specified time (e.g., 30 minutes) to reach equilibrium.

  • Data Acquisition: Fluorescence polarization is measured using the plate reader. The excitation and emission wavelengths are set according to the fluorophore used for the tracer.

  • Data Analysis: The decrease in fluorescence polarization with increasing inhibitor concentration is plotted. The IC50 value, the concentration of inhibitor that displaces 50% of the bound tracer, is determined by fitting the data to a sigmoidal dose-response curve. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation.[8]

Middle Cerebral Artery Occlusion (MCAO) Model in Rats

The MCAO model is a widely used preclinical model of focal ischemic stroke.

Procedure:

  • Anesthesia: The rat is anesthetized with an appropriate anesthetic agent (e.g., isoflurane).

  • Surgical Preparation: A midline incision is made in the neck to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Vessel Ligation: The ECA is ligated and coagulated. A loose ligature is placed around the CCA.

  • Filament Insertion: A small incision is made in the ECA stump. A nylon monofilament with a silicon-coated tip is inserted through the ECA into the ICA until it occludes the origin of the middle cerebral artery (MCA). The insertion depth is typically 18-20 mm from the carotid bifurcation.

  • Occlusion and Reperfusion: The filament is left in place for a specific duration to induce ischemia (e.g., 60 or 90 minutes). For reperfusion, the filament is withdrawn.

  • Wound Closure: The incision is sutured, and the animal is allowed to recover.

  • Inhibitor Administration: The PSD-95 inhibitor or vehicle is administered at a predetermined time point (e.g., immediately after reperfusion) via the desired route (e.g., intravenous injection).

Neurological Deficit Scoring

Neurological function is assessed at various time points post-MCAO using standardized scoring systems.

  • Bederson Score: This is a global neurological assessment.

    • Grade 0: No observable deficit.

    • Grade 1: Forelimb flexion.

    • Grade 2: Decreased resistance to lateral push.

    • Grade 3: Unilateral circling.

  • Garcia Scale: This scale provides a more detailed assessment of motor and sensory functions. The animal is scored on a scale of 3 to 18 across six tests:

    • Spontaneous activity

    • Symmetry in the movement of all four limbs

    • Forepaw outstretching

    • Climbing

    • Body proprioception

    • Response to vibrissae touch

Conclusion

This compound has demonstrated significant neuroprotective effects in various preclinical models of stroke by targeting the PSD-95/GluN2B interaction. Comparative data suggests that Tat-N-dimer exhibits a substantially higher binding affinity to PSD-95 and may offer improved neuroprotection. Small molecule inhibitors like ZL006 and IC87201, which target the PSD-95/nNOS interaction, also show promise, although their binding characteristics and in vivo efficacy relative to the peptide-based inhibitors require further investigation in head-to-head comparative studies. The choice of a PSD-95 inhibitor for research or therapeutic development will depend on a careful consideration of factors including binding affinity, specificity, pharmacokinetic properties, and the specific pathological context. The experimental protocols provided herein offer a foundation for the continued evaluation and comparison of these promising neuroprotective agents.

References

A Comparative Guide to NMDA Receptor Modulation: Tat-NR2B9c TFA vs. Memantine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent modulators of the N-methyl-D-aspartate (NMDA) receptor: Tat-NR2B9c TFA and memantine (B1676192). While both compounds ultimately confer neuroprotection against excitotoxicity, they achieve this through fundamentally different mechanisms. This document outlines their distinct modes of action, presents available quantitative data, details relevant experimental protocols, and visualizes their signaling pathways to aid in research and development decisions.

At a Glance: Key Differences

FeatureThis compoundMemantine
Primary Target Postsynaptic Density-95 (PSD-95) proteinNMDA receptor ion channel
Mechanism of Action Indirect modulation: Disrupts the interaction between the NMDA receptor (specifically the NR2B subunit) and PSD-95, uncoupling it from downstream neurotoxic signaling.Direct modulation: Uncompetitive, low-to-moderate affinity open-channel blocker of the NMDA receptor.
Effect on NMDA Receptor Function Does not block NMDA receptor currents or calcium influx.[1]Directly blocks the ion channel, reducing excessive calcium influx.[2]
Therapeutic Indication Investigational neuroprotective agent, notably for acute stroke.[3]Approved for the treatment of moderate-to-severe Alzheimer's disease.[4][5]

Quantitative Data

Table 1: Quantitative Data for this compound

ParameterValueTargetAssay
EC50 6.7 nMPSD-95 PDZ domain 2 (PSD-95d2)Not specified
EC50 670 nMPSD-95 PDZ domain 1 (PSD-95d1)Not specified
IC50 0.5 µMNR2A binding to PSD-95Not specified
IC50 ~8 µMNR2B binding to PSD-95Not specified
IC50 0.75 µMNR2C binding to PSD-95Not specified
IC50 ~0.2 µMnNOS interaction with PSD-95Not specified
Neuroprotection Reduces infarct volume by ~25-26% at 10 nmol/g (i.v.) in a mouse model of stroke.[6]YAC128 striatal tissueWestern Blot

Source:[6][7][8]

Table 2: Quantitative Data for Memantine

ParameterValueConditionsModel System
Neuroprotection Effective at 1-10 µMAgainst NMDA-induced excitotoxicityCortical and hippocampal neuron cultures[9]
Neuroprotection Lowest effective concentration: 1 µMAgainst hypoxic damageCultured neurons[10]
Neuroprotection 10 and 20 mg/kg (i.p.)Transient forebrain ischemiaRat model[10]
IC50 ~1 µMFor NMDA receptors at voltages near rest in the absence of Mg2+Heterologous expression systems[11]

Source:[9][10][11]

Mechanisms of Action and Signaling Pathways

The distinct mechanisms of this compound and memantine are best understood through their respective signaling pathways.

This compound: An Indirect Modulator via PSD-95 Inhibition

Tat-NR2B9c is a peptide that consists of a cell-penetrating peptide (Tat) linked to the C-terminal nine amino acids of the NMDA receptor subunit NR2B. This design allows it to enter neurons and specifically disrupt the interaction between NR2B-containing NMDA receptors and the scaffolding protein PSD-95.[3][7] PSD-95 is a crucial hub that links NMDA receptors to downstream signaling molecules, including neuronal nitric oxide synthase (nNOS) and NADPH oxidase (NOX2).[3][12]

By uncoupling the NMDA receptor from these neurotoxic effectors, Tat-NR2B9c prevents the production of nitric oxide (NO) and superoxide (B77818), two key mediators of excitotoxic cell death, without directly interfering with the ion channel function of the NMDA receptor.[3][13] This allows for the preservation of normal synaptic activity.[1]

Tat_NR2B9c_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular NMDAR NMDA Receptor (NR2B subunit) PSD95 PSD-95 NMDAR->PSD95 Binds nNOS nNOS PSD95->nNOS Binds NOX2 NADPH Oxidase (NOX2) PSD95->NOX2 Couples to Glutamate (B1630785) Glutamate Glutamate->NMDAR Activates TatNR2B9c This compound TatNR2B9c->PSD95 Disrupts binding to NR2B NO Nitric Oxide (NO) nNOS->NO Produces Superoxide Superoxide NOX2->Superoxide Produces Neurotoxicity Excitotoxicity & Neuronal Death NO->Neurotoxicity Superoxide->Neurotoxicity

Caption: Signaling pathway of this compound.
Memantine: A Direct NMDA Receptor Channel Blocker

Memantine is an uncompetitive, low-to-moderate affinity antagonist of the NMDA receptor.[4][14] Its mechanism is voltage-dependent, meaning it preferentially enters and blocks the NMDA receptor's ion channel when the channel is open, which occurs during periods of excessive glutamate stimulation.[4] Memantine's rapid off-rate kinetics allow it to leave the channel quickly once the pathological stimulation subsides, thereby preserving normal physiological synaptic transmission.[2] This "use-dependent" blockade is key to its clinical tolerability, as it avoids the severe side effects associated with high-affinity, non-competitive NMDA receptor antagonists that block all receptor activity.[2][4]

Recent studies suggest that memantine's neuroprotective effects may also involve other pathways, including the activation of a nicotinic neuroprotective pathway and modulation of the PI3K/Akt/mTOR signaling cascade.[15][16]

Memantine_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular NMDAR NMDA Receptor (Ion Channel) Ca_int Excessive Intracellular Ca²⁺ Glutamate Excessive Glutamate Glutamate->NMDAR Over-activates Ca_ext Ca²⁺ Ca_ext->NMDAR Influx Memantine Memantine Memantine->NMDAR Blocks channel Neurotoxicity Excitotoxicity & Neuronal Death Ca_int->Neurotoxicity

Caption: Signaling pathway of Memantine.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize NMDA receptor modulators like this compound and memantine.

Co-Immunoprecipitation for PSD-95 Interaction

This assay is crucial for demonstrating the mechanism of action of PSD-95 inhibitors like Tat-NR2B9c.

Objective: To determine if a compound disrupts the interaction between the NMDA receptor and PSD-95.

Methodology:

  • Cell/Tissue Lysis: Lyse neuronal cells or brain tissue homogenates with a mild lysis buffer to preserve protein-protein interactions.

  • Immunoprecipitation: Incubate the lysate with an antibody specific to PSD-95. This antibody will bind to PSD-95 and any proteins complexed with it.

  • Bead Capture: Add protein A/G-agarose or magnetic beads to the lysate-antibody mixture. The beads will bind to the antibody, allowing for the isolation of the PSD-95 protein complex.

  • Washing: Wash the beads several times to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads.

  • Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer them to a membrane, and probe with antibodies against the NMDA receptor (e.g., anti-NR2B) and PSD-95 to detect their presence in the immunoprecipitated complex. A reduction in the amount of co-immunoprecipitated NR2B in the presence of the test compound indicates a disruption of the interaction.

CoIP_Workflow start Neuronal Lysate (containing NMDAR-PSD-95 complex) ip Incubate with anti-PSD-95 antibody start->ip beads Add Protein A/G beads ip->beads wash Wash to remove non-specific binding beads->wash elute Elute bound proteins wash->elute wb Western Blot for NMDAR and PSD-95 elute->wb

Caption: Co-Immunoprecipitation workflow.
Whole-Cell Patch-Clamp Electrophysiology

This technique is essential for characterizing direct NMDA receptor channel blockers like memantine.

Objective: To measure the effect of a compound on NMDA receptor-mediated currents.

Methodology:

  • Cell Preparation: Use cultured neurons or acute brain slices.

  • Patch-Clamp Recording: Establish a whole-cell patch-clamp configuration on a neuron.

  • Voltage Clamp: Clamp the neuron's membrane potential at a holding potential (e.g., -60 mV or +40 mV) to isolate NMDA receptor currents and overcome the Mg2+ block.

  • NMDA Receptor Activation: Apply NMDA and glycine (B1666218) to the bath solution to evoke NMDA receptor-mediated currents.

  • Compound Application: Perfuse the test compound at various concentrations and record the resulting changes in the NMDA receptor current amplitude.

  • Data Analysis: Plot a concentration-response curve to determine the IC50 of the compound. The voltage-dependence of the block can be assessed by measuring the current at different holding potentials.[17][18]

Electrophysiology_Workflow prep Prepare cultured neurons or brain slices patch Establish whole-cell patch-clamp prep->patch vclamp Voltage clamp neuron patch->vclamp activate Apply NMDA/Glycine to evoke currents vclamp->activate apply_drug Apply test compound activate->apply_drug record Record changes in NMDA current apply_drug->record analyze Analyze data (IC₅₀) record->analyze

Caption: Electrophysiology workflow.
In Vitro and In Vivo Models of Excitotoxicity

Both compounds have been evaluated in various models of excitotoxicity to assess their neuroprotective potential.

In Vitro Models:

  • Primary Neuronal Cultures: Cortical or hippocampal neurons are exposed to high concentrations of glutamate or NMDA to induce excitotoxicity. Cell viability is then assessed using assays like MTT or LDH release in the presence and absence of the test compound.[19]

  • Organotypic Hippocampal Slice Cultures: These cultures maintain the three-dimensional structure of the hippocampus and can be subjected to excitotoxic insults like NMDA exposure or oxygen-glucose deprivation (OGD).[20]

In Vivo Models:

  • Stroke Models: Models like transient middle cerebral artery occlusion (tMCAO) in rodents or non-human primates are used to mimic ischemic stroke. The test compound is administered before, during, or after the ischemic insult, and the infarct volume and neurological deficits are assessed.[6][10]

  • Models of Neurodegenerative Diseases: Transgenic mouse models that recapitulate aspects of diseases like Alzheimer's or Huntington's disease are used to evaluate the long-term neuroprotective and cognitive-enhancing effects of the compounds.[21]

Conclusion

This compound and memantine represent two distinct and sophisticated approaches to NMDA receptor modulation for neuroprotection. Memantine's direct, use-dependent channel blockade has established it as a valuable therapeutic for Alzheimer's disease. Tat-NR2B9c's novel mechanism of uncoupling the NMDA receptor from excitotoxic signaling pathways, while preserving its physiological function, holds significant promise for conditions like acute stroke. The choice between these or similar modulators in a research or drug development context will depend on the specific pathological condition being targeted and the desired level of intervention in the NMDA receptor signaling cascade. Further head-to-head comparative studies are warranted to fully elucidate the relative therapeutic potential of these two classes of NMDA receptor modulators.

References

Confirming the In Vitro Mechanism of Action of Tat-NR2B9c TFA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals investigating neuroprotective agents, confirming the precise mechanism of action is a critical step. This guide provides a comparative analysis of Tat-NR2B9c TFA, a well-documented inhibitor of the PSD-95/NMDA receptor interaction, and its more potent alternative, Tat-N-dimer. We present supporting experimental data, detailed protocols for key in vitro assays, and visualizations to elucidate the underlying signaling pathways.

Performance Comparison: this compound vs. Alternatives

This compound functions by disrupting the interaction between the postsynaptic density-95 (PSD-95) protein and the NR2B subunit of the NMDA receptor. This interaction is crucial for excitotoxic signaling cascades implicated in neurological damage. An alternative and more potent inhibitor, Tat-N-dimer (also known as UCCB01-144), has been developed. The following tables summarize the in vitro binding affinities and in vivo efficacy of these two compounds.

CompoundTargetAssay TypeKᵢ (nM)Fold Difference
Tat-NR2B9c PSD-95 PDZ1-2Fluorescence Polarization4600 ± 3001x
Tat-N-dimer PSD-95 PDZ1-2Fluorescence Polarization4.6 ± 0.3~1000x

Table 1: In Vitro Binding Affinity of this compound and Tat-N-dimer to PSD-95. This table clearly demonstrates the significantly higher affinity of Tat-N-dimer for the PDZ1-2 domains of PSD-95 compared to Tat-NR2B9c.[1]

CompoundAnimal ModelAdministrationDosageInfarct Volume Reduction
Tat-NR2B9c Mouse (pMCAO)Intravenous9 nmol/g32%
Tat-N-dimer Mouse (pMCAO)Intravenous3 nmol/g37%
Tat-N-dimer Mouse (pMCAO)Intravenous9 nmol/g37%

Table 2: In Vivo Efficacy in a Mouse Model of Stroke. This data suggests that Tat-N-dimer is not only more potent, achieving a similar therapeutic effect at a lower dose, but also maintains its efficacy at higher doses where Tat-NR2B9c may show toxicity.[1]

Key Experimental Protocols

To confirm the mechanism of action of this compound or its alternatives in your own laboratory setting, the following detailed protocols for co-immunoprecipitation and Western blotting are provided.

Co-Immunoprecipitation to Confirm Disruption of the PSD-95/NR2B Interaction

This protocol is designed to qualitatively or quantitatively assess the ability of this compound to disrupt the binding of PSD-95 to the NR2B subunit of the NMDA receptor in neuronal cell lysates.

Materials:

  • Neuronal cell culture (e.g., primary cortical neurons or a suitable cell line)

  • This compound and control peptide (e.g., Tat-NR2BAA)

  • Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Anti-NR2B antibody for immunoprecipitation

  • Anti-PSD-95 antibody for Western blotting

  • Protein A/G magnetic beads or agarose (B213101) beads

  • Wash Buffer (e.g., PBS with 0.1% Tween-20)

  • Elution Buffer (e.g., Glycine-HCl, pH 2.5 or SDS-PAGE sample buffer)

  • Standard Western blotting equipment and reagents

Procedure:

  • Cell Treatment: Treat neuronal cells with the desired concentrations of this compound or a control peptide for a specified time.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors.

  • Pre-clearing (Optional): To reduce non-specific binding, incubate the cell lysate with protein A/G beads for 1 hour at 4°C. Centrifuge and collect the supernatant.

  • Immunoprecipitation: Add the anti-NR2B antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

  • Immune Complex Capture: Add protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.

  • Washing: Pellet the beads by centrifugation and wash them three to five times with cold wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads using elution buffer.

  • Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an anti-PSD-95 antibody to detect the co-immunoprecipitated protein.

Western Blotting for Phospho-p38 MAPK Activation

This protocol details the detection of phosphorylated p38 MAPK, a downstream effector in the excitotoxic signaling pathway that is inhibited by the disruption of the PSD-95/NR2B interaction.

Materials:

  • Cell lysates from treated and untreated neuronal cells

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibody against phospho-p38 MAPK (Thr180/Tyr182)

  • Primary antibody against total p38 MAPK (for loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of each cell lysate using a suitable method (e.g., BCA assay).

  • Sample Preparation: Mix equal amounts of protein from each sample with Laemmli sample buffer and boil for 5 minutes.

  • Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total p38 MAPK.

Visualizing the Mechanism and Workflow

To further clarify the concepts discussed, the following diagrams illustrate the signaling pathway, experimental workflow, and the logical basis of this compound's action.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NMDA_Receptor NMDA Receptor (NR2B subunit) PSD95 PSD-95 NMDA_Receptor->PSD95 Binds nNOS nNOS PSD95->nNOS Scaffolds p38_MAPK p38 MAPK nNOS->p38_MAPK Activates Excitotoxicity Excitotoxicity p38_MAPK->Excitotoxicity Leads to Tat_NR2B9c This compound Tat_NR2B9c->PSD95 Inhibits Interaction

This compound Signaling Pathway

experimental_workflow start Start: Treat Neuronal Cells with Tat-NR2B9c lysis Cell Lysis start->lysis ip Immunoprecipitation (with anti-NR2B Ab) lysis->ip wash Wash Beads ip->wash elution Elution wash->elution sds_page SDS-PAGE elution->sds_page western Western Blot (probe with anti-PSD-95 Ab) sds_page->western result Result: Reduced PSD-95 Signal in Tat-NR2B9c Treated Sample western->result

Co-Immunoprecipitation Workflow

logical_relationship cluster_complex Normal State cluster_disrupted With this compound NR2B NR2B PSD95_bound PSD-95 NR2B->PSD95_bound Interaction NR2B_free NR2B PSD95_inhibited PSD-95 Tat Tat-NR2B9c Tat->PSD95_inhibited Binds

References

A Comparative Guide to Negative Control Peptides for Tat-NR2B9c TFA Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Tat-NR2B9c peptide, a promising neuroprotective agent, works by disrupting the interaction between the postsynaptic density protein-95 (PSD-95) and the NR2B subunit of the N-methyl-D-aspartate (NMDA) receptor. This interference with downstream excitotoxic signaling pathways has shown therapeutic potential in conditions like ischemic stroke. To rigorously validate the specific effects of Tat-NR2B9c in experimental settings, the use of appropriate negative controls is paramount. This guide provides a comprehensive comparison of commonly used negative control peptides for Tat-NR2B9c TFA experiments, supported by experimental data and detailed protocols.

Negative Control Peptide Alternatives

Two primary types of negative control peptides are utilized in Tat-NR2B9c research to ensure that the observed effects are due to its specific sequence and target engagement, rather than non-specific effects of a cell-penetrating peptide or a random peptide sequence.

  • Scrambled Tat-NR2B9c: This control consists of a peptide with the same amino acid composition as Tat-NR2B9c but in a randomized sequence. This helps to control for non-sequence-specific effects of the peptide, such as charge or hydrophobicity, as well as any effects of the Tat cell-penetrating peptide moiety itself. A commonly used scrambled sequence is CSFNSYELGSLCYGRKKRRQRRR.[1]

  • Mutated Tat-NR2B9c (Tat-NR2BAA): This control peptide contains the Tat cell-penetrating domain fused to the NR2B9c sequence where critical amino acids for PSD-95 binding are mutated. Specifically, the C-terminal "ESDV" motif, essential for the interaction, is altered to "EADA".[2] This control is designed to demonstrate that the therapeutic effects of Tat-NR2B9c are dependent on its ability to bind to the PDZ domain of PSD-95. The sequence for Tat-NR2BAA is YGRKKRRQRRRKLSSIEADA.[3]

Quantitative Performance Comparison

The following table summarizes the comparative performance of Tat-NR2B9c and its negative controls in key in vitro and in vivo experiments. The data clearly demonstrates the specificity of Tat-NR2B9c in mediating neuroprotection.

Experimental Assay Tat-NR2B9c Scrambled Tat-NR2B9c Mutated Tat-NR2B9c (Tat-NR2BAA) Reference
NMDA-Induced Superoxide (B77818) Production (in vitro) ~75% reduction at 0.5 µmol/LNo significant effectNot Reported[1]
NMDA-Induced Neuronal Death (in vitro) Significantly reducedNo significant effectNo effect[4]
Infarct Volume Reduction (in vivo, rodent stroke model) Significant reductionNot ReportedNo effect[4]
Post-ischemic Neurological Score (in vivo) Significant improvementNot ReportedNo improvement[4]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided.

Tat_NR2B9c_Signaling_Pathway cluster_0 Excitotoxic Stimulus (e.g., Ischemia) cluster_1 Postsynaptic Neuron Glutamate Excess Glutamate NMDA_Receptor NMDA Receptor (NR2B subunit) Glutamate->NMDA_Receptor activates PSD95 PSD-95 NMDA_Receptor->PSD95 binds to nNOS nNOS PSD95->nNOS binds to Downstream Downstream Excitotoxic Cascade (e.g., NO production, Superoxide production) PSD95->Downstream activates Tat_NR2B9c Tat-NR2B9c Tat_NR2B9c->PSD95 disrupts binding with NR2B Negative_Control Negative Controls (Scrambled / Mutated) Negative_Control->PSD95 no effect on binding

Caption: Tat-NR2B9c Signaling Pathway

Experimental_Workflow cluster_invitro In Vitro: NMDA-Induced Excitotoxicity Assay cluster_invivo In Vivo: Rodent Stroke Model (tMCAO) A1 Plate Primary Neuronal Cultures A2 Treat with: - Vehicle - Tat-NR2B9c - Scrambled Control - Mutated Control A1->A2 A3 Induce Excitotoxicity with NMDA A2->A3 A4 Assess Outcomes: - Cell Viability (e.g., LDH assay) - Superoxide Production (e.g., DHE staining) A3->A4 B1 Induce Transient Middle Cerebral Artery Occlusion (tMCAO) B2 Administer Peptides Intravenously: - Vehicle - Tat-NR2B9c - Mutated Control B1->B2 B3 Reperfusion B2->B3 B4 Assess Outcomes: - Neurological Deficit Score - Infarct Volume (TTC staining) B3->B4

Caption: Experimental Workflows

Experimental Protocols

In Vitro NMDA-Induced Excitotoxicity Assay

This protocol details the induction of excitotoxicity in primary neuronal cultures to assess the neuroprotective effects of Tat-NR2B9c and its controls.

Materials:

  • Primary cortical neurons

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • NMDA (N-methyl-D-aspartate)

  • This compound

  • Scrambled Tat-NR2B9c control peptide

  • Mutated Tat-NR2B9c (Tat-NR2BAA) control peptide

  • Lactate dehydrogenase (LDH) cytotoxicity assay kit

  • Dihydroethidium (DHE) for superoxide detection

Procedure:

  • Cell Culture: Plate primary cortical neurons in 96-well plates at a suitable density and culture for 10-14 days to allow for maturation and synapse formation.

  • Peptide Treatment: Prepare stock solutions of Tat-NR2B9c and control peptides in sterile water or an appropriate buffer. On the day of the experiment, dilute the peptides to the final desired concentration (e.g., 0.5 µM) in the culture medium.

  • Pre-incubation: Replace the culture medium with fresh medium containing the respective peptides or vehicle control. Incubate the cells for 1 hour at 37°C.

  • NMDA Exposure: Add NMDA to the culture medium to a final concentration of 100-300 µM.[5] Incubate for the desired duration (e.g., 15-30 minutes for acute toxicity or longer for delayed effects).

  • Washout: After NMDA exposure, gently wash the cells twice with pre-warmed, NMDA-free culture medium.

  • Outcome Assessment (24 hours post-insult):

    • Cell Viability (LDH Assay): Measure the release of LDH into the culture supernatant as an indicator of cell death, following the manufacturer's instructions.

    • Superoxide Production (DHE Staining): For acute measurements, DHE can be added during or immediately after NMDA exposure. Incubate for 15-30 minutes, then wash and measure fluorescence intensity.

In Vivo Transient Middle Cerebral Artery Occlusion (tMCAO) Model

This protocol describes a widely used rodent model of ischemic stroke to evaluate the in vivo efficacy of neuroprotective compounds.

Materials:

  • Adult male Sprague-Dawley rats or C57BL/6 mice

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments

  • Monofilament suture (silicon-coated tip)

  • This compound

  • Mutated Tat-NR2B9c (Tat-NR2BAA) control peptide

  • Saline (vehicle control)

  • 2,3,5-triphenyltetrazolium chloride (TTC) for infarct staining

Procedure:

  • Anesthesia and Surgical Preparation: Anesthetize the animal and make a midline cervical incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Occlusion: Ligate the ECA distally. Introduce a silicon-coated monofilament suture through the ECA stump and advance it into the ICA until it blocks the origin of the middle cerebral artery (MCA). The occlusion is typically maintained for 60-90 minutes.[6][7][8]

  • Peptide Administration: At the time of reperfusion or shortly after, administer Tat-NR2B9c, Tat-NR2BAA, or vehicle intravenously via the tail vein.

  • Reperfusion: After the designated occlusion period, withdraw the filament to allow for reperfusion of the MCA territory.

  • Neurological Assessment: At 24 hours post-tMCAO, evaluate neurological deficits using a standardized scoring system (e.g., Bederson's scale).

  • Infarct Volume Measurement: Euthanize the animal and harvest the brain. Slice the brain into coronal sections and stain with 2% TTC solution. TTC stains viable tissue red, leaving the infarcted area white. Quantify the infarct volume using image analysis software.

By employing these standardized protocols and appropriate negative controls, researchers can confidently attribute the observed neuroprotective effects to the specific mechanism of action of Tat-NR2B9c, thereby strengthening the validity of their findings.

References

A Comparative Guide to the Cross-Species Efficacy of Tat-NR2B9c TFA in Ischemic Stroke

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Tat-NR2B9c (also known as NA-1 or Nerinetide) Trifluoroacetate (TFA), a neuroprotective peptide, across different species and against alternative therapeutic strategies for ischemic stroke. The information is supported by experimental data to aid in the evaluation of its therapeutic potential.

Mechanism of Action

Tat-NR2B9c is a cell-permeable peptide that acts as an inhibitor of the postsynaptic density-95 (PSD-95) protein. It is composed of the 11-amino acid protein transduction domain from the HIV-1 Tat protein fused to the C-terminal nine amino acids of the NMDA receptor subunit NR2B. This design allows it to cross the blood-brain barrier and disrupt the interaction between PSD-95 and the NMDA receptor. This disruption uncouples the NMDA receptor from downstream neurotoxic signaling pathways, particularly those involving neuronal nitric oxide synthase (nNOS) and the p38 mitogen-activated protein kinase (MAPK), without interfering with the normal ion channel function of the NMDA receptor. This targeted approach aims to mitigate excitotoxicity, a key contributor to neuronal damage in ischemic stroke.[1][2]

Signaling Pathway of Tat-NR2B9c TFA

Tat-NR2B9c Signaling Pathway cluster_0 Ischemic Cascade cluster_1 PSD-95 Mediated Neurotoxicity Glutamate Excess Glutamate NMDAR NMDA Receptor (NR2B subunit) Glutamate->NMDAR Activates Ca_influx Ca²+ Influx NMDAR->Ca_influx Opens channel PSD95 PSD-95 NMDAR->PSD95 Binds to nNOS nNOS PSD95->nNOS Couples p38 p38 MAPK PSD95->p38 Activates NOX NADPH Oxidase (NOX) PSD95->NOX Activates NO Nitric Oxide (NO) nNOS->NO Produces Excitotoxicity Excitotoxicity & Neuronal Death p38->Excitotoxicity ROS Reactive Oxygen Species (ROS) NOX->ROS Produces NO->Excitotoxicity ROS->Excitotoxicity TatNR2B9c This compound TatNR2B9c->PSD95 Inhibits Interaction

Caption: Tat-NR2B9c disrupts the excitotoxic signaling cascade.

Preclinical Efficacy: A Cross-Species Comparison

Tat-NR2B9c has demonstrated neuroprotective effects in various animal models of ischemic stroke. However, its efficacy is notably dose-dependent and varies across species.

SpeciesModelDoseInfarct Volume ReductionReference
Mouse 60 min tMCAO3 nmol/gNo significant effect[3][4]
60 min tMCAO10 nmol/g~26%[3][4]
Rat pMCAO3 nmol/g~40%[5]
tMCAO3 nmol/g~50%[6]
Non-human Primate (Macaque) Embolic Stroke2.6 mg/kgSignificant reduction in number and volume of strokes[7][8]
MCAON/ASignificant reduction in infarct size[9]

Key Finding: Early studies suggested Tat-NR2B9c was ineffective in mice at doses proven effective in rats.[3] Subsequent research revealed that this discrepancy was due to improper dose translation between species, highlighting the critical need for dose-response studies when evaluating therapeutics in new animal models.[4][10] At an appropriate higher dose, Tat-NR2B9c did show a significant reduction in infarct volume in mice.[3][4] The compound has shown robust efficacy in rat and non-human primate models of stroke.[6][7][9]

Comparison with Alternative Neuroprotective Agents

The landscape of neuroprotective agents for ischemic stroke is broad, with few demonstrating clinical success. Here, Tat-NR2B9c is compared to the standard-of-care thrombolytic and another investigational PSD-95 inhibitor.

AgentMechanism of ActionKey Efficacy DataAdvantagesLimitations
This compound (Nerinetide) PSD-95 inhibitor; uncouples NMDA receptor from neurotoxic signaling.Preclinically reduces infarct volume across species. Clinical trials show potential benefit in patients not receiving alteplase (B1167726).[3][5]Targeted mechanism with a potentially wider therapeutic window than tPA.Efficacy in clinical trials is debated and may be limited to a specific patient subpopulation.[5]
Tissue Plasminogen Activator (tPA) Thrombolytic; dissolves blood clots to restore blood flow.The only approved pharmacological treatment for acute ischemic stroke.Effective at restoring blood flow if administered early.Narrow therapeutic window (typically <4.5 hours); risk of hemorrhagic transformation.[5]
Tat-N-dimer Dimeric PSD-95 inhibitor.Binds to PSD-95 with ~1,000-fold higher affinity than Tat-NR2B9c. A single 3 nmol/g injection in a mouse pMCAO model reduced infarct volume by 40%.[5]Higher affinity and potentially greater neuroprotective efficiency than Tat-NR2B9c.Less preclinical and clinical data available compared to Tat-NR2B9c.
Edaravone Free radical scavenger.Approved in some countries for the treatment of ischemic stroke. A network meta-analysis suggests it is effective in early neuroprotection.[11]Antioxidant properties that can mitigate oxidative stress.Modest clinical efficacy; often used as an adjunct therapy.
Butylphthalide (NBP) Multi-target neuroprotective agent.Approved in China for ischemic stroke. A network meta-analysis showed it ranked highest for improving long-term functional outcomes (90d-mRS and 90d-NIHSS).[11]Potential for long-term rehabilitation benefits.Mechanism is not fully elucidated; not widely approved outside of China.

Clinical Trial Outcomes

Tat-NR2B9c, under the name Nerinetide, has undergone significant clinical evaluation.

TrialPhasePatient PopulationKey FindingsReference
ENACT 2Patients with ruptured or unruptured intracranial aneurysms undergoing endovascular repair.NA-1 was safe and resulted in fewer ischemic infarcts compared to placebo, although there was no significant difference in the total volume of lesions.[12]
ESCAPE-NA1 3Patients with acute ischemic stroke undergoing endovascular thrombectomy.Overall, nerinetide did not significantly improve functional outcomes (mRS 0-2 at 90 days) compared to placebo. However, a prespecified subgroup analysis of patients who did not receive alteplase (tPA) showed a significant improvement in functional outcome and reduced mortality with nerinetide.[3][4][5][6]

Experimental Protocols

Temporary Middle Cerebral Artery Occlusion (tMCAO) in Mice

This protocol is a standard model for inducing focal cerebral ischemia.

tMCAO Experimental Workflow cluster_0 Surgical Procedure cluster_1 Treatment and Analysis Anesthesia Anesthesia Induction (e.g., 3% Isoflurane) Maintenance Anesthesia Maintenance (e.g., 2% Isoflurane) Anesthesia->Maintenance Temperature Maintain Body Temperature (36.5-37.5°C) Maintenance->Temperature CBF_Monitor Cerebral Blood Flow Monitoring Temperature->CBF_Monitor Suture_Insertion Intraluminal Suture Insertion to Occlude MCA CBF_Monitor->Suture_Insertion Occlusion Occlusion Period (e.g., 60 minutes) Suture_Insertion->Occlusion Suture_Removal Suture Removal for Reperfusion Occlusion->Suture_Removal Drug_Admin Tat-NR2B9c or Vehicle Administration (i.v.) Suture_Removal->Drug_Admin Recovery Post-operative Recovery Drug_Admin->Recovery Neuro_Scoring Neurological Scoring (e.g., Bederson scale) Recovery->Neuro_Scoring Infarct_Analysis Infarct Volume Analysis (e.g., TTC staining) at 24h Neuro_Scoring->Infarct_Analysis

Caption: Workflow for the tMCAO model in mice.

  • Anesthesia: Anesthesia is induced with isoflurane (B1672236) (e.g., 3%) and maintained (e.g., 2%) during the surgical procedure.[3]

  • Physiological Monitoring: Rectal temperature is maintained at 36.5–37.5°C. Cerebral blood flow is monitored to confirm successful occlusion and reperfusion.[3]

  • MCA Occlusion: A filament is inserted into the internal carotid artery to occlude the origin of the middle cerebral artery (MCA).[3]

  • Reperfusion: After a defined period (e.g., 60 minutes), the filament is withdrawn to allow for reperfusion.[3]

  • Drug Administration: this compound or a vehicle control is administered intravenously, typically at the time of reperfusion.[3]

  • Outcome Assessment: Neurological deficits are assessed at various time points post-surgery. After 24 hours, the brain is harvested, and infarct volume is quantified using methods like 2,3,5-triphenyltetrazolium chloride (TTC) staining.[3]

Embolic Stroke Model in Non-Human Primates

This model is designed to more closely mimic human clinical scenarios.

  • Procedure: An endovascular procedure, similar to that used for aneurysm repair in humans, is performed.[7][8]

  • Emboli Induction: Small emboli are introduced intra-arterially to induce strokes.[7][8]

  • Treatment: Tat-NR2B9c or a placebo is administered intravenously after the embolic procedure.[8]

  • Assessment: The number and volume of strokes are assessed using magnetic resonance imaging (MRI), including diffusion-weighted imaging (DWI) and T2-weighted imaging.[7][8]

Conclusion

This compound has demonstrated significant neuroprotective efficacy in preclinical models of ischemic stroke across multiple species, including rodents and non-human primates. Its targeted mechanism of action, which uncouples NMDA receptors from excitotoxic signaling without blocking their normal function, represents a promising therapeutic strategy. However, the translation of these preclinical findings to the clinical setting has been complex. While the ENACT trial showed a reduction in the number of ischemic lesions, the larger ESCAPE-NA1 trial did not meet its primary endpoint for the overall patient population. Notably, a subgroup of patients in the ESCAPE-NA1 trial who did not receive tPA did show a significant benefit from nerinetide treatment, suggesting a potential interaction between the two drugs and highlighting a specific patient population that may benefit from this neuroprotective agent. Further research is warranted to fully elucidate the therapeutic potential of Tat-NR2B9c and to identify the optimal patient population and treatment paradigm for its use in acute ischemic stroke. The comparison with other neuroprotective agents like Tat-N-dimer, Edaravone, and NBP indicates a diverse and evolving landscape of stroke therapeutics, with each having distinct advantages and stages of development.

References

Validating PSD-95 as a Therapeutic Target: A Comparative Guide to Tat-NR2B9c (Nerinetide)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Tat-NR2B9c (nerinetide), a peptide inhibitor of Postsynaptic Density-95 (PSD-95), with alternative strategies for targeting this key scaffolding protein in the context of neuronal excitotoxicity, particularly in ischemic stroke. The information presented is supported by experimental data from preclinical and clinical studies to aid in the evaluation of PSD-95 as a therapeutic target.

Mechanism of Action: Uncoupling Excitotoxic Signaling

Under pathological conditions such as ischemic stroke, excessive glutamate (B1630785) release leads to overactivation of N-methyl-D-aspartate receptors (NMDARs), resulting in a massive influx of calcium ions (Ca2+).[1] This triggers a cascade of neurotoxic events. PSD-95, a scaffolding protein, plays a crucial role in this process by linking NMDARs to downstream signaling molecules, most notably neuronal nitric oxide synthase (nNOS).[1][2] This proximity allows for efficient Ca2+-dependent activation of nNOS, leading to the production of nitric oxide (NO) and subsequent formation of peroxynitrite, a highly damaging reactive nitrogen species.[3][4]

Tat-NR2B9c is a synthetic peptide composed of the 11-amino acid cell-penetrating Tat peptide derived from the HIV-1 virus, fused to the nine C-terminal amino acids of the NMDAR subunit GluN2B.[5] This design allows Tat-NR2B9c to cross the blood-brain barrier and cell membranes.[5][6] Once inside the neuron, the GluN2B-mimicking portion of the peptide competitively binds to the PDZ domains of PSD-95, thereby disrupting the interaction between PSD-95 and the GluN2B subunit of the NMDAR.[7][8] This uncoupling of the NMDAR-PSD-95-nNOS complex is the primary mechanism by which Tat-NR2B9c exerts its neuroprotective effects, selectively inhibiting the excitotoxic signaling cascade without interfering with the normal physiological function of the NMDAR.[1][5]

Furthermore, research has shown that Tat-NR2B9c can also prevent NMDA-induced activation of neuronal NADPH oxidase, blocking the production of superoxide (B77818).[3][9] Since both superoxide and NO are required for excitotoxic injury, this represents an additional neuroprotective mechanism.[9]

Comparative Efficacy of PSD-95 Inhibition Strategies

The primary strategy for validating PSD-95 as a therapeutic target has revolved around the use of Tat-NR2B9c. However, other peptides have been developed to target the PSD-95 protein complex. The following tables summarize the available quantitative data from preclinical and clinical studies.

Preclinical Data Comparison
Compound/StrategyAnimal ModelKey Efficacy EndpointsResultsCitation
Tat-NR2B9c (Nerinetide) Rat (transient MCAO)Infarct volume reductionSignificant reduction even when administered 3 hours post-injury.[5][10]
Mouse (tMCAO)Infarct volume reduction26.0% reduction at a dose of 10 nmol/g.[11][12]
Non-human Primate (embolic stroke)Reduced number and volume of strokesSignificantly reduced numbers and volumes of strokes.[13][14]
AVLX-144 (Data not available in search results)A high-affinity dimeric peptide designed to interfere with the GluN2B-PSD-95-nNOS complex.[5]
TP95414 Rat cortical neurons (in vitro excitotoxicity)Neuronal viability and morphologyPreserved neuronal viability and morphology.[5]
Clinical Trial Data: Tat-NR2B9c (Nerinetide)

The most significant clinical validation of targeting PSD-95 comes from the ESCAPE-NA1 trial, a multicenter, double-blind, randomized, placebo-controlled study.[4][15]

TrialPatient PopulationPrimary OutcomeResultsCitation
ESCAPE-NA1 Patients with acute ischemic stroke undergoing endovascular thrombectomyProportion of patients with a modified Rankin Scale (mRS) score of 0-2 at 90 daysNo significant improvement in the overall patient population (61.4% with nerinetide vs. 59.2% with placebo).[4][16]
ESCAPE-NA1 (Subgroup Analysis) Patients not receiving alteplase (B1167726)Proportion of patients with an mRS score of 0-2 at 90 daysSignificant improvement in functional outcome (59.3% with nerinetide vs. 49.8% with placebo).[16][17]

The subgroup analysis of the ESCAPE-NA1 trial suggests a potential interaction between nerinetide and alteplase, a common thrombolytic agent.[16][17] In patients who did not receive alteplase, nerinetide demonstrated a significant neuroprotective effect.[16][17]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for preclinical evaluation of PSD-95 inhibitors.

In Vivo Model: Transient Middle Cerebral Artery Occlusion (tMCAO) in Rodents

This protocol is a standard model for inducing focal cerebral ischemia to test the efficacy of neuroprotective agents like Tat-NR2B9c.

1. Animal Preparation:

  • Male Sprague-Dawley rats or C57BL/6 mice are commonly used.
  • Animals are anesthetized, typically with isoflurane.
  • Body temperature is maintained at 37°C throughout the surgical procedure.

2. Surgical Procedure (Intraluminal Filament Model):

  • A midline neck incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.
  • The ECA is ligated and transected.
  • A standardized silicon-coated monofilament is introduced into the ECA stump and advanced up the ICA to occlude the origin of the middle cerebral artery (MCA).
  • The filament is left in place for a defined period (e.g., 60 or 90 minutes) to induce ischemia.

3. Drug Administration:

  • Tat-NR2B9c or a control peptide is dissolved in sterile saline.
  • The solution is administered intravenously (e.g., via the tail vein) at a specific time point relative to the ischemic insult (e.g., at the time of reperfusion or a set time after MCAO onset).[12] Doses are often translated between species based on established principles.[11]

4. Reperfusion and Post-operative Care:

  • After the designated occlusion period, the filament is withdrawn to allow for reperfusion.
  • The incision is closed, and the animal is allowed to recover from anesthesia.
  • Post-operative care includes monitoring and administration of analgesics.

5. Outcome Assessment:

  • Infarct Volume Measurement: 24 to 48 hours post-MCAO, animals are euthanized, and brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The unstained (infarcted) tissue volume is quantified.
  • Neurological Deficit Scoring: A battery of behavioral tests (e.g., neurological deficit score, cylinder test, grip strength test) is performed to assess functional recovery.

Visualizing the Pathway and Process

Diagrams are provided to illustrate the key signaling pathway and a typical experimental workflow.

PSD95_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Postsynaptic Membrane cluster_intracellular Intracellular Glutamate Excess Glutamate (Ischemia) NMDAR NMDA Receptor Glutamate->NMDAR Activates PSD95 PSD-95 NMDAR->PSD95 Binds to Ca_influx Ca2+ Influx NMDAR->Ca_influx Allows nNOS nNOS PSD95->nNOS Binds to NO_production NO Production nNOS->NO_production Ca_influx->nNOS Activates Superoxide Superoxide Production (via NADPH Oxidase) Ca_influx->Superoxide Neurotoxicity Excitotoxicity/ Neuronal Death NO_production->Neurotoxicity Superoxide->Neurotoxicity TatNR2B9c Tat-NR2B9c TatNR2B9c->PSD95 Disrupts binding to NMDAR

Caption: PSD-95 mediated excitotoxic signaling pathway.

Experimental_Workflow cluster_preclinical Preclinical Stroke Model (tMCAO) cluster_assessment Endpoints Induction 1. Induce Ischemia (e.g., 90 min MCAO) Treatment 2. Administer Treatment (Tat-NR2B9c or Vehicle) Induction->Treatment Reperfusion 3. Reperfusion Treatment->Reperfusion Assessment 4. Outcome Assessment (24-48h post-MCAO) Reperfusion->Assessment Infarct Infarct Volume (TTC Staining) Assessment->Infarct Behavior Neurological Score Assessment->Behavior

Caption: Typical preclinical experimental workflow.

Conclusion

The validation of PSD-95 as a therapeutic target, primarily through the development and testing of Tat-NR2B9c (nerinetide), represents a significant advancement in the field of neuroprotection. While the overall results of the ESCAPE-NA1 trial were neutral, the positive outcomes in the subgroup of patients who did not receive alteplase provide compelling evidence for the neuroprotective potential of disrupting the NMDAR-PSD-95-nNOS interaction.[16][17] Further research into alternative PSD-95 inhibitors and combination therapies is warranted to fully exploit this promising therapeutic strategy for acute ischemic stroke and other neurological disorders characterized by excitotoxicity.

References

Assessing the Specificity of Tat-NR2B9c TFA for PSD-95: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the complexities of targeting the post-synaptic density protein-95 (PSD-95), understanding the specificity of available inhibitors is paramount. Tat-NR2B9c TFA has emerged as a widely studied peptide inhibitor, valued for its neuroprotective potential by disrupting the interaction between PSD-95 and the NMDA receptor. This guide provides an objective comparison of this compound with alternative inhibitors, supported by experimental data and detailed protocols to aid in the critical assessment of its specificity and utility.

Executive Summary

This compound is a synthetic peptide that selectively targets the PDZ domains of PSD-95, thereby uncoupling it from the NMDA receptor and downstream excitotoxic signaling. While it exhibits a notable preference for the second PDZ domain (PDZ2) of PSD-95, its specificity is not absolute. This guide will delve into the quantitative specifics of its binding affinity and compare it with other molecules developed to modulate the PSD-95/NMDA receptor complex, including the dimeric peptide inhibitor Tat-N-dimer and small molecule inhibitors such as ZL006.

Comparative Analysis of PSD-95 Inhibitors

The following tables summarize the quantitative data on the binding affinity and inhibitory concentrations of this compound and its alternatives. This data is crucial for comparing their potency and selectivity.

Table 1: Binding Affinity and Potency of PSD-95 Inhibitors

CompoundTargetMetricValueReference(s)
This compound PSD-95d2EC506.7 nM[1][2][3]
PSD-95d1EC50670 nM[1][2][3]
PSD-95/NR2AIC500.5 µM[1][2]
PSD-95/NR2BIC508 µM[1][2]
PSD-95/nNOSIC50~0.2 µM[1][4]
Tat-N-dimer PSD-95 PDZ1-2Kd4.6 nM[1]
ZL006 PSD-95/nNOSEC5012.88 µM[5]

Table 2: In Vivo Efficacy of PSD-95 Inhibitors

CompoundAnimal ModelConditionDosageOutcomeReference(s)
This compound Mouse (tMCAO)Stroke10 nmol/g26% reduction in infarct volume[6][7]
Tat-N-dimer Mouse (pMCAO)Stroke3 nmol/g40% reduction in infarct volume[1]
ZL006 RodentNeuropathic & Inflammatory Pain0.93 - 2.47 mg/kgAttenuation of allodynia[5][6]

Signaling Pathway and Experimental Workflows

To visually represent the mechanisms of action and experimental procedures discussed, the following diagrams are provided in DOT language for use with Graphviz.

cluster_0 Excitotoxic Signaling Cascade cluster_1 PSD-95 Complex cluster_2 Inhibitory Mechanism Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR activates Ca_influx Ca2+ Influx NMDAR->Ca_influx PSD95 PSD-95 NMDAR->PSD95 binds nNOS nNOS Ca_influx->nNOS activates PSD95->nNOS scaffolds NO_production Nitric Oxide (NO) Production nNOS->NO_production Neurotoxicity Neurotoxicity NO_production->Neurotoxicity Tat_NR2B9c This compound Tat_NR2B9c->PSD95 disrupts interaction cluster_0 Co-Immunoprecipitation Workflow A Cell Lysate Preparation B Incubation with anti-PSD-95 Antibody A->B C Addition of Protein A/G Beads B->C D Immunoprecipitation C->D E Washing Steps D->E F Elution of Protein Complexes E->F G SDS-PAGE and Western Blot F->G H Detection with anti-NMDA Receptor Antibody G->H cluster_0 Surface Plasmon Resonance (SPR) Workflow A Immobilize PSD-95 on Sensor Chip B Inject this compound (Analyte) A->B C Measure Association B->C D Buffer Flow (Dissociation) C->D E Measure Dissociation D->E F Sensorgram Generation E->F G Kinetic Analysis (Kd determination) F->G

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Tat-NR2B9c TFA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the vanguard of drug development, the safe handling and disposal of specialized compounds like Tat-NR2B9c TFA are paramount. This guide provides essential, step-by-step procedures for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.

This compound is a peptide inhibitor of the postsynaptic density-95 (PSD-95) protein, with a trifluoroacetate (B77799) (TFA) salt. While the peptide component's specific hazards are not extensively documented, the trifluoroacetic acid component is corrosive and requires careful handling. Therefore, the disposal procedure for this compound must account for the hazards associated with a peptide and a strong acid.

Personal Protective Equipment (PPE)

Before initiating any disposal procedures, ensure that appropriate personal protective equipment is worn.

PPE ItemSpecification
Gloves Nitrile or other chemically resistant gloves. Double gloving is recommended.
Eye Protection Safety glasses with side shields or chemical splash goggles.
Lab Coat Standard laboratory coat.
Ventilation All handling and disposal steps should be performed in a certified chemical fume hood.

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of this compound.

  • Segregation of Waste :

    • Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed.

    • It is crucial to keep it separate from bases, oxidizing agents, and reducing agents[1].

  • Containerization :

    • Use a designated, properly labeled, and sealed hazardous waste container.

    • The container should be made of a material compatible with acidic and peptide waste. Glass or high-density polyethylene (B3416737) (HDPE) is generally suitable.

    • Label the container clearly as "Hazardous Waste: this compound" and include the date.

  • Aqueous Waste :

    • Solutions containing this compound should not be disposed of down the drain[2].

    • Carefully transfer aqueous waste into the designated hazardous waste container.

  • Solid Waste :

    • Contaminated materials such as pipette tips, tubes, and gloves should be collected in a separate, clearly labeled hazardous waste bag or container designated for solid waste.

    • Dispose of these materials as hazardous waste[1].

  • Spill Management :

    • In the event of a spill, immediately alert others in the area.

    • For small spills within a fume hood, absorb the material with an inert absorbent, such as vermiculite (B1170534) or sand.

    • For larger spills, or any spill outside of a fume hood, evacuate the area and contact your institution's Environmental Health & Safety (EHS) office[1].

  • Final Disposal :

    • Store the sealed hazardous waste container in a designated satellite accumulation area.

    • Arrange for pickup and disposal by your institution's certified hazardous waste management provider[3][4].

Disposal Workflow Diagram

cluster_prep Preparation cluster_procedure Disposal Procedure cluster_final Final Steps start Start: Identify this compound Waste ppe Don Personal Protective Equipment (PPE) start->ppe segregate Segregate from Incompatible Chemicals ppe->segregate containerize Use Labeled, Compatible Waste Container segregate->containerize liquid Transfer Aqueous Waste to Container containerize->liquid solid Collect Contaminated Solid Waste Separately liquid->solid store Store in Satellite Accumulation Area solid->store pickup Arrange for Hazardous Waste Pickup store->pickup end End: Proper Disposal Complete pickup->end

Caption: Workflow for the proper disposal of this compound.

By adhering to these procedures, laboratories can ensure the safe and responsible management of this compound waste, fostering a secure research environment. Always consult your institution's specific safety and disposal guidelines.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.